WP 1122
Beschreibung
Eigenschaften
Molekularformel |
C10H16O7 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
[(2R,3R,4R)-4-acetyloxy-2,3-dihydroxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C10H16O7/c1-6(12)16-5-8(14)10(15)9(3-4-11)17-7(2)13/h4,8-10,14-15H,3,5H2,1-2H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
BYPTXUKSDKAPKO-OPRDCNLKSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)O)O |
Kanonische SMILES |
CC(=O)OCC(C(C(CC=O)OC(=O)C)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of WP1122: A Technical Guide to a Novel Glycolysis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WP1122 is a rationally designed prodrug of 2-deoxy-D-glucose (2-DG) that acts as a potent inhibitor of glycolysis. Its chemical modification into a diacetylated ester significantly enhances its pharmacokinetic properties, enabling it to bypass the limitations of its parent compound, 2-DG. This guide provides a comprehensive overview of the mechanism of action of WP1122, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and experimental pathways. WP1122's ability to efficiently cross the blood-brain barrier and target the metabolic vulnerability of highly glycolytic tumors, such as glioblastoma, positions it as a promising candidate for further preclinical and clinical development.
Introduction: Overcoming the Challenges of Glycolysis Inhibition
The Warburg effect, a phenomenon where cancer cells predominantly rely on aerobic glycolysis for energy production, is a hallmark of many aggressive cancers, including glioblastoma multiforme (GBM).[1] This metabolic shift presents a therapeutic window for targeting cancer cells by inhibiting glycolysis. 2-deoxy-D-glucose (2-DG), a glucose analog, has been explored as a glycolysis inhibitor; however, its clinical utility has been hampered by poor drug-like characteristics, including a short half-life and limited ability to cross the blood-brain barrier (BBB).[1][2]
WP1122, chemically 3,6-di-O-acetyl-2-deoxy-D-glucose, was developed to overcome these limitations.[3] As a prodrug, WP1122 exhibits improved lipophilicity, allowing for passive diffusion across the BBB and cellular membranes, independent of glucose transporters.[4][5] This enhanced delivery mechanism leads to significantly higher intracellular concentrations of the active drug, 2-DG, in target tissues.[3]
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of WP1122 can be delineated into a sequential process of cellular uptake, activation, and metabolic inhibition:
-
Passive Diffusion and Cellular Uptake: Unlike 2-DG, which relies on glucose transporters (GLUTs), the acetylated form of WP1122 allows it to passively diffuse across the cell membrane and the BBB.[3][4] This property is crucial for targeting brain tumors like glioblastoma.
-
Intracellular Activation: Once inside the cell, intracellular esterases cleave the acetyl groups from WP1122, releasing the active molecule, 2-deoxy-D-glucose (2-DG).[3][4][5][6]
-
Phosphorylation and Metabolic Trapping: The liberated 2-DG is then phosphorylated at the C-6 position by the enzyme hexokinase (HK), the first rate-limiting enzyme of glycolysis, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][3] Due to the absence of a hydroxyl group at the C-2 position, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase (PGI) and is thus trapped within the cell.[1][4]
-
Inhibition of Glycolysis: The accumulation of 2-DG-6-P competitively inhibits both hexokinase and phosphoglucose isomerase.[4] This dual inhibition effectively shuts down the glycolytic pathway, leading to a depletion of ATP, the cell's primary energy currency.
-
Induction of Cell Death: The profound energy stress caused by the cessation of glycolysis ultimately triggers cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on this metabolic pathway for survival.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for WP1122, demonstrating its potency and improved pharmacological profile compared to 2-DG.
| Parameter | Cell Line | Condition | Value | Reference |
| IC₅₀ | Broad Spectrum of Cancer Cells | Hypoxic and Normoxic | 1–10 mM | [3] |
| U-87 Glioblastoma | 72 hours | 2 mM | [4] | |
| U-251 Glioblastoma | 72 hours | 0.8 mM | [4] |
Table 1: In Vitro Cytotoxicity of WP1122
| Parameter | Comparison | Result | Reference |
| Maximum Plasma Concentration of 2-DG | WP1122 vs. Equimolar 2-DG (Oral Administration) | Two orders of magnitude higher with WP1122 | [3] |
| 2-DG Levels in Brain | WP1122 vs. Equimolar 2-DG | Significantly higher with WP1122 | [3] |
| Half-life | WP1122 | Approximately 6 hours | [1] |
Table 2: Pharmacokinetic Advantages of WP1122
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of WP1122.
In Vitro Glycolysis Inhibition Assay (Extracellular Acidification Rate - ECAR)
This protocol describes the use of a Seahorse XF Analyzer to measure the rate of extracellular acidification, a key indicator of glycolysis.
Materials:
-
U-87 MG glioblastoma cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: DMEM base medium supplemented with 2 mM L-glutamine, pH adjusted to 7.4
-
Glucose (10 mM)
-
Oligomycin (1.0 µM)
-
2-Deoxy-D-glucose (50 mM)
-
WP1122
Procedure:
-
Cell Seeding: Seed U-87 MG cells in a Seahorse XF cell culture microplate at a density of 2 x 10⁴ cells/well in 80 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Assay Preparation: The following day, remove the growth medium from the cells and wash twice with 180 µL of pre-warmed assay medium. After the final wash, add 180 µL of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow the cells to equilibrate.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds:
-
Port A: Glucose (to a final concentration of 10 mM)
-
Port B: Oligomycin (to a final concentration of 1.0 µM)
-
Port C: 2-Deoxy-D-glucose (to a final concentration of 50 mM)
-
For WP1122-treated wells, add the desired concentration of WP1122 to the assay medium during the equilibration step.
-
-
Seahorse XF Analysis: Calibrate the sensor cartridge and run the Seahorse XF Glycolysis Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the ECAR at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.
-
Data Analysis: Analyze the resulting data to determine key glycolytic parameters, including glycolysis, glycolytic capacity, and glycolytic reserve. Compare the ECAR profiles of control cells and cells treated with WP1122 to quantify the inhibitory effect of the compound.
Orthotopic U87 Glioblastoma Mouse Model and In Vivo Efficacy Study
This protocol details the establishment of an orthotopic glioblastoma model in immunodeficient mice and the subsequent evaluation of WP1122's therapeutic efficacy.
Materials:
-
Athymic nude mice (nu/nu), 6-8 weeks old
-
U-87 MG cells
-
Sterile PBS
-
Stereotactic apparatus
-
WP1122 formulated for oral administration
-
Vehicle control
Procedure:
-
Cell Preparation: Culture U-87 MG cells under standard conditions. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend at a concentration of 1 x 10⁵ cells/5 µL in sterile PBS.
-
Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Create a small burr hole in the skull over the right striatum (coordinates: 2 mm lateral to the bregma, 1 mm anterior to the bregma, and a depth of 3 mm). Slowly inject 5 µL of the U-87 MG cell suspension into the brain parenchyma. Close the incision with a suture.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) starting 7-10 days post-implantation.
-
Drug Administration: Once tumors are established (e.g., reach a predetermined size), randomize the mice into treatment and control groups. Administer WP1122 or vehicle control orally (e.g., via gavage) according to the desired dosing schedule and concentration.
-
Efficacy Evaluation: Monitor the mice for signs of tumor progression and overall health. The primary endpoint is typically overall survival. At the end of the study, euthanize the mice and harvest the brains for histological analysis to confirm tumor presence and assess treatment effects.
Pharmacokinetic Study of Orally Administered WP1122 in Mice
This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of WP1122 after oral administration.
Materials:
-
C57BL/6 or similar mouse strain
-
WP1122 formulated for oral administration
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of WP1122 to a cohort of mice. A typical dose for a preliminary study might be 10 mg/kg.
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes). Blood can be collected via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of WP1122 and its active metabolite, 2-DG, in plasma.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of WP1122 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of WP1122.
Caption: Experimental workflow for WP1122 evaluation.
Conclusion
WP1122 represents a significant advancement in the development of glycolysis inhibitors for cancer therapy. Its innovative prodrug design successfully addresses the pharmacokinetic shortcomings of 2-DG, leading to enhanced bioavailability and central nervous system penetration. The robust preclinical data, supported by the experimental methodologies outlined in this guide, provide a strong rationale for the continued investigation of WP1122 as a targeted metabolic therapy for glioblastoma and other highly glycolytic cancers. Further research will be crucial to fully elucidate its clinical potential and to identify optimal combination strategies to maximize its therapeutic impact.
References
- 1. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kelekarlab.umn.edu [kelekarlab.umn.edu]
- 3. encodeproject.org [encodeproject.org]
- 4. dr.clintile.com [dr.clintile.com]
- 5. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
- 6. ebiohippo.com [ebiohippo.com]
The Pharmacokinetics of WP1122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel, investigational prodrug of 2-deoxy-D-glucose (2-DG) designed to overcome the pharmacokinetic limitations of its parent compound. As a glycolysis inhibitor, 2-DG holds therapeutic promise for highly glycolytic tumors, such as glioblastoma and pancreatic cancer. However, its clinical utility has been hampered by poor drug-like properties, including a short half-life and limited ability to cross the blood-brain barrier (BBB).[1][2] WP1122, a di-acetylated ester of 2-DG, has been developed to enhance its bioavailability, extend its plasma half-life, and improve its penetration into the central nervous system.[1][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of WP1122, drawing from available preclinical data.
Mechanism of Action and Pharmacokinetic Rationale
WP1122 is designed to act as a more effective delivery vehicle for 2-DG. The acetyl groups increase the lipophilicity of the molecule, allowing it to more readily cross cellular membranes, including the blood-brain barrier, via passive diffusion rather than relying on glucose transporters.[3][4] Once inside the target cells or the brain, ubiquitous esterases cleave the acetyl groups, releasing the active 2-DG. This intracellular conversion effectively traps the 2-DG, leading to its accumulation in tissues with high metabolic activity, such as tumors.[1][3]
The released 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase and a non-competitive inhibitor of hexokinase.[1] This dual inhibition leads to a shutdown of glycolysis, depleting the cancer cells of the ATP and metabolic intermediates necessary for their rapid proliferation and survival.
Preclinical Pharmacokinetics
While specific quantitative pharmacokinetic parameters for WP1122 are not widely published, preclinical studies have consistently demonstrated its superior pharmacokinetic profile compared to the administration of 2-DG alone.
Qualitative Pharmacokinetic Advantages of WP1122:
-
Increased Bioavailability and Plasma Concentrations: Oral administration of WP1122 in mice has been shown to result in a maximum plasma concentration (Cmax) of 2-DG that is two orders of magnitude higher than that achieved with an equimolar oral dose of 2-DG.[1][3] Another report suggests a two-fold higher plasma concentration of 2-DG following WP1122 administration compared to 2-DG alone.[4]
-
Extended Half-Life: WP1122 has a reported plasma half-life of approximately 6 hours, a significant improvement over the rapid metabolism of 2-DG, which is rendered ineffective within minutes of entering the body.[1]
-
Enhanced Brain Penetration: Preclinical studies have shown significantly higher levels of 2-DG in the brains of mice treated with WP1122 compared to those who received an equivalent dose of 2-DG, highlighting its potential for treating brain tumors like glioblastoma.[1][3]
Quantitative Pharmacokinetic Data of 2-Deoxy-D-Glucose (Active Metabolite)
The following table summarizes available pharmacokinetic data for the active metabolite, 2-DG, from a Phase I clinical trial in patients with advanced solid tumors. This data provides context for the expected therapeutic concentrations of the active moiety of WP1122.
| Parameter | 30 mg/kg/day | 45 mg/kg/day | 60 mg/kg/day |
| Mean Cmax (µM ± SD) | 276.7 ± 18.6 | 449.2 ± 168.5 | 744.0 ± 289.1 |
| Mean AUC (µmol/L·hr ± SD) | 821.2 ± 236.2 | 1107.7 ± 213.3 | 2086.2 ± 743.2 |
| Mean Half-life (t½) (hr ± SD) | Not Reported | 7.3 ± 1.6 (Cycle 1) | Not Reported |
Data from a Phase I study of 2-DG in patients with advanced malignancies.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of WP1122 are not publicly available. However, a typical preclinical study to determine its pharmacokinetic profile in a rodent model would involve the following key steps.
Representative Protocol: Oral Pharmacokinetic Study in Mice
1. Animal Model:
-
Male or female CD-1 or C57BL/6 mice, 8-10 weeks old, weighing 20-25g.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Animals are fasted overnight prior to dosing.
2. Drug Formulation and Administration:
-
WP1122 is formulated in a suitable vehicle (e.g., a solution of PEG400 and Labrasol) to ensure solubility and stability.
-
A single dose of WP1122 is administered via oral gavage at a predetermined concentration (e.g., 50 mg/kg).
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus) at multiple time points post-dose.
-
Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Plasma is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalytical Method:
-
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentrations of both WP1122 and its active metabolite, 2-DG, in the plasma samples.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for both WP1122 and 2-DG are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Apparent total clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
Mandatory Visualizations
Signaling Pathway of WP1122 Action
Experimental Workflow for Preclinical Pharmacokinetic Study
Conclusion
WP1122 represents a promising advancement in the development of glycolysis inhibitors for cancer therapy. Its design as a prodrug of 2-DG effectively addresses the pharmacokinetic shortcomings of the parent molecule, leading to enhanced plasma concentrations, a longer half-life, and improved brain penetration in preclinical models. While detailed quantitative pharmacokinetic data for WP1122 itself remains limited in the public domain, the significant increase in the exposure of its active metabolite, 2-DG, in both plasma and brain tissue underscores its potential as a more effective therapeutic agent for targeting highly glycolytic tumors, particularly those located in the central nervous system. Further clinical investigation is warranted to fully characterize the pharmacokinetic profile of WP1122 in humans and to establish its safety and efficacy.
References
WP1122: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of WP1122, a novel prodrug of 2-deoxy-D-glucose (2-DG). WP1122 is under investigation as a therapeutic agent for glioblastoma multiforme (GBM) and other highly glycolytic tumors. A key challenge in treating brain tumors is the effective delivery of therapeutic agents across the BBB. WP1122 has been specifically designed to overcome this obstacle. This document details the mechanism of WP1122's enhanced central nervous system (CNS) uptake, summarizes available preclinical data, outlines typical experimental protocols for assessing BBB permeability, and provides visual representations of its mechanism of action and experimental workflows.
Introduction to WP1122 and the Blood-Brain Barrier Challenge
Glioblastoma, an aggressive and common primary brain tumor, is characterized by its reliance on anaerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[1] This metabolic feature makes glycolysis an attractive therapeutic target. 2-Deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, has been explored as a potential anti-cancer agent. However, its clinical utility has been hampered by poor pharmacokinetic properties, including a short half-life and limited ability to penetrate the BBB.[2][3]
To address these limitations, WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) was developed as a prodrug of 2-DG.[3] The acetylation of 2-DG increases its lipophilicity, a key physicochemical property that facilitates passive diffusion across the BBB.[2][4] This strategy is analogous to the enhanced CNS penetration of heroin (diacetylmorphine) compared to its parent compound, morphine.[2][5] Once inside the brain, WP1122 is believed to be deacetylated by intracellular esterases, releasing 2-DG. The liberated 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized and competitively inhibits hexokinase, thereby blocking glycolysis.[3][4]
Quantitative Data on WP1122 Permeability and Efficacy
Preclinical studies have demonstrated the superior pharmacokinetic profile and CNS uptake of WP1122 compared to 2-DG. While specific quantitative data on brain-to-plasma ratios (Kp or Kp,uu) and in vitro apparent permeability coefficients (Papp) for WP1122 are not extensively published, the available information strongly indicates enhanced BBB penetration.
In Vivo Data Summary
In vivo studies in murine models have shown that oral administration of WP1122 leads to significantly higher concentrations of 2-DG in the brain compared to the administration of an equimolar dose of 2-DG.[3] Furthermore, WP1122 administration has been reported to result in a two-fold higher plasma concentration of 2-DG compared to administering 2-DG alone, indicating improved oral bioavailability.[4] The half-life of WP1122 is approximately 6 hours, a significant improvement over the rapid metabolism of 2-DG.[2]
| Parameter | Finding | Species | Reference |
| Brain 2-DG Levels | Significantly higher in WP1122-treated mice compared to 2-DG treated mice. | Mouse | [3] |
| Plasma 2-DG Levels | Two-fold higher maximum concentration after WP1122 administration compared to 2-DG. | Mouse | [3] |
| Half-life (WP1122) | Approximately 6 hours. | Not specified | [2] |
In Vitro Efficacy Data
In vitro studies using glioblastoma cell lines have demonstrated the potent anti-glycolytic and cytotoxic effects of WP1122.
| Cell Line | Condition | IC50 (WP1122) | Reference |
| U-87 | Normoxia & Hypoxia | 1-10 mM | [3] |
| U-251 | Normoxia & Hypoxia | Not specified | [4] |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The assessment of a drug candidate's ability to cross the BBB is a critical step in CNS drug development. A combination of in vitro and in vivo models is typically employed to determine permeability characteristics. While specific protocols for WP1122 are not publicly detailed, the following represent standard methodologies in the field.
In Vitro Blood-Brain Barrier Models
In vitro BBB models are valuable for initial screening and mechanistic studies of drug transport. These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a "blood" (apical) and a "brain" (basolateral) compartment.
Objective: To determine the apparent permeability coefficient (Papp) of WP1122 across a cellular model of the BBB.
Materials:
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or primary brain endothelial cells
-
Co-culture cells (astrocytes, pericytes) (optional, for more complex models)
-
Cell culture medium and supplements
-
WP1122 and analytical standards
-
LC-MS/MS system for quantification
Protocol:
-
Cell Culture:
-
Coat Transwell® inserts with an appropriate extracellular matrix component (e.g., collagen, fibronectin).
-
Seed brain endothelial cells on the apical side of the insert and allow them to form a confluent monolayer. For co-culture models, astrocytes and/or pericytes can be seeded on the basolateral side of the insert or the bottom of the well.
-
Culture the cells until a tight monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add WP1122 at a known concentration to the apical (A) chamber (to measure A-to-B transport) or the basolateral (B) chamber (to measure B-to-A transport).
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Immediately replace the collected volume with fresh transport buffer.
-
-
Quantification:
-
Analyze the concentration of WP1122 and its metabolite, 2-DG, in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
In Vivo Pharmacokinetic and Brain Distribution Studies
In vivo studies in animal models are essential to confirm BBB penetration and determine the pharmacokinetic profile of a drug in a physiological setting.
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of WP1122 and its active metabolite 2-DG.
Materials:
-
Male C57BL/6 mice or other appropriate rodent model
-
WP1122 formulation for oral or intravenous administration
-
Anesthesia
-
Surgical tools for tissue collection
-
LC-MS/MS system for quantification
Protocol:
-
Animal Dosing:
-
Administer WP1122 to mice at a predetermined dose via the intended clinical route (e.g., oral gavage).
-
-
Sample Collection:
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.
-
Collect blood samples via cardiac puncture and process to obtain plasma.
-
Perfuse the brain with saline to remove intravascular blood.
-
Excise the brain, weigh it, and homogenize it.
-
-
Sample Analysis:
-
Determine the concentration of WP1122 and 2-DG in plasma and brain homogenates using a validated LC-MS/MS method.
-
Determine the unbound fraction of the drug in plasma (fu,plasma) and brain tissue (fu,brain) using techniques like equilibrium dialysis.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) as the ratio of the total drug concentration in the brain to the total drug concentration in plasma.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma. Kp,uu is a more accurate measure of BBB transport as it accounts for differential protein binding in the two compartments.
-
Visualizations: Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms and experimental approaches related to WP1122, the following diagrams are provided.
Caption: WP1122 crosses the BBB via passive diffusion and inhibits glycolysis.
Caption: Workflow for in vitro and in vivo BBB permeability studies.
Conclusion
WP1122 represents a promising strategy for delivering the glycolytic inhibitor 2-DG to the brain for the treatment of glioblastoma and other CNS malignancies. Its enhanced lipophilicity facilitates passive diffusion across the blood-brain barrier, leading to higher brain concentrations of the active drug compared to the administration of 2-DG itself. While further quantitative data from preclinical and clinical studies are needed to fully characterize its BBB permeability, the existing evidence strongly supports the rationale behind its design. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and development of WP1122 and other CNS-targeted therapeutics.
References
- 1. animallifesciences.com [animallifesciences.com]
- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 3. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WP1122 - Moleculin [moleculin.com]
The Role of WP1122 in Glioblastoma Multiforme Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of approximately 15 months.[1][2] The inherent resistance of GBM to conventional therapies necessitates the exploration of novel therapeutic strategies. One promising avenue of research focuses on exploiting the metabolic vulnerabilities of cancer cells. WP1122, a novel prodrug of 2-deoxy-D-glucose (2-DG), has emerged as a significant agent in glioblastoma research. This technical guide provides an in-depth overview of the core research surrounding WP1122, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.
Core Concept: Exploiting the Warburg Effect in Glioblastoma
A near-universal feature of cancer cells, including glioblastoma, is the Warburg effect—a metabolic shift towards aerobic glycolysis.[3] In this process, cancer cells preferentially metabolize glucose through glycolysis even in the presence of sufficient oxygen, a less efficient energy production method compared to oxidative phosphorylation. This metabolic reprogramming is believed to provide a proliferative advantage by supplying the necessary building blocks for rapid cell growth. Glioblastoma cells, in particular, are highly dependent on glucose and exhibit a high glycolytic rate. This dependency presents a key therapeutic window for agents that can disrupt glycolysis.
WP1122: A Brain-Penetrant Glycolysis Inhibitor
WP1122 is a rationally designed prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[3] As a standalone agent, 2-DG has shown limited clinical utility due to its poor pharmacokinetic properties and inability to efficiently cross the blood-brain barrier (BBB). WP1122 was developed to overcome these limitations. It is a lipophilic diester of 2-DG, a modification that facilitates its passage across the BBB.[3] Once in the brain, intracellular esterases cleave the ester groups, releasing 2-DG. This active form is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which cannot be further metabolized and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, a key enzyme in the glycolytic pathway. The accumulation of 2-DG-6P effectively shuts down glycolysis, leading to energy depletion and ultimately, cancer cell death.
Mechanism of Action and Cellular Effects
The primary mechanism of action of WP1122 is the inhibition of glycolysis. This leads to a cascade of downstream cellular effects in glioblastoma cells:
-
ATP Depletion: By blocking the primary energy-producing pathway in highly glycolytic GBM cells, WP1122 leads to a significant reduction in intracellular ATP levels.
-
Induction of Apoptosis: The profound energy stress triggered by glycolysis inhibition activates the intrinsic apoptotic pathway.[4]
-
Inhibition of Proliferation and Protein Synthesis: The lack of energy and essential metabolic intermediates curtails the rapid proliferation and protein synthesis characteristic of glioblastoma cells.[4]
-
Synergistic Effects: WP1122 has demonstrated synergistic cytotoxic effects when combined with other anticancer agents, notably histone deacetylase (HDAC) inhibitors.[5] This suggests that targeting both metabolic and epigenetic pathways could be a powerful therapeutic strategy for GBM.
Quantitative Preclinical Data
In Vitro Efficacy
WP1122 has demonstrated potent cytotoxic effects against human glioblastoma cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Treatment Duration | IC50 (mM) | Reference |
| U-87 MG | 48 hours | 3 | [4] |
| U-87 MG | 72 hours | 2 | [4] |
| U-251 MG | 48 hours | 1.25 | [4] |
| U-251 MG | 72 hours | 0.8 | [4] |
In Vivo Efficacy
Preclinical studies in orthotopic mouse models of glioblastoma have shown that WP1122 can significantly extend survival. In a U87 GBM model, WP1122 was well-tolerated and demonstrated superior performance compared to the standard-of-care chemotherapeutic agent, temozolomide (B1682018).[6] Furthermore, the combination of WP1122 and temozolomide showed even greater efficacy.[6] While specific quantitative data on tumor growth inhibition and median survival from these studies are not publicly available in detail, the qualitative results have been instrumental in advancing WP1122 to clinical trials.
Gene Expression Modulation
Preliminary studies have indicated that WP1122 can differentially regulate the expression of key genes involved in glioblastoma pathogenesis, including:
-
EGFR (Epidermal Growth Factor Receptor): A critical driver of cell proliferation and survival in GBM.
-
TP53 (Tumor Protein 53): A tumor suppressor gene often mutated in cancer.
-
IL-6 (Interleukin-6) and IL-8 (Interleukin-8): Pro-inflammatory cytokines implicated in tumor progression and angiogenesis.
Quantitative data on the fold-change in the expression of these genes following WP1122 treatment is an active area of investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of WP1122 in glioblastoma research.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U-87 MG and U-251 MG are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Assays
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan (B1609692) product.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of WP1122 for 48 or 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA of proliferating cells.
-
Cell Seeding and Treatment: As described for the MTS assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Add anti-BrdU primary antibody and incubate for 1 hour at room temperature. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Substrate Addition and Measurement: Add TMB substrate and measure the absorbance at 450 nm.[8][9]
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: As described for the MTS assay.
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.[10]
This assay quantifies the amount of lactate (B86563), a byproduct of glycolysis, in the cell culture medium.
-
Cell Seeding and Treatment: As described for the MTS assay.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Assay Reaction: Use a commercial lactate assay kit. Typically, this involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measurement: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.[11][12]
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: As described for the MTS assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13][14]
In Vivo Orthotopic Xenograft Model
This model involves the implantation of human glioblastoma cells into the brains of immunodeficient mice to mimic human disease.
-
Cell Preparation: Harvest U-87 MG cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Stereotactic Injection: Under anesthesia, inject the U-87 MG cells into the striatum or cortex of the mouse brain using a stereotactic frame.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment and Efficacy Evaluation: Once tumors are established, treat the mice with WP1122 (typically via oral gavage) and/or other therapeutic agents. Monitor tumor growth and animal survival.[15][16][17][18]
Signaling Pathways and Visualizations
WP1122 Mechanism of Action
The following diagram illustrates the mechanism by which WP1122 enters the brain and inhibits glycolysis in glioblastoma cells.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for assessing the in vitro efficacy of WP1122.
Logical Relationship of WP1122's Therapeutic Strategy
This diagram illustrates the logical progression from the biological rationale to the therapeutic application of WP1122 in glioblastoma.
Conclusion and Future Directions
WP1122 represents a promising, metabolically targeted therapeutic agent for glioblastoma multiforme. Its ability to effectively cross the blood-brain barrier and inhibit glycolysis addresses two of the major challenges in treating this devastating disease. The robust preclinical data has paved the way for its clinical investigation.[1][2] Future research will likely focus on several key areas:
-
Combination Therapies: Further exploration of synergistic combinations with other targeted therapies, immunotherapies, and radiation to enhance its anti-glioblastoma efficacy.
-
Biomarker Discovery: Identification of predictive biomarkers to select patients who are most likely to respond to WP1122 treatment.
-
Resistance Mechanisms: Investigation of potential mechanisms of resistance to WP1122 to develop strategies to overcome them.
-
Clinical Translation: Continued evaluation in well-designed clinical trials to establish its safety and efficacy in glioblastoma patients.
The ongoing research into WP1122 underscores the potential of targeting cellular metabolism as a viable and potent strategy in the fight against glioblastoma multiforme.
References
- 1. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 2. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
- 3. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animallifesciences.com [animallifesciences.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 18. td2inc.com [td2inc.com]
WP1122: A Technical Whitepaper on its Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG) that has emerged as a promising broad-spectrum antiviral candidate. By targeting fundamental host-cell metabolic processes essential for viral replication, specifically glycolysis and N-linked glycosylation, WP1122 presents a dual mechanism of action that offers a high barrier to the development of viral resistance. Preclinical in vitro studies have demonstrated significant antiviral activity against various viruses, including SARS-CoV-2. This technical guide provides an in-depth overview of the core science behind WP1122, including its mechanism of action, a summary of key experimental data, and detailed experimental protocols.
Introduction
Viral diseases continue to pose a significant threat to global health, necessitating the development of novel antiviral agents with broad-spectrum activity and a favorable resistance profile. WP1122, a rationally designed prodrug of 2-deoxy-D-glucose (2-DG), has been developed to overcome the pharmacological limitations of 2-DG, such as its short half-life and poor tissue distribution.[1] By enhancing the systemic exposure and intracellular concentration of 2-DG, WP1122 effectively inhibits two critical host-cell pathways exploited by viruses for their replication: glycolysis and N-linked glycosylation. This dual-pronged attack not only disrupts viral energy supplies but also interferes with the proper folding and function of viral glycoproteins, essential for viral entry and egress.
Mechanism of Action
WP1122's antiviral activity stems from its intracellular conversion to 2-DG, which acts as a competitive inhibitor in two major metabolic pathways:
Inhibition of Glycolysis
Viruses are obligate intracellular parasites that heavily rely on the host cell's metabolic machinery for energy and biosynthetic precursors to support their replication. A common feature of many viral infections is the upregulation of glycolysis. 2-DG, being a glucose analog, is taken up by glucose transporters into the cell. Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the competitive inhibition of hexokinase and phosphoglucose (B3042753) isomerase. This results in the depletion of ATP and essential metabolic intermediates, effectively "starving" the virus-infected cell.[1][2]
Disruption of N-linked Glycosylation
Many viral envelope proteins are glycoproteins that require proper N-linked glycosylation in the endoplasmic reticulum (ER) for their correct folding, trafficking, and function. This process is crucial for viral infectivity, assembly, and release. 2-DG can be converted into 2-deoxy-mannose and subsequently interfere with the synthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation.[3][4][5] This disruption leads to the accumulation of misfolded viral proteins, triggering the unfolded protein response (UPR) and ER stress, which can ultimately induce apoptosis in the infected cell.[3]
Signaling Pathway of WP1122's Antiviral Action
References
- 1. Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Warburg Effect Using WP1122
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of WP1122, a novel glycolysis inhibitor, for investigating the Warburg effect in cancer research. It covers the compound's mechanism of action, detailed experimental protocols, and quantitative data from preclinical studies, offering a comprehensive resource for professionals in oncology and drug development.
Introduction: The Warburg Effect and the Role of WP1122
The Warburg effect describes the phenomenon where cancer cells predominantly favor metabolism through aerobic glycolysis over the more energy-efficient oxidative phosphorylation pathway, even in the presence of ample oxygen.[1][2][3][4] This metabolic shift provides a rapid means of producing ATP and essential biosynthetic precursors (such as nucleotides, amino acids, and lipids) necessary to support rapid cell proliferation.[3][4] Key enzymes and transporters, including Glucose Transporter 1 (GLUT1), Hexokinase 2 (HK2), and Lactate (B86563) Dehydrogenase A (LDHA), are often upregulated in cancer cells to sustain this high glycolytic rate.[5] This metabolic reprogramming is now recognized as a hallmark of cancer and presents a promising target for therapeutic intervention.
2-Deoxy-D-glucose (2-DG), a glucose analog, has been clinically tested as a glycolysis inhibitor.[6] However, its clinical utility has been hampered by a short half-life and poor pharmacokinetic properties.[2][7] To address these limitations, WP1122 was developed as a prodrug of 2-DG.[6][8] WP1122 is a di-acetylated form of 2-DG (3,6-di-O-acetyl-2-deoxy-D-glucose) designed to improve bioavailability and central nervous system (CNS) uptake, making it a valuable tool for studying glycolysis, particularly in aggressive brain tumors like glioblastoma (GBM).[6][7]
Mechanism of Action of WP1122
WP1122's mechanism is a two-step process. As a more lipophilic molecule than 2-DG, WP1122 can more readily cross cell membranes and the blood-brain barrier.[7] Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active compound, 2-DG.[7][9]
The liberated 2-DG is then phosphorylated by Hexokinase (HK), the first enzyme in the glycolytic pathway, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2][10] Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by phosphoglucose (B3042753) isomerase (PGI).[2][10][11] This leads to the intracellular accumulation of 2-DG-6-P, which competitively inhibits both Hexokinase and PGI, effectively halting the glycolytic flux.[1][2][9][10] This blockade of glycolysis depletes the cell of ATP and essential metabolic intermediates, ultimately leading to cell death.[1][10]
Caption: Mechanism of WP1122 activation and 2-DG-mediated inhibition.
Signaling Pathway Inhibition
The primary signaling pathway targeted by WP1122 is the glycolytic pathway. By inhibiting Hexokinase and Phosphoglucose Isomerase, WP1122 effectively blocks the initial, irreversible steps of glycolysis. This prevents the conversion of glucose into pyruvate, lactate, and other downstream metabolites essential for energy production and biosynthesis.
Caption: Inhibition of the Glycolytic Pathway by WP1122-derived 2-DG.
Quantitative Data Summary
Preclinical studies have demonstrated the potent anti-cancer effects of WP1122 in various cancer models, particularly glioblastoma. The compound exhibits significantly lower IC₅₀ values compared to 2-DG, indicating greater potency.
| Cell Line | Condition | Compound | IC₅₀ (72h) | Reference |
| U-87 (Glioblastoma) | Normoxia | 2-DG | ~5 mM | [7] |
| U-87 (Glioblastoma) | Normoxia | WP1122 | ~2 mM | [7] |
| U-251 (Glioblastoma) | Normoxia | 2-DG | ~5 mM | [7] |
| U-251 (Glioblastoma) | Normoxia | WP1122 | ~0.8 mM | [7] |
| Various Cancer Cells | Hypoxia & Normoxia | WP1122 | 1–10 mM | [6][12] |
Table 1: Comparative IC₅₀ values of WP1122 and 2-DG in glioblastoma cell lines.
| Parameter | Treatment | Result | Reference |
| Plasma Concentration of 2-DG | Oral WP1122 vs. oral 2-DG | Two-fold higher with WP1122 | [7] |
| Brain Concentration of 2-DG | WP1122 vs. 2-DG (equal dose) | Significantly higher with WP1122 | [6][12] |
| Lactate Production | WP1122 Treatment | Reduced in U-87 and U-251 cells | [7] |
| Cell Viability & Proliferation | WP1122 Treatment | Reduced in U-87 and U-251 cells | [7] |
Table 2: Pharmacokinetic and pharmacodynamic effects of WP1122.
Detailed Experimental Protocols
To assess the impact of WP1122 on the Warburg effect, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.
-
Cell Seeding: Plate cancer cells (e.g., U-87, U-251 for glioblastoma studies) in appropriate multi-well plates (e.g., 96-well for viability, 24-well for metabolic assays) at a density that ensures exponential growth during the experiment.[13]
-
Adherence: Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).
-
Treatment: Prepare stock solutions of WP1122 in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.25 to 5 mM).[7] Replace the existing medium with the WP1122-containing medium.
-
Incubation: Treat cells for a specified duration (e.g., 24, 48, or 72 hours) before performing downstream assays.[7]
This assay measures the direct impact of WP1122 on the ability of cells to take up glucose.[13] A common method involves using the glucose analog 2-DG.[14][15]
-
Cell Preparation: Seed and treat cells with WP1122 as described above.
-
Glucose Starvation: Prior to the assay, replace the growth medium with glucose-free and serum-free medium and incubate for 2-4 hours.[13]
-
2-DG Incubation: Add medium containing 2-deoxyglucose (2-DG) to the cells and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.[16][17]
-
Cell Lysis: Terminate the uptake by washing the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer or acid detergent solution.[15][16]
-
Detection: The accumulated intracellular 2-DG-6-phosphate (2DG6P) is then measured. This can be done using a non-radioactive, bioluminescent assay where 2DG6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH.[16] The NADPH produced is then used in a coupled enzymatic reaction to generate a luminescent or colorimetric signal that is proportional to the glucose uptake.[15][16]
As the end product of aerobic glycolysis, lactate secretion is a key indicator of the Warburg effect.[13]
-
Cell Culture and Treatment: Culture and treat cells with WP1122 in a 96-well plate for the desired duration.[13]
-
Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant.[13]
-
Lactate Measurement: The concentration of L-lactate in the supernatant is measured using a commercial colorimetric or fluorometric assay kit.[18][19][20] These assays typically involve an enzymatic reaction where lactate is oxidized by lactate dehydrogenase (or lactate oxidase), leading to the production of a signal (e.g., color, fluorescence, or luminescence) that is directly proportional to the lactate concentration.[18][19][21]
-
Data Normalization: Results are often normalized to the total protein content or cell number in the corresponding wells to account for differences in cell proliferation.
ECAR is a real-time measure of the rate at which cells acidify their environment, which is largely due to the production and extrusion of lactate.[13] This is commonly measured using an extracellular flux analyzer.[22][23]
-
Cell Seeding: Seed cells in a specialized cell culture microplate and allow them to adhere.[13][22]
-
Equilibration: On the day of the assay, replace the culture medium with an unbuffered assay medium (e.g., XF base medium supplemented with glutamine) and allow the cells to equilibrate in a non-CO₂ incubator.[22][24]
-
Baseline Measurement: Place the plate into the flux analyzer and measure the basal OCR (Oxygen Consumption Rate) and ECAR.[22][23]
-
Compound Injection: Sequentially inject compounds to assess glycolytic function. A typical sequence for a "Glycolysis Stress Test" includes:
-
Glucose: To initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor that shuts down mitochondrial respiration, forcing cells to rely on glycolysis for ATP production (maximal glycolytic capacity).
-
2-Deoxy-D-glucose (2-DG): A competitive inhibitor of hexokinase that shuts down glycolysis, confirming that the measured ECAR is due to glycolytic activity.[24]
-
-
Data Analysis: The changes in ECAR following each injection are recorded and used to calculate key parameters of glycolytic function.[24]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of WP1122 on cancer cell metabolism.
Caption: General experimental workflow for studying WP1122.
Conclusion
WP1122 represents a significant advancement over its parent compound, 2-DG, offering improved pharmacokinetic properties that make it a more effective tool for investigating and targeting the Warburg effect.[6][7] Its ability to efficiently inhibit glycolysis in highly glycolytic tumors, such as glioblastoma, has been demonstrated in preclinical models.[6][12][25] This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize WP1122 in their studies. By employing the outlined methodologies, scientists can further elucidate the role of aerobic glycolysis in cancer progression and evaluate the therapeutic potential of glycolysis inhibition as a viable anticancer strategy.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 3. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animallifesciences.com [animallifesciences.com]
- 9. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 11. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. revvity.com [revvity.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Glucose Uptake-Glo Assay Technical Manual [promega.sg]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. abcam.com [abcam.com]
- 21. promega.com [promega.com]
- 22. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Extracellular acidification rate (ECAR) measurements [bio-protocol.org]
- 25. Moleculin Receives FDA Orphan Drug Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
Technical Guide: Early-Stage Clinical and Preclinical Evaluation of WP1122
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel, orally available prodrug of 2-deoxy-D-glucose (2-DG), an inhibitor of glycolysis.[1][2] Developed to overcome the pharmacological limitations of 2-DG, such as its short half-life and poor blood-brain barrier penetration, WP1122 is designed to deliver higher concentrations of 2-DG to target tissues, including the brain.[2] This technical guide provides a comprehensive overview of the available early-stage clinical and preclinical data on WP1122, focusing on its mechanism of action, experimental protocols, and quantitative results to inform ongoing research and development efforts.
Core Mechanism of Action
WP1122 is engineered to capitalize on the Warburg effect, the metabolic phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[2] As a prodrug, WP1122 is di-acetylated, which enhances its lipophilicity and allows for passive diffusion across the blood-brain barrier.[2][3] Intracellularly, ubiquitous esterases cleave the acetyl groups, releasing 2-DG.[2][3] The liberated 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further metabolized in the glycolytic pathway. The accumulation of 2-DG-6-P competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to the shutdown of glycolysis, ATP depletion, and ultimately, cancer cell death.[4]
Preclinical Data
In Vitro Efficacy
WP1122 has demonstrated potent cytotoxic effects in various cancer cell lines, particularly those known to be highly glycolytic, such as glioblastoma (GBM).
Table 1: In Vitro Cytotoxicity of WP1122 in Glioblastoma Cell Lines [4]
| Cell Line | Treatment Duration | IC50 (mM) |
| U-87 | 48 hours | 3 |
| U-87 | 72 hours | 2 |
| U-251 | 48 hours | 1.25 |
| U-251 | 72 hours | 0.8 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models have shown that WP1122 has a more favorable pharmacokinetic profile compared to 2-DG and demonstrates anti-tumor activity.
Table 2: Preclinical Pharmacokinetics and Efficacy of WP1122
| Parameter | Finding | Source |
| Pharmacokinetics | ||
| Half-life | Approximately 6 hours. | [2] |
| Plasma Concentration | Resulted in a two-fold higher plasma concentration of 2-DG compared to administration of 2-DG alone. | [4] |
| Efficacy | ||
| Glioblastoma Model | In an orthotopic brain tumor model, WP1122 showed a significant real-time inhibition of glycolysis. | [4] |
| Pancreatic Cancer Model | WP1234, a modified version of WP1122, showed a 20 to 50-fold greater ability to kill pancreatic cancer cell lines compared to traditional glycolysis inhibitors. | [2] |
Early-Stage Clinical Trial Results
Phase 1a Trial in Healthy Volunteers (NCT05195723)
A Phase 1a, first-in-human, randomized, double-blind, placebo-controlled, overlapping single and multiple ascending dose escalation study of WP1122 was conducted in the United Kingdom to establish the maximum tolerated dose (MTD) and evaluate its pharmacokinetics.[5][6]
Table 3: Summary of Phase 1a Clinical Trial Results for WP1122 in Healthy Volunteers
| Parameter | Result | Source |
| Safety and Tolerability | ||
| Maximum Tolerated Dose (MTD) | 16 mg/kg administered every 12 hours (32 mg/kg/day) for 7 days. | [5] |
| Safety Profile | Doses below the MTD were found to be safe and well-tolerated. The first single ascending dose cohort at 8 mg/kg was deemed safe and well-tolerated. | [5][7] |
| Pharmacokinetics | ||
| Conversion to 2-DG | Orally administered WP1122 is rapidly converted to 2-DG. | [5] |
| Dose Dependency | Delivers 2-DG in a dose-dependent manner. | [5] |
Detailed quantitative data on pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and a comprehensive list of adverse events from this study are not yet publicly available.
Phase 1 Trial in Glioblastoma Patients
Moleculin has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA) to initiate a Phase 1 open-label, single-arm, dose-escalation study of WP1122 in adult patients with glioblastoma.[8][9] As of the latest available information, the company is exploring opportunities for an investigator-initiated trial.[1] There are no publicly available results from this trial at this time.
Experimental Protocols
In Vitro Cytotoxicity Assays (Based on similar 2-DG analog studies)
-
Cell Culture: Human glioblastoma cell lines (e.g., U-87, U-251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of WP1122 or a vehicle control.
-
Viability/Proliferation Assays: After a specified incubation period (e.g., 48 or 72 hours), cell viability or proliferation is assessed using standard assays such as MTS, XTT, or a crystal violet-based assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model (General methodology)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., glioblastoma cells) are implanted subcutaneously or orthotopically into the mice.
-
Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. WP1122 is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentrations of WP1122 and its metabolite, 2-DG, using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The efficacy of WP1122 is determined by comparing the tumor growth and final tumor weight between the treated and control groups.
Signaling Pathways and Experimental Workflows
References
- 1. WP1122 - Moleculin [moleculin.com]
- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 3. biospace.com [biospace.com]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Moleculin Commences Dosing in Healthy Volunteers in Phase 1a Clinical Trial of WP1122 for the Treatment of COVID-19 [prnewswire.com]
- 7. Moleculin Announces Completion of First Single Ascending Dose (SAD) Cohort in Phase 1a Clinical Trial of WP1122 in the UK [prnewswire.com]
- 8. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 9. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
The Glycolytic Inhibitor WP1122: A Technical Guide to its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
WP1122 is a novel prodrug of the well-known glycolysis inhibitor 2-deoxy-D-glucose (2-DG). Engineered for improved pharmacokinetic and pharmacodynamic properties, WP1122 demonstrates significant potential in targeting the metabolic vulnerabilities of highly glycolytic tumors, such as glioblastoma. This technical guide provides an in-depth analysis of WP1122's core mechanism of action, its quantifiable effects on cellular metabolism, and detailed protocols for key experimental assessments. By inhibiting glycolysis, WP1122 disrupts the primary energy production pathway in cancer cells, leading to reduced proliferation and induction of apoptosis. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of targeting cancer metabolism.
Introduction
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides a survival advantage by supporting rapid cell proliferation. The glucose analog 2-deoxy-D-glucose (2-DG) has been extensively studied as a therapeutic agent to exploit this metabolic vulnerability. However, the clinical application of 2-DG has been hampered by its suboptimal pharmacological properties, including a short half-life.
WP1122, a di-acetylated prodrug of 2-DG, was developed to overcome these limitations. Its enhanced lipophilicity facilitates passive diffusion across the blood-brain barrier and cellular membranes. Once inside the cell, WP1122 is deacetylated by intracellular esterases, releasing 2-DG, which is then phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This metabolite competitively inhibits hexokinase, the first rate-limiting enzyme of glycolysis, leading to a blockade of the entire pathway. This guide details the cellular and metabolic consequences of WP1122 treatment.
Core Mechanism of Action
WP1122 functions as an intracellular depot for its active form, 2-DG. The primary mechanism of action is the competitive inhibition of hexokinase, which catalyzes the first committed step of glycolysis.
Figure 1: Mechanism of Action of WP1122.
Quantitative Effects on Cellular Metabolism
The inhibition of glycolysis by WP1122 leads to several measurable downstream effects, including reduced cell viability, decreased lactate (B86563) production, and altered cellular bioenergetics.
In Vitro Cytotoxicity
WP1122 exhibits potent cytotoxic effects against glioblastoma cell lines. The half-maximal inhibitory concentrations (IC50) for U-87 and U-251 cells are presented in Table 1.
| Cell Line | Treatment Duration | IC50 (mM) |
| U-87 | 48h | 3 |
| 72h | 2 | |
| U-251 | 48h | 1.25 |
| 72h | 0.8 | |
| Table 1: IC50 values of WP1122 in glioblastoma cell lines. Data extracted from Pająk et al., 2021. |
Inhibition of Lactate Production
A direct consequence of glycolysis inhibition is the reduction of lactate, the end product of aerobic glycolysis. WP1122 treatment significantly decreases lactate production in a dose-dependent manner in glioblastoma cells.
| Cell Line | WP1122 Concentration (mM) | Lactate Production (% of Control) |
| U-87 | 0.25 | ~80% |
| 0.5 | ~60% | |
| 1 | ~40% | |
| 2.5 | ~20% | |
| 5 | <20% | |
| U-251 | 0.25 | ~70% |
| 0.5 | ~50% | |
| 1 | ~30% | |
| 2.5 | <20% | |
| 5 | <20% | |
| Table 2: Dose-dependent effect of WP1122 on lactate production in glioblastoma cells after 72h treatment. Data estimated from graphical representations in Pająk et al., 2021. |
Signaling Pathway Interactions
The metabolic stress induced by WP1122 can intersect with key cellular signaling pathways, notably the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. HIF-1α is a master regulator of the cellular response to hypoxia and promotes the expression of glycolytic enzymes. Inhibition of glycolysis by 2-DG (the active form of WP1122) can be counteracted by HIF-1α activity, suggesting a potential mechanism of resistance.
Figure 2: Interaction of WP1122 with the HIF-1α Signaling Pathway.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from the methodology described by Pająk et al., 2021.
Objective: To determine the cytotoxic effect of WP1122 on cancer cells.
Materials:
-
Glioblastoma cells (e.g., U-87, U-251)
-
96-well plates
-
Complete culture medium
-
WP1122 stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of WP1122 in complete culture medium to achieve the desired final concentrations (e.g., 0.25–5 mM).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the respective WP1122 concentrations. Include a vehicle control (medium with the same concentration of the solvent used for WP1122).
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Production Assay
This protocol is based on the methodology described by Pająk et al., 2021.
Objective: To quantify the effect of WP1122 on lactate secretion, an indicator of glycolytic activity.
Materials:
-
Glioblastoma cells (e.g., U-87, U-251)
-
24-well plates
-
Complete culture medium
-
WP1122 stock solution
-
Lactate Assay Kit (e.g., from Sigma-Aldrich or similar)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Seed cells in a 24-well plate and grow to a desired confluency.
-
Treat cells with various concentrations of WP1122 (e.g., 0.25–5 mM) for the specified duration (e.g., 72 hours).
-
At the end of the treatment, collect the cell culture medium from each well.
-
Centrifuge the collected medium to remove any detached cells or debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves preparing a reaction mixture and incubating it with the samples.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the lactate concentration based on a standard curve generated with lactate standards provided in the kit.
-
Normalize the lactate concentration to the cell number or total protein content of the corresponding well.
Extracellular Flux Analysis (Seahorse Assay)
This is a general protocol for a Glycolysis Stress Test using a Seahorse XF Analyzer, which can be adapted for WP1122 treatment.
Objective: To measure the real-time extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess the impact of WP1122 on glycolysis and mitochondrial respiration.
Figure 3: General Workflow for a Seahorse Glycolysis Stress Test.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
-
Glioblastoma cells
-
WP1122 stock solution
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)
-
Seahorse XF Base Medium supplemented with L-glutamine
Procedure:
-
Day 1: Seed cells in a Seahorse XF culture plate at a pre-determined optimal density and allow them to adhere overnight.
-
Day 2: Treat the cells with the desired concentrations of WP1122 or vehicle control for a specified duration.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
Day 3 (Assay Day):
-
Replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
-
Prepare the injection solutions from the Glycolysis Stress Test Kit (glucose, oligomycin, and 2-DG) in the assay medium.
-
Load the injection solutions into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
-
The instrument will measure baseline ECAR and OCR before sequentially injecting glucose, oligomycin, and 2-DG to determine key glycolytic parameters: glycolysis, glycolytic capacity, and glycolytic reserve.
-
After the assay, normalize the data to cell number or protein concentration.
Conclusion
WP1122 represents a promising next-generation glycolysis inhibitor with an improved pharmacological profile compared to its parent compound, 2-DG. Its ability to effectively target the metabolic machinery of highly glycolytic tumors, such as glioblastoma, has been demonstrated through its potent cytotoxic effects and its ability to inhibit lactate production. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of WP1122 on cellular metabolism and to explore its therapeutic potential in various cancer models. Understanding the interplay between WP1122-induced metabolic stress and key signaling pathways, such as HIF-1α, will be crucial for the rational design of combination therapies and for overcoming potential resistance mechanisms. This technical guide serves as a foundational resource to facilitate these future investigations.
In-Depth Technical Guide: Foundational Research on the Anticancer Effects of WP1122
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis. Developed to overcome the pharmacological limitations of 2-DG, WP1122 exhibits enhanced central nervous system (CNS) uptake and a more favorable pharmacokinetic profile, positioning it as a promising therapeutic candidate for highly glycolytic tumors, particularly glioblastoma (GBM). This document provides a comprehensive overview of the foundational preclinical research on WP1122, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Concepts and Mechanism of Action
Cancer cells, particularly aggressive tumors like glioblastoma, exhibit a metabolic reprogramming known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[1] This metabolic shift provides the necessary energy and building blocks for rapid cell proliferation. WP1122 is designed to exploit this dependency on glycolysis.
WP1122, chemically 3,6-di-O-acetyl-2-deoxy-D-glucose, is a lipophilic prodrug that can passively diffuse across the blood-brain barrier, a critical advantage for treating brain tumors.[2] Once inside the cell, ubiquitous esterases cleave the acetyl groups, releasing the active molecule, 2-DG.[2] This intracellularly generated 2-DG is then phosphorylated by hexokinase II (HKII), a key enzyme in the glycolytic pathway, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1] The accumulation of 2-DG-6P competitively inhibits hexokinase, effectively blocking the initial committed step of glycolysis and leading to ATP depletion and, ultimately, cancer cell death.[1]
The following diagram illustrates the metabolic fate and mechanism of action of WP1122:
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies evaluating the anticancer effects of WP1122.
Table 1: In Vitro Cytotoxicity of WP1122 in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 (mM) |
| U-87 MG | 48 hours | 3.0 |
| U-87 MG | 72 hours | 2.0 |
| U-251 | 48 hours | 1.25 |
| U-251 | 72 hours | 0.8 |
Data sourced from in vitro cell viability assays (MTS, BrdU, SRB).[2]
Table 2: Comparative In Vitro Efficacy of WP1122 and 2-DG
| Cell Line | Treatment Duration | WP1122 IC50 (mM) | 2-DG IC50 (mM) |
| U-87 MG | 72 hours | 2.0 | 5.0 |
| U-251 | 72 hours | 0.8 | 5.0 |
This data highlights the superior potency of WP1122 compared to its active metabolite, 2-DG.[2]
Table 3: Preclinical Pharmacokinetic Profile
| Parameter | Value | Species | Notes |
| Half-life (t½) | ~6 hours | Preclinical models | Compared to minutes for 2-DG.[1] |
| Plasma Concentration of 2-DG | Two orders of magnitude higher | Mice | Following oral administration of WP1122 vs. an equimolar dose of 2-DG. |
| Brain Concentration of 2-DG | Significantly higher | Mice | Following treatment with WP1122 vs. an equimolar dose of 2-DG. |
Specific Cmax values are not publicly available in the reviewed literature.
Table 4: In Vivo Efficacy in Orthotopic U87 Glioblastoma Model
| Treatment Group | Outcome |
| WP1122 | Extended survival of mice.[2] |
| WP1122 vs. Temozolomide | WP1122 performed as well as or better than temozolomide.[3] |
| WP1122 + Temozolomide | Combination showed even better performance.[3] |
Detailed quantitative data on tumor growth inhibition percentages and median survival times are not yet published.
Detailed Experimental Protocols
Cell Culture of U-87 MG Glioblastoma Cells
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1 mM sodium pyruvate, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, rinse with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a density of 1 x 10^4 cells/cm².
In Vitro Cell Viability and Proliferation Assays (MTS, BrdU, SRB)
This workflow outlines the general procedure for assessing the cytotoxic and anti-proliferative effects of WP1122.
-
MTS Assay: Measures mitochondrial activity in viable cells.
-
BrdU Assay: Quantifies DNA synthesis as a marker of cell proliferation.
-
SRB Assay: Measures total protein content as an indicator of cell number.
Western Blot Analysis of Glycolysis-Related Proteins
-
Cell Lysis: Treat glioblastoma cells with WP1122 for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Hexokinase II, GLUT1) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Orthotopic U-87 MG Glioblastoma Mouse Model
This diagram outlines the key steps in establishing and utilizing an orthotopic glioblastoma mouse model for in vivo efficacy studies of WP1122.
Signaling Pathways and Logical Relationships
WP1122's primary mechanism of action is the direct inhibition of glycolysis. However, the downstream consequences of this metabolic disruption are multifaceted and contribute to its anticancer effects. The following diagram illustrates the key signaling events following hexokinase inhibition by WP1122-derived 2-DG-6P.
Conclusion and Future Directions
The foundational research on WP1122 demonstrates its potential as a potent anticancer agent, particularly for glioblastoma. Its ability to cross the blood-brain barrier and effectively inhibit glycolysis in cancer cells addresses key challenges in treating this aggressive disease. The preclinical data, though still emerging, are promising and have supported the advancement of WP1122 into clinical development. Future research will focus on elucidating the full quantitative pharmacokinetic and pharmacodynamic profile in humans, optimizing dosing schedules, and exploring its efficacy in combination with other therapeutic modalities. The ongoing and planned clinical trials will be critical in determining the ultimate clinical utility of WP1122 in the fight against cancer.
References
- 1. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 2. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo inhibition of angiogenesis and growth of the human U-87 malignant glial tumor by treatment with an antibody against basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Establishing an In Vivo Orthotopic Glioblastoma Model for WP1122 Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year.[1][2] The highly infiltrative nature of GBM and the presence of the blood-brain barrier (BBB) pose significant challenges to effective therapeutic intervention. Therefore, the development of robust preclinical models that accurately recapitulate the human disease is crucial for the evaluation of novel therapeutic agents. Orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunodeficient mice, are a cornerstone of preclinical neuro-oncology research.[3]
This document provides a detailed protocol for establishing a U-87 MG orthotopic glioblastoma model and its application in evaluating the efficacy of WP1122, a promising glycolysis inhibitor. WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG) designed to have improved pharmacokinetic properties, including enhanced BBB penetration and a longer half-life.[4][5][6] Preclinical studies have indicated that WP1122 has the potential to outperform the current standard of care, temozolomide, in brain tumor models.[1][7]
Mechanism of Action of WP1122
WP1122 functions as a glycolysis inhibitor. Glioblastoma cells are highly dependent on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. WP1122, being a prodrug of 2-DG, is readily transported across the blood-brain barrier.[4][5][6] Once inside the brain and tumor cells, it is deacetylated by intracellular esterases to release 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further metabolized in the glycolytic pathway. The accumulation of 2-DG-6-P competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to a shutdown of glycolysis, ATP depletion, and ultimately, cancer cell death.[5][8]
References
- 1. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. championsoncology.com [championsoncology.com]
- 4. WP1122 - Moleculin [moleculin.com]
- 5. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 7. animallifesciences.com [animallifesciences.com]
- 8. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WP1122 Dosing and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of WP1122, a promising glycolysis inhibitor, in preclinical animal models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a starting point for researchers designing in vivo efficacy and pharmacokinetic studies.
Introduction to WP1122
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a well-characterized inhibitor of glycolysis.[1][2] Developed to overcome the pharmacological limitations of 2-DG, WP1122 exhibits improved drug-like properties, including a longer plasma half-life and enhanced ability to cross the blood-brain barrier.[2][3][4][5] These characteristics make it a particularly promising therapeutic candidate for highly glycolytic tumors, such as glioblastoma and pancreatic cancer.[3] Preclinical studies have demonstrated that oral administration of WP1122 leads to significantly higher concentrations of 2-DG in both plasma and brain tissue compared to the administration of 2-DG itself.[4] In orthotopic glioblastoma mouse models, WP1122 has been shown to be well-tolerated and effective in extending survival.[4]
Mechanism of Action
The signaling pathway of WP1122 is initiated by its passive diffusion across the cell membrane. Inside the cell, it is deacetylated by intracellular esterases to release 2-deoxy-D-glucose (2-DG). 2-DG is then phosphorylated by hexokinase 2 (HK2) to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This product cannot be further metabolized and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase (PGI), which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate. The accumulation of 2-DG-6-P ultimately leads to the inhibition of glycolysis and subsequent induction of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and in vivo efficacy parameters of WP1122 from preclinical studies.
Table 1: Pharmacokinetic Parameters of WP1122
| Parameter | Value | Animal Model | Reference |
| Half-life | ~6 hours | Not specified | [5] |
| Plasma Concentration of 2-DG | 2-fold higher than 2-DG administration | Not specified | [2] |
| Brain Concentration of 2-DG | Significantly higher than 2-DG administration | Mice | [4] |
Table 2: In Vivo Efficacy of WP1122 in Glioblastoma Model
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic U87 Glioblastoma | WP1122 | Extended survival | [4] |
| Orthotopic U87 Glioblastoma | WP1122 | Well-tolerated with prolonged exposure | [4] |
Experimental Protocols
Below are detailed protocols for the establishment of an orthotopic glioblastoma mouse model and the subsequent administration of WP1122.
Orthotopic U87 Glioblastoma Xenograft Model Protocol
This protocol describes the intracranial implantation of U87 human glioblastoma cells into immunocompromised mice.
Materials:
-
U87-MG human glioblastoma cell line
-
Complete culture medium (e.g., MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lentiviral vector for luciferase expression
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel or similar extracellular matrix
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
High-speed dental drill
-
Hamilton syringe with a 30-gauge needle
-
Bone wax
-
Sutures or surgical clips
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Culture and Transduction:
-
Culture U87-MG cells in complete medium at 37°C and 5% CO2.
-
For in vivo imaging, transduce the cells with a lentiviral vector expressing luciferase to generate a stable U87-luciferase cell line.
-
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/5 µL. Keep the cell suspension on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a high-speed drill, create a small burr hole at the desired stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma to a depth of 3 mm.
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
Close the scalp incision with sutures or surgical clips.
-
-
Post-Operative Care and Monitoring:
-
Monitor the mice closely during recovery from anesthesia.
-
Administer analgesics as required.
-
Monitor tumor growth starting 7-10 days post-implantation using bioluminescence imaging. Inject D-luciferin intraperitoneally and image the mice after 10-15 minutes.
-
WP1122 Dosing and Administration Protocol
This protocol outlines the oral administration of WP1122 to mice with established orthotopic glioblastoma xenografts.
Materials:
-
WP1122
-
Vehicle for oral formulation (e.g., sterile water, 0.5% methylcellulose, or a flavored jelly formulation for voluntary ingestion)
-
Oral gavage needles (if applicable)
-
Animal balance
Procedure:
-
WP1122 Formulation:
-
Prepare a fresh solution or suspension of WP1122 in the chosen vehicle on each day of dosing. The concentration should be calculated based on the desired dose (in mg/kg) and the average weight of the mice.
-
-
Administration:
-
Oral Gavage: Administer the WP1122 formulation directly into the stomach using a suitable oral gavage needle. The volume should typically be around 100-200 µL for a 20-25g mouse.
-
Voluntary Oral Administration: For a less stressful method, WP1122 can be incorporated into a palatable jelly. This requires a training period for the mice to voluntarily consume the jelly.
-
-
Dosing Regimen:
-
Frequency: While specific preclinical dosing frequencies for WP1122 are not widely published, a starting point could be once or twice daily administration, considering its half-life of approximately 6 hours.[5]
-
Dose: Dose-escalation studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
-
Duration: Treatment should be initiated once tumors are established (as determined by bioluminescence imaging) and continued for a predetermined period or until a study endpoint is reached (e.g., significant tumor burden, neurological symptoms, or a defined survival endpoint).
-
-
Monitoring and Efficacy Evaluation:
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Record animal body weight and clinical observations to assess toxicity.
-
The primary efficacy endpoint is typically an extension in overall survival. Other endpoints may include tumor growth inhibition.
-
Logical Workflow for a Preclinical WP1122 Efficacy Study
References
- 1. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animallifesciences.com [animallifesciences.com]
- 4. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
Application Notes and Protocols for the Combined Use of WP1122 and Temozolomide in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The current standard of care often involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (B1682018) (TMZ). However, resistance to TMZ is a significant clinical obstacle. A promising strategy to overcome this resistance and enhance therapeutic efficacy is the combination of TMZ with agents that target the unique metabolic profile of cancer cells.
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a potent inhibitor of glycolysis. Cancer cells, including glioblastoma, exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) to support their rapid proliferation. By targeting this metabolic vulnerability, WP1122 can induce cellular stress and potentially sensitize cancer cells to the DNA-damaging effects of temozolomide. Preclinical studies have suggested that the combination of WP1122 and temozolomide may offer a synergistic anti-tumor effect in glioblastoma models.[1]
These application notes provide a comprehensive overview and detailed protocols for the combined use of WP1122 and temozolomide in a research setting, aimed at facilitating further investigation into this promising therapeutic strategy.
Mechanism of Action
Temozolomide (TMZ) is an oral alkylating agent that spontaneously converts to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), at physiological pH. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) residues. This DNA damage triggers cell cycle arrest and apoptosis. However, the efficacy of TMZ is often limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thus repairing the DNA damage. Resistance to TMZ can also be mediated by other DNA repair pathways and pro-survival signaling cascades, such as the PI3K/Akt pathway.[2]
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG) designed for improved pharmacokinetic properties, including enhanced brain uptake.[1] Once inside the cell, WP1122 is converted to 2-DG. 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, leading to the inhibition of glycolysis and a subsequent decrease in ATP production. This energy depletion can induce apoptosis and inhibit cell proliferation.
The combination of WP1122 and temozolomide is hypothesized to exert a synergistic effect through a dual mechanism: WP1122-induced metabolic stress and inhibition of glycolysis may impair the cancer cells' ability to repair the DNA damage caused by temozolomide, thereby enhancing its cytotoxic effects.
Data Presentation
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for WP1122 and temozolomide in various glioblastoma cell lines as reported in the literature. It is important to note that direct comparative studies for the combination in a single publication are limited; therefore, data has been compiled from multiple sources.
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference |
| U-87 MG | WP1122 | Not explicitly stated for single-agent in combination studies, but cytotoxic effects observed at concentrations of 0.25–5 mM | 48 and 72 hours | [3] |
| U-251 | WP1122 | Not explicitly stated for single-agent in combination studies, but cytotoxic effects observed at concentrations of 0.25–5 mM | 48 and 72 hours | [3] |
| U-87 MG | Temozolomide | ~105 µM | 5 days | [4] |
| U-87 MG | Temozolomide | Median: 230.0 µM (IQR: 34.1–650.0 µM) | 72 hours | [5][6] |
| A172 | Temozolomide | ~125 µM | 5 days | [4] |
| T98G (TMZ-resistant) | Temozolomide | ~247 µM | 5 days | [4] |
| LN229 | Temozolomide | Not explicitly stated, but synergistic effects with other agents observed. | Not specified | [7] |
Note: The IC50 values for temozolomide can vary significantly between studies due to differences in experimental conditions.[5][6] Researchers should perform their own dose-response curves to determine the optimal concentrations for their specific cell lines and experimental setup.
Experimental Protocols
In Vitro Combination Study Protocol: Glioblastoma Cell Viability (MTT Assay)
This protocol outlines a method to assess the synergistic cytotoxic effect of WP1122 and temozolomide on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, U-251, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
WP1122 (stock solution prepared in a suitable solvent, e.g., DMSO or sterile water)
-
Temozolomide (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioblastoma cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of WP1122 and temozolomide in complete medium.
-
Treat the cells with:
-
WP1122 alone at various concentrations.
-
Temozolomide alone at various concentrations.
-
A combination of WP1122 and temozolomide at various concentration ratios.
-
Vehicle control (medium with the highest concentration of DMSO used in the drug dilutions).
-
-
Ensure each treatment condition is performed in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and drug sensitivity.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each drug alone and in combination.
-
To determine if the interaction is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[7]
-
In Vivo Combination Study Protocol: Glioblastoma Xenograft Model
This protocol provides a general framework for evaluating the efficacy of combined WP1122 and temozolomide treatment in a murine intracranial xenograft model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human glioblastoma cells (e.g., U-87 MG) engineered to express luciferase for in vivo imaging.
-
Matrigel (optional, for subcutaneous injection)
-
Stereotactic apparatus for intracranial injections
-
WP1122 (formulated for in vivo administration)
-
Temozolomide (formulated for oral gavage or intraperitoneal injection)
-
Bioluminescence imaging system (e.g., IVIS)
-
Calipers for tumor measurement (for subcutaneous models)
-
Anesthetic for mice (e.g., isoflurane)
-
D-luciferin substrate for imaging
Procedure:
-
Tumor Cell Implantation:
-
Intracranial Model: Anesthetize the mice and secure them in a stereotactic frame. Inject approximately 2 x 10^5 U-87 MG-luciferase cells in a small volume (e.g., 5 µL) into the desired brain region (e.g., striatum).
-
Subcutaneous Model: Inject approximately 1-5 x 10^6 U-87 MG cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging for intracranial models or caliper measurements for subcutaneous models.
-
Begin treatment when tumors reach a predetermined size (e.g., a palpable volume for subcutaneous tumors or a detectable bioluminescent signal for intracranial tumors).
-
-
Treatment Groups:
-
Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
WP1122 alone
-
Temozolomide alone
-
WP1122 and Temozolomide combination
-
-
-
Drug Administration:
-
WP1122: The dosing and schedule for WP1122 in combination with TMZ in vivo are not well-established in publicly available literature. A starting point could be based on preclinical studies of WP1122 as a single agent, with adjustments made based on tolerability in combination.
-
Temozolomide: A common dosing regimen for temozolomide in mouse models is 50 mg/kg/day administered via oral gavage for 5 consecutive days, followed by a rest period.[8]
-
The sequence of administration (concurrent vs. sequential) should be considered as a variable to be optimized.
-
-
Efficacy Assessment:
-
Monitor tumor volume/bioluminescence signal regularly (e.g., twice weekly).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is typically overall survival.
-
At the end of the study, tumors can be harvested for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Statistically compare tumor volumes at different time points between the treatment groups.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathways affected by the combination of WP1122 and temozolomide in glioblastoma cells.
Caption: Proposed mechanism of action for the combination of WP1122 and temozolomide in glioblastoma.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the combination of WP1122 and temozolomide.
Caption: Experimental workflow for assessing the efficacy of WP1122 and temozolomide combination therapy.
Conclusion
The combination of WP1122 and temozolomide represents a rational and promising therapeutic strategy for glioblastoma by concurrently targeting cellular metabolism and inducing DNA damage. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to design and execute experiments aimed at elucidating the synergistic potential of this combination. Further in-depth studies are warranted to optimize dosing schedules, understand the detailed molecular mechanisms of synergy, and ultimately translate these preclinical findings into clinical applications for patients with glioblastoma.
References
- 1. animallifesciences.com [animallifesciences.com]
- 2. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Combinatorial Effect of Temozolomide and Naringenin in Human Glioblastoma Multiforme Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for WP1122 Antiviral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a competitive inhibitor of glycolysis.[1][2] By targeting the host cell's metabolic machinery, WP1122 presents a promising broad-spectrum antiviral strategy. Many viruses reprogram host cell metabolism to fuel their replication, making them highly dependent on pathways like glycolysis for energy and biosynthetic precursors.[1][3][4][5] Inhibition of glycolysis can therefore create an intracellular environment that is hostile to viral propagation.[6][7] Independent laboratory testing has confirmed the in vitro antiviral activity of WP1122 against coronaviruses, including SARS-CoV-2.[8][9]
These application notes provide a comprehensive framework for the preclinical in vitro evaluation of WP1122's antiviral efficacy and mechanism of action. The protocols detailed below are designed to be adaptable to a variety of viral pathogens.
Pre-Experimental Considerations
Before initiating antiviral studies, it is crucial to establish the cytotoxic profile of WP1122 in the selected host cell line. This is essential for differentiating true antiviral activity from cellular toxicity and for determining the appropriate concentration range for subsequent experiments.
Cell Line Selection
The choice of cell line is critical and should be susceptible to infection by the virus of interest. Commonly used cell lines for viral studies include:
-
Vero E6: African green monkey kidney epithelial cells, widely used for SARS-CoV-2 and other viruses.
-
A549: Human lung carcinoma cells, suitable for influenza and other respiratory viruses.
-
MDCK: Madin-Darby canine kidney cells, a standard for influenza virus research.
-
Huh7: Human hepatoma cells, often used for hepatitis C virus studies.
Glucose Concentration in Media
Given that WP1122 targets glycolysis, the glucose concentration in the cell culture medium can significantly impact experimental outcomes. It is recommended to use a medium with physiological glucose levels (approximately 5.5 mM or 1 g/L) to better mimic in vivo conditions, rather than standard high-glucose media (e.g., DMEM with 25 mM glucose).[9]
Experimental Workflow
A logical and stepwise approach is recommended for evaluating the antiviral properties of WP1122. The following workflow ensures a thorough investigation from initial efficacy to the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reprogramming of glucose metabolism in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Activation of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bittersweet link between glucose metabolism, cellular microenvironment and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolytic stress deteriorates 229E virulence to improve host defense response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: Measuring Glycolysis Inhibition by WP1122 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Warburg effect, a metabolic hallmark of many cancer cells, describes the increased reliance on aerobic glycolysis for energy production, even in the presence of ample oxygen.[1] This metabolic shift presents a therapeutic window for targeting cancer cells by inhibiting glycolysis. WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-known glycolysis inhibitor.[2][3] As a prodrug, WP1122 exhibits improved pharmacokinetic properties, such as enhanced cell permeability and a longer half-life, compared to 2-DG.[1][4] These characteristics make WP1122 a promising candidate for anticancer therapy.[2][4] This document provides detailed protocols for measuring the in vitro inhibition of glycolysis by WP1122.
Mechanism of Action of WP1122: WP1122 is designed to efficiently deliver the active glycolysis inhibitor, 2-DG, into cells. Unlike 2-DG, which relies on glucose transporters (GLUTs) for cellular entry, WP1122 can passively diffuse across the cell membrane.[2][3] Once inside the cell, intracellular esterases cleave the acetyl groups from WP1122, releasing 2-DG.[2][3] Hexokinase (HK), the first enzyme in the glycolytic pathway, then phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1] 2-DG-6-P cannot be further metabolized and accumulates within the cell, where it acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase (PGI) and a non-competitive inhibitor of hexokinase, effectively halting glycolytic flux.[1][3]
Data Presentation: In Vitro Efficacy of WP1122
The following table summarizes the half-maximal inhibitory concentration (IC50) values of WP1122 in glioblastoma multiforme (GBM) cell lines. These values demonstrate the cytotoxic effects of WP1122 following treatment for 48 and 72 hours.[2]
| Cell Line | Treatment Duration (hours) | WP1122 IC50 (mM) | 2-DG IC50 (mM) |
| U-87 (GBM) | 48 | 3 | 20 |
| 72 | 2 | 5 | |
| U-251 (GBM) | 48 | 1.25 | 12 |
| 72 | 0.8 | 5 |
Data sourced from a study on the synergistic anticancer effect of glycolysis and histone deacetylases inhibitors.[2]
In vitro experiments have confirmed that WP1122 effectively inhibits glycolysis in U87 cells, showing 2–10 times more potent anticancer activity compared to 2-DG.[2] The IC50 range for WP1122 across a broad spectrum of cancer cells is reported to be between 1–10 mM under both normoxic and hypoxic conditions.[3]
Experimental Protocols
To assess the inhibitory effect of WP1122 on glycolysis, several key metabolic assays can be performed. The following protocols provide detailed methodologies for these experiments.
Protocol 1: Real-Time Glycolysis Measurement using Seahorse XF Analyzer
Principle: The Seahorse XF Glycolysis Stress Test directly measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus a proxy for the rate of glycolysis.[5][6] The assay involves sequential injections of glucose, the ATP synthase inhibitor oligomycin, and the glycolysis inhibitor 2-DG to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.[5][7]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)[8]
-
Seahorse XF Cell Culture Microplates[6]
-
Seahorse XF Sensor Cartridge[9]
-
Seahorse XF Calibrant[9]
-
L-Glutamine[10]
-
WP1122
-
Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (often included in Seahorse XF Glycolysis Stress Test Kit)[5][8]
-
Cells of interest (e.g., U-87 glioblastoma cells)
-
CO2-free incubator at 37°C[11]
Procedure:
-
Sensor Cartridge Hydration:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 2 x 10^4–1 x 10^5 cells per well) and allow them to adhere overnight in a standard CO2 incubator.[7]
-
-
Assay Preparation (Day of Experiment):
-
Prepare the Seahorse XF assay medium by supplementing XF Base Medium with L-glutamine (e.g., final concentration of 2 mM).[10][12] Warm the medium to 37°C and adjust the pH to 7.4.[9][10]
-
Wash the cells once with the prepared assay medium.[11]
-
Add the final volume of assay medium (e.g., 180 µL for XF96) to each well.[11]
-
Incubate the cell plate in a CO2-free incubator at 37°C for 30-60 minutes before the assay.[11]
-
Prepare stock solutions of WP1122 and the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) in the assay medium.
-
-
Instrument Setup and Assay Run:
-
Load the appropriate volumes of WP1122 (or vehicle control), Glucose, Oligomycin, and 2-DG into the designated injector ports of the hydrated sensor cartridge. A typical injection strategy to assess the effect of WP1122 would be to pre-incubate the cells with WP1122 before starting the assay.
-
Injection Strategy for Glycolysis Stress Test:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.[11]
-
Once calibration is complete, replace the utility plate with the cell culture plate and start the assay.[11] The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the ECAR response after each injection.
-
Data Analysis:
-
Normalize the ECAR data to cell number or protein concentration.[6]
-
Calculate the key parameters:
-
Compare these parameters between vehicle-treated and WP1122-treated cells to quantify the inhibitory effect.
Protocol 2: Lactate Production Assay
Principle: This colorimetric assay quantifies the amount of L-lactate, the end product of aerobic glycolysis, secreted into the cell culture medium.[14] The concentration of lactate is directly proportional to the rate of glycolysis.[14] The assay is based on an enzymatic reaction where lactate is oxidized by lactate dehydrogenase, leading to the generation of a product that can be measured colorimetrically.[15][16]
Materials:
-
Lactate Assay Kit (e.g., Sigma-Aldrich MAK064, Promega Lactate-Glo™)[16][17]
-
Clear, flat-bottom 96-well plate[14]
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm or 570 nm depending on the kit)[15][16]
-
Cells of interest, culture medium, and WP1122
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of WP1122 and a vehicle control for a specified duration (e.g., 72 hours).[2]
-
-
Sample Collection:
-
At the end of the treatment period, carefully collect the cell culture supernatant for lactate measurement.[6]
-
If measuring intracellular lactate, lyse the cells according to the kit manufacturer's instructions.[18] For samples containing serum or high levels of lactate dehydrogenase (LDH), deproteinization using a 10 kDa molecular weight cut-off (MWCO) spin filter may be necessary.[16]
-
-
Assay Protocol (example based on a typical colorimetric kit):
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided stock solution in the same culture medium used for the cells.[15]
-
Reaction Setup: Add a small volume (e.g., 2-50 µL) of each standard and cell culture supernatant sample to separate wells of the 96-well plate.[16] Adjust the volume in each well to 50 µL with the provided assay buffer.[15]
-
Reaction Mix: Prepare the Master Reaction Mix containing enzyme mix and probe/substrate solution according to the kit's protocol.[16]
-
Incubation: Add the Master Reaction Mix (e.g., 50 µL) to each well, mix, and incubate at room temperature for 30 minutes, protected from light.[16]
-
-
Measurement:
-
Measure the absorbance of each well at the specified wavelength using a microplate reader.[16]
-
Data Analysis:
-
Subtract the background reading (0 standard) from all other readings.[16]
-
Plot the standard curve of absorbance versus lactate concentration.
-
Determine the lactate concentration in each unknown sample using the standard curve.
-
Compare the lactate levels in WP1122-treated samples to the vehicle control to determine the extent of glycolysis inhibition.
Protocol 3: Glucose Uptake Assay
Principle: This assay measures the rate of glucose transport into the cell, the first step of glycolysis. It utilizes 2-deoxy-D-glucose (2-DG), which is taken up by cells via glucose transporters and phosphorylated to 2-DG-6-phosphate (2-DG6P).[19] Since 2-DG6P is not metabolized further, it accumulates intracellularly, and its levels are proportional to glucose uptake.[19][20] The accumulated 2-DG6P is then measured using a coupled enzymatic reaction that generates a luminescent or colorimetric signal.[19][20]
Materials:
-
Glucose Uptake Assay Kit (e.g., Promega Glucose Uptake-Glo™, Sigma-Aldrich MAK083)[19][20]
-
Opaque-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)
-
Luminometer or microplate reader
-
Cells of interest, culture medium, and WP1122
-
Glucose-free and serum-free medium (e.g., Krebs-Ringer-HEPES buffer)[21]
-
2-Deoxyglucose (2-DG) solution (provided in the kit)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Treat cells with various concentrations of WP1122 or vehicle control for the desired time.
-
-
Glucose Starvation:
-
Gently wash the cells twice with PBS.
-
Replace the medium with glucose-free, serum-free medium and incubate for 2-4 hours to starve the cells of glucose.[6]
-
-
Glucose Uptake:
-
Remove the starvation medium and add medium containing a known concentration of 2-DG (e.g., 1 mM) to each well.[22]
-
Incubate for a short period (e.g., 10-20 minutes) to allow for 2-DG uptake.
-
-
Cell Lysis and Detection (example based on a luminescent assay):
-
Stop Uptake: Add Stop Buffer to lyse the cells, terminate glucose uptake, and degrade any endogenous NADPH.[20]
-
Neutralization: Add Neutralization Buffer to neutralize the acidic lysate.[20]
-
Detection: Add the Detection Reagent, which contains the enzymes and substrates necessary to convert the accumulated 2-DG6P into a luminescent signal.[20]
-
Incubate at room temperature for 30-60 minutes.[22]
-
-
Measurement:
-
Measure the luminescence using a plate luminometer. The light output is proportional to the amount of glucose taken up by the cells.[20]
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all experimental readings.
-
Compare the luminescent signal from WP1122-treated cells to that of vehicle-treated cells. A decrease in signal indicates inhibition of glucose uptake.
References
- 1. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animallifesciences.com [animallifesciences.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycolysis stress test in organoids [protocols.io]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. cpu.edu.cn [cpu.edu.cn]
- 11. tabaslab.com [tabaslab.com]
- 12. Rapid Analysis of Glycolytic and Oxidative Substrate Flux of Cancer Cells in a Microplate | PLOS One [journals.plos.org]
- 13. hpst.cz [hpst.cz]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. promega.com [promega.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 21. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Brain Penetration of WP1122
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (B1664073) (2-DG) designed to overcome the poor pharmacokinetic profile and limited brain penetration of its parent compound.[1][2] As a glycolysis inhibitor, WP1122 holds significant promise for the treatment of brain malignancies like glioblastoma, which are highly dependent on glucose metabolism (the Warburg effect).[3][4] The core innovation of WP1122 lies in its chemical modification—the addition of two acetyl groups to form 3,6-di-O-acetyl-2-deoxy-D-glucose.[5][6] This modification increases lipophilicity, facilitating passage across the blood-brain barrier (BBB) via passive diffusion.[7][8] Once within the central nervous system (CNS), ubiquitous intracellular esterases cleave the acetyl groups, releasing 2-DG. The subsequent phosphorylation of 2-DG to 2-DG-6-phosphate effectively traps the molecule within cells and inhibits glycolysis, leading to energy depletion and cell death in highly glycolytic tumor cells.[3][7]
These application notes provide a detailed overview of the techniques and protocols for assessing the brain penetration of WP1122, offering a guide for preclinical evaluation.
Mechanism of WP1122 Brain Penetration and Action
The mechanism of WP1122's entry into the brain and its subsequent intracellular action is a key aspect of its design. The following diagram illustrates this pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. d-Glucose- and d-mannose-based antimetabolites. Part 4: Facile synthesis of mono- and di-acetates of 2-deoxy-d-glucose prodrugs as potentially useful antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 4. animallifesciences.com [animallifesciences.com]
- 5. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Oral Administration of WP1122 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-characterized inhibitor of glycolysis. Developed by Moleculin Biotech, WP1122 is engineered for improved pharmacological properties, including enhanced oral bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of aggressive brain tumors like glioblastoma.[1][2][3] Preclinical studies have demonstrated the potential of WP1122 in mouse models of glioblastoma, where oral administration has been shown to be effective.[4] This document provides a detailed protocol for the oral administration of WP1122 in mice, based on established methodologies for oral gavage and the known characteristics of WP1122.
Mechanism of Action: WP1122 functions as a competitive inhibitor of glucose metabolism. Once administered, it is deacetylated to 2-DG, which is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). 2-DG-6P cannot be further metabolized in the glycolytic pathway and its accumulation competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to a blockade of glycolysis and subsequent cancer cell death.
Signaling Pathway of WP1122 Action
Caption: Mechanism of action of WP1122.
Experimental Protocols
Formulation and Dosage
While specific details from preclinical studies on WP1122 are not publicly available, a general approach for formulating water-insoluble or poorly soluble compounds for oral gavage in mice can be adapted. It is crucial to perform pilot studies to determine the optimal vehicle and dosage for specific experimental needs.
Table 1: Recommended Vehicle Components for Oral Formulation
| Component | Concentration | Purpose |
| Dimethyl sulfoxide (B87167) (DMSO) | ≤ 10% | Solubilizing agent |
| Polyethylene glycol 300/400 (PEG300/400) | 30-60% | Co-solvent and vehicle |
| Tween 80 / Cremophor EL | 1-5% | Surfactant to improve solubility and stability |
| Saline or Phosphate-Buffered Saline (PBS) | q.s. to 100% | Diluent |
| Carboxymethylcellulose (CMC) | 0.5-1% (in water) | Suspending agent for suspensions |
Table 2: General Dosage and Administration Parameters for Oral Gavage in Mice
| Parameter | Recommendation |
| Dosage | To be determined by dose-ranging studies. Start with a range guided by in vitro IC50 values and preliminary toxicity data. |
| Administration Volume | 5-10 mL/kg body weight. Maximum of 10 mL/kg is generally recommended. |
| Frequency of Administration | Typically once or twice daily, depending on the half-life of the compound. |
| Gavage Needle Size | 20-22 gauge, 1.5 inches, with a ball-tip for adult mice. |
Step-by-Step Oral Gavage Protocol
This protocol provides a generalized procedure for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
WP1122 compound
-
Selected vehicle components (see Table 1)
-
Sterile microcentrifuge tubes or vials for formulation
-
Vortex mixer and/or sonicator
-
Animal scale
-
Appropriately sized gavage needles (see Table 2)
-
Syringes (1 mL)
-
70% ethanol (B145695) for disinfection
-
Personal protective equipment (gloves, lab coat, eye protection)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility and housing conditions for at least one week prior to the start of the experiment.
-
Formulation Preparation:
-
On the day of administration, weigh the required amount of WP1122.
-
If using a solvent such as DMSO, dissolve the WP1122 in the solvent first.
-
Add co-solvents and surfactants as needed, mixing thoroughly between each addition. Vortex or sonicate if necessary to achieve a clear solution or a uniform suspension.
-
Finally, add the diluent (saline or PBS) to the final volume.
-
If preparing a suspension, ensure it is homogenous by vortexing immediately before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head and body. The body of the mouse can be further supported by holding the tail.
-
Position the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is in the stomach (the pre-measured length of the needle should be fully inserted), slowly administer the formulation.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.
-
Table 3: Example Calculation for Dosing
| Parameter | Value |
| Mouse Body Weight | 25 g |
| Desired Dosage | 50 mg/kg |
| Calculated Dose per Mouse | 1.25 mg |
| Formulation Concentration | 5 mg/mL |
| Administration Volume | 0.25 mL |
Experimental Workflow
Caption: Workflow for in vivo studies.
Data Presentation
All quantitative data from in vivo efficacy and pharmacokinetic studies should be summarized in tables for clear comparison between treatment groups.
Table 4: Example of In Vivo Efficacy Data Summary
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | ||
| WP1122 (Dose 1) | 10 | ||
| WP1122 (Dose 2) | 10 | ||
| Positive Control | 10 |
Table 5: Example of Pharmacokinetic Data Summary (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) | t½ (h) |
| WP1122 | |||||
| 2-DG (from WP1122) |
Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures based on their specific experimental design, institutional guidelines, and in vivo data as it becomes available for WP1122. It is highly recommended to consult relevant publications and preclinical data for the most accurate and effective protocol development.
References
- 1. Moleculin Receives FDA Orphan Drug Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
- 4. animallifesciences.com [animallifesciences.com]
Application Notes and Protocols for Evaluating WP1122 Synergy with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that acts as an inhibitor of glycolysis.[1][2] By modifying 2-DG with acetyl groups, WP1122 exhibits improved pharmacokinetic properties, including enhanced cell permeability and the ability to cross the blood-brain barrier.[2][3] Once inside the cell, WP1122 is deacetylated to release 2-DG, which is then phosphorylated by hexokinase to 2-DG-6-phosphate.[3][4] This product cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of hexokinase and phosphoglucose (B3042753) isomerase, leading to the disruption of glycolysis and subsequent ATP depletion in cancer cells.[3][4]
Cancer cells, particularly those exhibiting the Warburg effect, are highly dependent on glycolysis for energy production and biosynthesis.[5] This metabolic vulnerability makes glycolysis an attractive target for anticancer therapies. WP1122's ability to efficiently deliver a glycolytic inhibitor to tumor cells, including those in the brain, makes it a promising candidate for combination therapies.[3] Combining WP1122 with other anticancer agents that have different mechanisms of action could lead to synergistic effects, resulting in enhanced tumor cell killing, reduced drug resistance, and potentially lower doses of each agent, thereby minimizing toxicity.
These application notes provide detailed protocols for evaluating the synergistic potential of WP1122 in combination with other therapeutic agents in vitro. The primary methods covered are the Chou-Talalay method for calculating the Combination Index (CI) and isobologram analysis, both of which are widely accepted for quantifying drug interactions.
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data for the synergy of WP1122 with other drugs.
Table 1: Single Agent 50% Inhibitory Concentrations (IC50) in Glioblastoma Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| U-87 MG | WP1122 | 2000 | [3] |
| U-87 MG | Sodium Butyrate (NaBt) | 5000 | [3] |
| U-87 MG | Sodium Valproate (NaVPA) | 7500 | [3] |
| U-251 MG | WP1122 | 800 | [3] |
| U-251 MG | Sodium Butyrate (NaBt) | 3000 | [3] |
| U-251 MG | Sodium Valproate (NaVPA) | 5000 | [3] |
| T98G | Temozolomide (B1682018) | 1540 | [5] |
| T98G | AZD3463 | 0.529 | [5] |
Table 2: Combination Index (CI) Values for WP1122 with HDAC Inhibitors in U-251 Glioblastoma Cells
| Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation | Reference |
| WP1122 + NaBt | 0.50 | 0.65 | Synergy | [3] |
| WP1122 + NaBt | 0.75 | 0.52 | Synergy | [3] |
| WP1122 + NaBt | 0.90 | 0.41 | Strong Synergy | [3] |
| WP1122 + NaVPA | 0.50 | 0.78 | Synergy | [3] |
| WP1122 + NaVPA | 0.75 | 0.61 | Synergy | [3] |
| WP1122 + NaVPA | 0.90 | 0.49 | Strong Synergy | [3] |
Note: While the protocols provided are applicable to various drug combinations, the quantitative data presented in Table 2 is for WP1122 in combination with Histone Deacetylase (HDAC) inhibitors. Further studies are needed to generate similar data for combinations with other agents like temozolomide.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis using the Chou-Talalay Method
This protocol outlines the steps to determine the IC50 values of individual drugs and to calculate the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG, U-251 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
WP1122 and other drug(s) of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of WP1122 and the other drug in a suitable solvent (e.g., DMSO or sterile water).
-
Create a series of dilutions for each drug alone and in combination. For combination studies, a constant ratio of the two drugs based on their IC50 values is often used (e.g., 1:1, 1:2, 2:1 ratio of their IC50s).
-
Remove the medium from the cells and add 100 µL of medium containing the drugs at various concentrations. Include wells with vehicle control (solvent only). It is recommended to test at least 5-7 concentrations for each drug and combination to generate a dose-response curve.
-
-
Incubation:
-
Incubate the plates for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Input the dose-effect data for single agents and their combinations into a synergy analysis software like CompuSyn.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Protocol 2: Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
Procedure:
-
Determine IC50 Values: Follow steps 1-4 of Protocol 1 to determine the IC50 values for WP1122 and the other drug individually.
-
Combination Experiment:
-
Design an experiment with various combinations of WP1122 and the other drug. The concentrations should be chosen so that when combined, they are expected to produce a 50% inhibition of cell viability.
-
For example, you can test combinations of (IC50 of Drug A, 0), (0, IC50 of Drug B), (0.5 x IC50 of Drug A, 0.5 x IC50 of Drug B), (0.25 x IC50 of Drug A, 0.75 x IC50 of Drug B), and (0.75 x IC50 of Drug A, 0.25 x IC50 of Drug B).
-
Perform the cell viability assay as described in Protocol 1.
-
-
Data Analysis and Isobologram Construction:
-
Plot the IC50 value of WP1122 on the x-axis and the IC50 value of the other drug on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity .
-
For each combination that results in 50% cell death, plot the corresponding concentrations of the two drugs on the same graph.
-
If the data points for the combination fall below the line of additivity, it indicates synergy.
-
If the data points fall on the line, the effect is additive.
-
If the data points fall above the line, it indicates antagonism.
-
Mandatory Visualization
Caption: Mechanism of WP1122-mediated glycolysis inhibition.
Caption: Experimental workflow for evaluating drug synergy.
References
- 1. Synergistic Suppression of Glioblastoma Cell Growth by Combined Application of Temozolomide and Dopamine D2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Effect of Temozolomide and Naringenin in Human Glioblastoma Multiforme Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Inhibition of Glioma Cell Proliferation by Withaferin A and Tumor Treating Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro nuclear magnetic resonance spectroscopy metabolic biomarkers for the combination of temozolomide with PI3K inhibition in paediatric glioblastoma cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Metabolic Reprogramming in Cancer Using WP1122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this reprogramming is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift provides cancer cells with energy and essential building blocks for biosynthesis. WP1122, a prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG), presents a promising tool for studying and targeting this metabolic vulnerability in cancer.[1][2][3] WP1122 is designed for improved pharmacokinetic properties, including enhanced blood-brain barrier penetration and a longer half-life compared to 2-DG, making it particularly relevant for brain tumors like glioblastoma.[1]
This document provides detailed application notes and experimental protocols for utilizing WP1122 to investigate metabolic reprogramming in cancer cells.
Mechanism of Action of WP1122
WP1122 is a di-acetylated derivative of 2-DG. Its lipophilic nature allows it to passively diffuse across cell membranes, including the blood-brain barrier.[4] Once inside the cell, intracellular esterases cleave the acetyl groups, releasing 2-DG. Hexokinase, the first enzyme in the glycolytic pathway, then phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][4] 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase and consequently accumulates within the cell. This accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, leading to a blockade of the glycolytic pathway.[1][4]
The inhibition of glycolysis by WP1122 not only depletes the cell of ATP but also affects downstream metabolic pathways that rely on glycolytic intermediates. One such critical pathway is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), which is essential for producing NADPH for redox balance and ribose-5-phosphate (B1218738) for nucleotide synthesis.[3] By limiting the availability of glucose-6-phosphate, WP1122 can indirectly inhibit the PPP, leading to increased oxidative stress and reduced biosynthetic capacity in cancer cells.
Data Presentation
In Vitro Cytotoxicity of WP1122
The following table summarizes the half-maximal inhibitory concentration (IC50) values of WP1122 in glioblastoma cell lines.
| Cell Line | Treatment Duration | IC50 (mM) | Reference |
| U-87 | 48 hours | 3 | [4] |
| U-87 | 72 hours | 2 | [4] |
| U-251 | 48 hours | 1.25 | [4] |
| U-251 | 72 hours | 0.8 | [4] |
Experimental Protocols
Cell Culture and WP1122 Treatment
This protocol describes the general culture of glioblastoma cell lines and subsequent treatment with WP1122.
Materials:
-
U-87 MG (ATCC® HTB-14™) or U-251 MG (Sigma-Aldrich) cells
-
For U-87 MG: Eagle's Minimum Essential Medium (EMEM)
-
For U-251 MG: Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
WP1122 (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture:
-
Culture U-87 MG cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture U-251 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency using Trypsin-EDTA.[5][6]
-
-
WP1122 Treatment:
-
Prepare a stock solution of WP1122 in DMSO. Further dilutions should be made in the appropriate cell culture medium.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of WP1122 or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Glucose Uptake Assay
This protocol utilizes the fluorescent glucose analog 2-NBDG to measure glucose uptake in cancer cells treated with WP1122.
Materials:
-
Cancer cells cultured in 96-well plates
-
WP1122
-
Glucose-free cell culture medium
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
PBS
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat cells with various concentrations of WP1122 (e.g., 0.5, 1, 2, 5 mM) or vehicle control in complete medium for 24-48 hours.
-
After treatment, wash the cells twice with warm PBS.
-
Starve the cells by incubating them in glucose-free medium for 30-60 minutes.
-
Add 2-NBDG to the glucose-free medium to a final concentration of 100 µg/mL and add it to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
Lactate (B86563) Production Assay
This protocol measures the amount of lactate secreted into the culture medium as an indicator of glycolytic activity.
Materials:
-
Cancer cells cultured in 6-well plates
-
WP1122
-
Cell culture medium
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Protocol:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of WP1122 (e.g., 0.25, 0.5, 1, 2, 5 mM) or vehicle control in fresh medium for 72 hours.[7]
-
After incubation, collect the cell culture medium from each well.
-
Centrifuge the collected medium at a low speed to pellet any detached cells and debris.
-
Use the supernatant for the lactate assay.
-
Perform the lactate assay according to the manufacturer's instructions. This typically involves preparing a standard curve and mixing the samples with a reaction mixture.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or total protein content of the corresponding well.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins in the glycolytic and pentose phosphate pathways.
Materials:
-
Cancer cells cultured in 6-well plates
-
WP1122
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Hexokinase 2, anti-PFKP, anti-LDHA, anti-G6PD, anti-HIF-1α, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with WP1122 (e.g., 1-5 mM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
NADP+/NADPH Ratio Assay
This protocol measures the ratio of NADP+ to NADPH, which is an indicator of the activity of the pentose phosphate pathway and the cellular redox state.
Materials:
-
Cancer cells cultured in 6-well plates
-
WP1122
-
NADP/NADPH Assay Kit (fluorometric or colorimetric)
-
Extraction buffers provided in the kit
-
Microplate reader
Protocol:
-
Seed cells in 6-well plates and treat with WP1122 (e.g., 1-5 mM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Follow the kit manufacturer's protocol for the extraction of NADP+ and NADPH. This typically involves separate extraction procedures for the oxidized and reduced forms.[2][8][9]
-
Perform the assay by mixing the extracts with the provided reaction mixture in a 96-well plate.
-
Incubate as recommended and measure the fluorescence or absorbance using a microplate reader.
-
Calculate the concentrations of NADP+ and NADPH using a standard curve and determine the ratio.
Mandatory Visualizations
References
- 1. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 2. abcam.com [abcam.com]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. Synergistic effects of the combined treatment of U251 and T98G glioma cells with an anti-tubulin tetrahydrothieno[2,3-c]pyridine derivative and a peptide nucleic acid targeting miR-221-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. promega.com [promega.com]
Application Notes and Protocols for Monitoring Tumor Response to WP1122 Treatment In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), an inhibitor of glycolysis.[1][2][3] By acetylating 2-DG, WP1122 exhibits improved pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB), making it a promising therapeutic candidate for highly glycolytic tumors such as glioblastoma (GBM).[1][3] WP1122 enters cells via passive diffusion, where it is deacetylated by intracellular esterases to release 2-DG.[1][3] 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized, leading to the inhibition of glycolysis and subsequent depletion of ATP, ultimately inducing cancer cell death.[1][3][4] Preclinical studies have demonstrated the potential of WP1122 in GBM models, showing its ability to extend survival in mice bearing orthotopic U87 GBM tumors.[3]
These application notes provide detailed methodologies for monitoring the in vivo response of tumors to WP1122 treatment, with a focus on glioblastoma models. The protocols outlined below are based on established preclinical research methodologies and publicly available data on WP1122 and its parent compound, 2-DG.
Data Presentation
In Vitro Efficacy of WP1122 in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 (mM) | Assay | Reference |
| U-87 | 48h | 3 | MTS Viability Assay | [2] |
| U-87 | 72h | 2 | MTS Viability Assay | [2] |
| U-251 | 48h | 1.25 | MTS Viability Assay | [2] |
| U-251 | 72h | 0.8 | MTS Viability Assay | [2] |
In Vivo Pharmacokinetic Profile of WP1122
| Parameter | Value | Species | Administration Route | Notes | Reference |
| 2-DG Plasma Concentration | 2-fold higher than with 2-DG administration | Mouse | Oral | Demonstrates good oral bioavailability. | [1] |
| 2-DG Brain Concentration | Significantly higher than with 2-DG administration | Mouse | Oral | Indicates effective BBB penetration. | [3] |
| Half-life | ~6 hours | - | - | Improved compared to the short half-life of 2-DG. | [5] |
In Vivo Efficacy of WP1122 in Glioblastoma Models (Qualitative)
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic U87 GBM Mouse Model | WP1122 | Extended survival | [3] |
| Human Brain Tumor Xenograft in Mice | WP1122 | Outperformed temozolomide | [2] |
| Human Brain Tumor Xenograft in Mice | WP1122 + Temozolomide | Performed better than either agent alone | [2] |
Disclaimer: As WP1122 is a proprietary drug candidate, extensive quantitative in vivo data such as tumor volume reduction over time and specific median survival data with statistical analysis are not fully available in the public domain. The provided information is based on published abstracts, press releases, and comparative studies with 2-DG.
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model in Mice
This protocol describes the establishment of an orthotopic glioblastoma model in immunodeficient mice, a standard model for testing therapies against brain tumors.
Materials:
-
Human glioblastoma cell line (e.g., U-87 MG, U-251) expressing a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
-
Stereotactic frame for small animals
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Micro-syringe with a 30-gauge needle
-
Bone wax
-
Sutures or wound clips
Procedure:
-
Cell Culture: Culture the glioblastoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using an appropriate method. Once anesthetized, place the mouse in the stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and sterilize the area with an antiseptic solution.
-
Intracranial Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly inject the cell suspension (typically 2-5 µL) into the brain parenchyma.
-
Leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.
-
Seal the burr hole with bone wax.
-
Suture or clip the scalp incision.
-
-
Post-operative Care: Monitor the mouse until it recovers from anesthesia. Provide post-operative analgesics as required.
WP1122 Administration (Oral Gavage)
This protocol outlines the preparation and administration of WP1122 via oral gavage.
Materials:
-
WP1122
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare the desired vehicle solution.
-
Accurately weigh the required amount of WP1122 to achieve the target dose.
-
Suspend or dissolve the WP1122 in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare the formulation fresh daily.
-
-
Dosing:
-
The effective dose of WP1122 in preclinical models is not publicly specified. Researchers should perform dose-escalation studies to determine the optimal therapeutic dose. Based on in vitro IC50 values, a starting dose could be in the range of 25-100 mg/kg, administered daily.
-
Weigh each mouse to calculate the exact volume to be administered.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the WP1122 formulation.
-
Monitor the mouse for any adverse reactions.
-
Monitoring Tumor Growth and Treatment Response
a. Bioluminescence Imaging (BLI):
This non-invasive method is suitable for tracking the growth of luciferase-expressing tumors.
Materials:
-
In vivo imaging system (e.g., IVIS)
-
D-luciferin
-
Anesthesia (isoflurane is recommended for imaging)
Procedure:
-
Anesthetize the tumor-bearing mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).
-
Wait for the substrate to distribute (usually 10-15 minutes).
-
Place the mice in the imaging chamber and acquire bioluminescent images.
-
Quantify the signal intensity (photons/second) from the tumor region of interest.
-
Perform imaging at regular intervals (e.g., twice a week) to monitor tumor growth and response to WP1122 treatment.
b. Magnetic Resonance Imaging (MRI):
MRI provides high-resolution anatomical images of the tumor and surrounding brain tissue.
Procedure:
-
Anesthetize the mice.
-
Place the mouse in an MRI-compatible holder.
-
Acquire T1-weighted and T2-weighted images of the brain. Contrast agents (e.g., gadolinium) can be used to enhance tumor visibility.
-
Measure the tumor volume from the images using appropriate software.
-
Perform imaging at set time points (e.g., weekly) to track tumor progression.
c. Survival Analysis:
Monitor the mice daily for signs of tumor progression, such as weight loss, neurological deficits, or moribund state. Euthanize mice that meet the predefined endpoint criteria. Record the date of euthanasia or death to generate Kaplan-Meier survival curves.
Visualizations
WP1122 Mechanism of Action
Caption: Mechanism of action of WP1122 in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of WP1122.
Logical Relationship of Monitoring Techniques
Caption: Relationship of different in vivo monitoring techniques.
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 3. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
Troubleshooting & Optimization
Optimizing WP1122 Dosage for In Vivo Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing WP1122 dosage to minimize toxicity in vivo. All recommendations are based on established methodologies for preclinical small molecule inhibitor assessment.
Troubleshooting Guide: Addressing Common In Vivo Issues with WP1122
This guide is designed to help researchers identify and resolve common challenges encountered during in vivo experiments with WP1122.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Dose exceeds the Maximum Tolerated Dose (MTD). - Improper formulation or administration. - Animal model susceptibility. | - Immediately cease dosing and perform a necropsy to investigate the cause of death. - Re-evaluate the MTD using a dose-escalation study. - Verify the formulation's stability and solubility. - Ensure proper administration technique (e.g., gavage, injection). - Consider using a different, less sensitive animal strain if appropriate. |
| Significant Weight Loss (>15-20%) | - Dose is approaching or at the MTD. - Dehydration or reduced food intake due to malaise. - Off-target toxicity affecting metabolism. | - Reduce the dosage of WP1122 in subsequent cohorts. - Provide supportive care, such as supplemental hydration and palatable, high-calorie food. - Monitor blood glucose levels to check for hypoglycemia, a potential side effect of glycolysis inhibitors.[1] - Conduct blood chemistry analysis to assess organ function. |
| Signs of Neurotoxicity (e.g., lethargy, ataxia, seizures) | - WP1122 readily crosses the blood-brain barrier.[2] - High central nervous system (CNS) concentration of 2-deoxy-D-glucose (2-DG), the active metabolite of WP1122. | - Lower the dose to reduce CNS exposure. - Consider a different dosing schedule (e.g., less frequent administration) to allow for clearance from the CNS. - Perform a thorough neurological assessment as part of the toxicity monitoring. |
| Gastrointestinal Distress (e.g., diarrhea, poor appetite) | - Direct irritation of the GI tract by the compound or formulation. - Systemic metabolic disruption. | - Administer WP1122 with food if using oral gavage to reduce direct irritation. - Ensure the formulation is well-solubilized. - Monitor for signs of dehydration and provide fluid support as needed. |
| Inconsistent Efficacy Results | - Suboptimal dosage (too low). - Poor bioavailability of the administered formulation. - Rapid metabolism and clearance. - Tumor model resistance. | - Gradually increase the dose, staying below the established MTD. - Confirm the stability and bioavailability of your WP1122 formulation. - While WP1122 is designed for improved half-life over 2-DG, consider pharmacokinetic studies to understand its profile in your model.[2] - Evaluate the expression of glycolysis-related proteins in your tumor model. |
| Cardiac Abnormalities | - Chronic administration of 2-DG has been associated with cardiotoxicity in rats.[3][4] | - For long-term studies, include regular monitoring of cardiac function (e.g., ECG). - At necropsy, perform histopathological analysis of heart tissue. |
Frequently Asked Questions (FAQs)
1. What is WP1122 and how does it work?
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis.[5][6] As a prodrug, WP1122 is chemically modified to improve its drug-like properties, such as increased cellular uptake, a longer half-life in the body, and an enhanced ability to cross the blood-brain barrier compared to 2-DG.[2][7] Once inside the cells, WP1122 is converted into 2-DG, which then gets phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This molecule cannot be further metabolized in the glycolytic pathway, leading to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase, thereby blocking glycolysis and reducing the energy supply to cancer cells.[1][6]
2. How do I determine the starting dose for my in vivo experiments with WP1122?
The first step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity over a specified period. A common approach is a single-dose escalation study in a small cohort of animals (e.g., mice).
3. What is a typical protocol for an MTD study in mice?
A standard approach involves a dose-escalation study. This typically includes administering a single dose of WP1122 to several groups of mice, with each group receiving a different, escalating dose. For a detailed protocol, please refer to the "Experimental Protocols" section below.
4. What are the common signs of toxicity to monitor for?
Researchers should monitor for a range of clinical signs, including:
-
General Health: Changes in posture, activity level, and grooming habits.
-
Body Weight: Daily or bi-daily measurements are crucial; a weight loss of over 15-20% is considered a sign of significant toxicity.
-
Neurological: Ataxia, tremors, lethargy, or seizures.
-
Gastrointestinal: Diarrhea, constipation, or loss of appetite.
-
Skin and Fur: Piloerection (hair standing on end) or skin lesions.
5. How can I minimize the toxicity of WP1122?
-
Dose Optimization: The most critical factor is to use a dose that is effective but well-tolerated. This is achieved through careful MTD determination and subsequent efficacy studies at doses below the MTD.
-
Dosing Schedule: Consider fractionating the daily dose or increasing the interval between doses to reduce peak plasma concentrations and allow for recovery.
-
Supportive Care: Providing nutritional support and hydration can help mitigate some of the side effects.
6. Should I be concerned about cardiotoxicity with WP1122?
Studies on the parent compound, 2-DG, have shown that chronic administration can lead to cardiac vacuolization and increased mortality in rats.[3][4] While WP1122 has a different pharmacokinetic profile, it is prudent to be aware of this potential for long-term studies. Monitoring cardiac health through methods like ECG and histopathology of the heart at the end of the study is recommended for chronic dosing regimens.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of WP1122 in Mice
Objective: To determine the highest dose of WP1122 that can be administered as a single dose without causing severe toxicity or mortality.
Materials:
-
WP1122
-
Vehicle for dissolution/suspension (e.g., sterile saline, PBS with a solubilizing agent like DMSO, if necessary)
-
8-10 week old mice (e.g., BALB/c or C57BL/6), single-sex to reduce variability
-
Standard animal housing and care facilities
-
Calibrated scale for weighing animals
-
Dosing equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups of 3-5 mice per dose level. Include a vehicle control group.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and several escalating dose levels. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is often a good starting point.
-
Formulation Preparation: Prepare fresh formulations of WP1122 at the desired concentrations in the chosen vehicle on the day of dosing.
-
Administration: Administer a single dose of WP1122 or vehicle to each animal via the intended experimental route (e.g., oral gavage).
-
Observation:
-
Monitor animals continuously for the first 4 hours post-dosing for any immediate signs of toxicity.
-
Thereafter, observe the animals at least twice daily for 14 days.
-
Record body weights daily.
-
Document all clinical signs of toxicity, including their onset, severity, and duration.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a mean body weight loss of more than 15-20%.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to look for any organ abnormalities.
Protocol 2: In Vivo Toxicity Assessment of WP1122
Objective: To evaluate the potential toxicity of WP1122 upon repeated dosing.
Materials:
-
Same as MTD study.
-
Equipment for blood collection and analysis.
-
Histology supplies.
Procedure:
-
Dose Selection: Based on the MTD study, select 2-3 dose levels below the MTD for the repeated-dose toxicity study. Include a vehicle control group.
-
Dosing Regimen: Administer WP1122 daily (or as per the planned efficacy study schedule) for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Conduct daily clinical observations and record body weights as in the MTD study.
-
At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (liver, kidneys).
-
-
Pathology:
-
Perform a full gross necropsy on all animals.
-
Collect major organs and tissues (liver, kidneys, spleen, heart, brain, etc.) and preserve them in formalin for histopathological examination.
-
Visualizations
Caption: Mechanism of action of WP1122.
Caption: Workflow for Maximum Tolerated Dose (MTD) determination.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 3. Chronic ingestion of 2-deoxy-D-glucose induces cardiac vacuolization and increases mortality in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy–D-Glucose (2-DG) Induced Cardiac Toxicity in Rat: NT- proBNP and BNP as Potential Early Cardiac Safety Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute toxicity study in rodents | Bienta [bienta.net]
troubleshooting inconsistent results in WP 1122 experiments
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with WP1122. The information is designed to help identify and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with WP1122, presented in a question-and-answer format.
General WP1122 Handling and Treatment
Question 1: We are observing lower-than-expected potency or high variability in our results with WP1122. What are the potential causes?
Answer: Inconsistent results with WP1122 can stem from several factors related to its nature as a prodrug and its mechanism of action.
-
Prodrug Conversion: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG) and requires intracellular esterases to be cleaved into its active form, 2-DG.[1][2] The levels and activity of these esterases can vary significantly between different cell lines, leading to inconsistent conversion rates and, consequently, variable efficacy.[3][4][5]
-
Compound Stability and Solubility: While designed for improved stability over 2-DG, improper storage or handling of WP1122 can lead to degradation.[6] Ensure the compound is stored as recommended by the supplier and that stock solutions are prepared correctly. For cell-based assays, ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) to prevent solubility issues and cytotoxicity.[7]
-
Cell Culture Conditions:
-
Glucose Concentration in Media: The efficacy of WP1122 is highly dependent on the glucose concentration in the cell culture medium, as it competes with glucose for uptake and metabolism.[8][9] High glucose levels in the media can outcompete the effects of WP1122, leading to reduced potency.[8][10] Consider using media with physiological glucose concentrations for your experiments.
-
Cell Density and Health: Overly confluent or unhealthy cells can exhibit altered metabolic rates, affecting their response to glycolysis inhibitors.[11] Ensure consistent cell seeding densities and use cells in the logarithmic growth phase with high viability.
-
| Parameter | Recommendation | Rationale |
| Cell Line Characterization | Assess baseline esterase activity in your cell line(s). | To ensure efficient conversion of WP1122 to its active form, 2-DG. |
| Compound Handling | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | To maintain compound integrity and prevent degradation.[6] |
| Media Glucose Level | Standardize and consider using physiological glucose concentrations (e.g., 5 mM). | To ensure consistent and relevant competition for glycolysis inhibition.[8][12] |
| Cell Seeding | Maintain consistent cell densities across experiments. | To minimize variability in metabolic activity and drug response.[11] |
Cell Viability and Proliferation Assays (e.g., MTS, MTT)
Question 2: We are seeing inconsistent results in our MTS/MTT assays after WP1122 treatment. What could be the cause?
Answer: Inconsistencies in tetrazolium-based assays (MTS, MTT) can arise from the metabolic nature of these assays and the mechanism of action of WP1122.
-
Metabolic-Based Readout: MTS and MTT assays measure cell viability by assessing metabolic activity—specifically, the reduction of the tetrazolium salt by cellular dehydrogenases. Since WP1122 inhibits glycolysis, it directly impacts the metabolic state of the cells, which can confound the assay results.[13] A decrease in signal may reflect a cytostatic (inhibition of proliferation) rather than a cytotoxic (cell death) effect.
-
Incubation Times: The timing of both drug treatment and assay incubation is critical. Ensure that the treatment duration is sufficient to induce a measurable effect and that the incubation time with the MTS/MTT reagent is optimized and consistent across all plates.[1][2]
-
Reagent and Media Issues: The presence of phenol (B47542) red in the culture medium can interfere with absorbance readings.[11] It is advisable to use phenol red-free medium for these assays. Additionally, ensure that the MTS/MTT and solubilization reagents are properly prepared and stored.[2][13]
| Issue | Troubleshooting Step | Rationale |
| Confounding Metabolic Effects | Complement MTS/MTT assays with a non-metabolic viability assay, such as a trypan blue exclusion assay or a real-time cell imaging system. | To distinguish between cytostatic and cytotoxic effects. |
| Inconsistent Incubation | Optimize and standardize both the drug treatment duration and the MTS/MTT reagent incubation time. | To ensure reproducible and comparable results.[1] |
| Media Interference | Use phenol red-free medium for the assay. | To avoid interference with absorbance readings.[11] |
| Reagent Quality | Prepare fresh reagents and ensure proper storage conditions. | To maintain the integrity and performance of the assay components.[13] |
Metabolic Assays (Seahorse, Lactate (B86563) Production)
Question 3: Our Seahorse XF Glycolysis Stress Test results are variable after WP1122 treatment. How can we troubleshoot this?
Answer: The Seahorse XF assay is a sensitive technique, and variability can be introduced at multiple stages.
-
Cell Seeding and Monolayer Formation: A uniform cell monolayer is crucial for consistent oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) measurements.[14] Uneven cell seeding can lead to significant well-to-well variability.
-
Assay Medium and Reagent Preparation: Ensure the Seahorse assay medium is correctly prepared, warmed to 37°C, and the pH is adjusted to 7.4 immediately before the assay.[15] All injected compounds (glucose, oligomycin, 2-DG) should be reconstituted in this assay medium to avoid pH fluctuations upon injection.[16]
-
Data Interpretation: Remember that WP1122 is a prodrug. The observed effects on ECAR will depend on the rate of its conversion to 2-DG within the cells during the assay. Pre-incubation with WP1122 before the Seahorse assay is necessary to allow for this conversion. Interpreting the results requires understanding that the injected 2-DG in the standard Glycolysis Stress Test serves as a positive control for glycolysis inhibition, and the effect of WP1122 should be compared to this.[17][18]
Question 4: We are observing inconsistent lactate production in our cell culture supernatants after WP1122 treatment. What could be the issue?
Answer: Inconsistent lactate measurements can be due to sample handling, assay execution, or experimental design.
-
Sample Stability: Lactate can be degraded by lactate dehydrogenase (LDH) present in the cell culture medium, especially if it contains serum.[19] Samples should be deproteinized, for example, by using a 10 kDa molecular weight cut-off spin filter, and stored at -80°C if not assayed immediately.[19]
-
Assay Sensitivity and Range: Ensure that the lactate concentrations in your samples fall within the linear range of the standard curve of your assay kit.[20] You may need to test several dilutions of your samples to find the optimal range.
-
pH and Reagent Integrity: Some lactate assay kits are sensitive to the pH of the sample and reagents.[4] Ensure all components are at the correct pH and temperature before starting the assay.
| Assay | Issue | Troubleshooting Step |
| Seahorse XF | High well-to-well variability | Optimize cell seeding density to achieve a uniform monolayer. Allow plates to rest at room temperature before incubation to ensure even cell distribution. |
| Inconsistent ECAR/OCR readings | Pre-warm and pH-adjust the assay medium immediately before use. Reconstitute all injectates in the assay medium. | |
| Lactate Production | Degradation of lactate in samples | Deproteinize samples using a spin filter and store at -80°C.[19] |
| Out-of-range readings | Perform a dilution series of your samples to ensure they fall within the standard curve.[20] |
Signaling Pathway Analysis (Western Blotting, Apoptosis/Autophagy Assays)
Question 5: We are having trouble detecting changes in phosphorylated proteins (e.g., p-Akt, p-AMPK) by Western blot after WP1122 treatment.
Answer: Detecting phosphorylated proteins requires specific precautions to preserve the labile phosphate (B84403) groups.
-
Sample Preparation: It is crucial to lyse cells in a buffer containing both protease and phosphatase inhibitors to prevent dephosphorylation.[2][21] Keep samples on ice at all times.
-
Blocking Buffers: When probing for phosphoproteins, avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use bovine serum albumin (BSA) instead.[2][22]
-
Antibody Selection: Use antibodies that are highly specific for the phosphorylated form of the protein of interest.[22] It is also essential to probe for the total protein as a loading control to determine the fraction of the phosphorylated protein.[11]
Question 6: We are seeing ambiguous results in our apoptosis and autophagy assays with WP1122.
Answer: The interplay between glycolysis inhibition, apoptosis, and autophagy can be complex, leading to results that are difficult to interpret.
-
Distinguishing Apoptosis and Necrosis: Use a combination of assays to differentiate between apoptosis and necrosis. For example, Annexin V/Propidium Iodide (PI) staining by flow cytometry can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI negative), and necrotic (Annexin V negative, PI positive) cells.[23]
-
Measuring Autophagic Flux: A static measurement of autophagosomes (e.g., by observing LC3-II puncta) can be misleading, as an accumulation could indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[24][25] To measure autophagic flux, perform LC3 turnover assays by treating cells with WP1122 in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine).[25] A greater accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
-
Causality vs. Correlation: Be cautious in concluding that observed cell death is "autophagic cell death."[26] Inhibition of autophagy followed by a rescue of cell viability is required to demonstrate a causal link.
Experimental Protocols
MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of WP1122 and incubate for the desired duration (e.g., 48 or 72 hours). Include wells with medium only for background subtraction and untreated cells as a control.[1]
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing PES) to each well.[1][2]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[1][2]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[2]
Lactate Production Assay
-
Sample Collection: Collect cell culture supernatants at the end of the WP1122 treatment period.
-
Sample Preparation: Centrifuge the supernatants to remove any cellular debris. If the medium contains serum, deproteinize the samples using a 10 kDa MWCO spin filter.[19]
-
Assay Procedure: Follow the manufacturer's protocol for your specific lactate assay kit. This typically involves preparing a master reaction mix containing a lactate probe and enzyme mix.[19]
-
Standard Curve: Prepare a standard curve using the provided lactate standard.
-
Incubation and Measurement: Add the reaction mix to the samples and standards in a 96-well plate. Incubate as recommended and then measure the absorbance or fluorescence at the appropriate wavelength.[18]
Western Blot for Phosphorylated Proteins
-
Cell Lysis: After treatment with WP1122, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples in Laemmli buffer, separate them by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[27][28]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[22]
-
Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for the total protein and a loading control (e.g., β-actin or GAPDH).[22]
Visualizations
Caption: Mechanism of WP1122-mediated glycolysis inhibition.
Caption: A logical workflow for troubleshooting inconsistent WP1122 results.
Caption: Key downstream signaling pathways affected by WP1122.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ‘Sugarcoating’ 2-deoxyglucose: mechanisms that suppress its toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. scientificbio.com [scientificbio.com]
- 10. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. DOT Language | Graphviz [graphviz.org]
- 21. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 24. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Most autophagic cell death studies lack evidence of causality - PMC [pmc.ncbi.nlm.nih.gov]
- 27. graphviz.org [graphviz.org]
- 28. researchgate.net [researchgate.net]
potential off-target effects of WP 1122 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of WP1122. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WP1122?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG).[1][2][3] It is designed to have improved pharmacokinetic properties, such as an increased half-life and enhanced ability to cross the blood-brain barrier, compared to 2-DG.[2][4] Once inside the cell, WP1122 is deacetylated by intracellular esterases to release 2-DG.[5][6][7] 2-DG is then phosphorylated by hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[4][5] 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of hexokinase and phosphoglucose (B3042753) isomerase, leading to the inhibition of glycolysis.[4][6][8][9]
Q2: My cells are showing a phenotype that cannot be solely explained by glycolysis inhibition. What could be the potential off-target effects of WP1122?
A2: While the primary target of WP1122 is glycolysis, the active metabolite, 2-DG, can have other cellular effects. These potential off-target effects can lead to complex cellular responses. Some possibilities include:
-
Induction of the Unfolded Protein Response (UPR) and ER Stress: 2-DG can interfere with N-linked glycosylation in the endoplasmic reticulum (ER), leading to an accumulation of unfolded proteins and subsequent ER stress. This can trigger the Unfolded Protein Response (UPR).
-
Induction of Autophagy: As a cellular stress response to metabolic disruption, cells may upregulate autophagy.[5] This can be a pro-survival or pro-death mechanism depending on the cellular context.
-
Generation of Reactive Oxygen Species (ROS): Disruption of cellular metabolism can lead to an imbalance in redox homeostasis and the generation of ROS.
-
Off-target Kinase Inhibition: Although not its primary mechanism, like many small molecules, the components of WP1122 or its metabolites could potentially interact with the ATP-binding pocket of various kinases, leading to their inhibition.
Q3: I am observing unexpected levels of apoptosis in my cell culture after WP1122 treatment. How can I determine if this is an on-target or off-target effect?
A3: To dissect whether the observed apoptosis is a direct result of glycolysis inhibition (on-target) or due to other mechanisms (off-target), consider the following experimental approaches:
-
Metabolic Rescue Experiment: Supplement the culture medium with metabolites that bypass the block in glycolysis, such as pyruvate (B1213749) or glutamine. If the apoptotic phenotype is rescued, it is likely an on-target effect. If apoptosis persists, it may be due to off-target effects.
-
Structurally Unrelated Glycolysis Inhibitors: Compare the effects of WP1122 with other glycolysis inhibitors that have a different chemical structure, such as 3-bromopyruvate. If both compounds induce a similar apoptotic response at concentrations that cause equivalent inhibition of glycolysis, the effect is more likely to be on-target.
-
Assess Markers of Off-Target Pathways: Analyze markers for ER stress (e.g., CHOP, BiP expression) or other potential off-target pathways. An increase in these markers could point towards an off-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| High level of cell death at low concentrations of WP1122 | The cell line may be particularly sensitive to ER stress or disruptions in glycosylation. | 1. Perform a dose-response curve to determine the IC50 value. 2. Measure markers of ER stress (e.g., Western blot for CHOP, BiP). 3. Consider using a cell line known to be more resistant to ER stress for comparison. |
| Inconsistent results between experimental replicates | Cellular metabolic state can influence sensitivity to WP1122. Factors like cell density and passage number can alter metabolism. | 1. Standardize cell seeding density and passage number for all experiments. 2. Ensure consistent media formulation and glucose concentration. 3. Monitor the metabolic state of the cells (e.g., lactate (B86563) production) as a quality control measure. |
| Phenotype is observed, but glycolysis is not significantly inhibited | The observed phenotype may be predominantly driven by an off-target effect, such as kinase inhibition. | 1. Confirm the degree of glycolysis inhibition (e.g., measure glucose uptake or lactate production). 2. Perform a kinome-wide selectivity screen to identify potential off-target kinases (see Protocol 1). 3. Use a more selective inhibitor for a suspected off-target kinase to see if it recapitulates the phenotype. |
| Unexpected changes in protein phosphorylation | WP1122 or its metabolites may be inhibiting one or more kinases. | 1. Perform a Western blot analysis for key phosphoproteins in relevant signaling pathways. 2. Conduct a KinomeView® Profiling experiment to get a broader picture of phosphorylation changes (see Protocol 2). |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of WP1122. This is often performed as a fee-for-service by specialized companies.[10][11][12][13][14]
Methodology:
-
Compound Submission: Provide a high-purity sample of WP1122 and its active metabolite, 2-DG, to the service provider.
-
Assay Format: The service will typically use a radiometric assay (measuring the incorporation of ³³P-ATP into a substrate) or a fluorescence/luminescence-based assay.
-
Kinase Panel: The compound will be screened against a large panel of recombinant human kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a vehicle control. A "hit" is typically defined as inhibition above a certain threshold (e.g., >50%).
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 value for that specific kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of WP1122 with its intended target (hexokinase) and to identify potential off-target binding partners in a cellular context.[15][16][17][18][19][20]
Methodology:
-
Cell Treatment: Treat intact cells with WP1122 or a vehicle control (e.g., DMSO) for a predetermined time to allow for cellular uptake and conversion to 2-DG.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (hexokinase) and suspected off-targets by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of WP1122 indicates target engagement.
Visualizations
Caption: On-target mechanism of WP1122 action.
Caption: Potential on-target and off-target effects of WP1122.
Caption: Troubleshooting workflow for unexpected WP1122 phenotypes.
References
- 1. animallifesciences.com [animallifesciences.com]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 5. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Addressing WP1122 Stability Issues in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WP1122 in cell culture media. The information provided is designed to help identify and address potential stability issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and how does it work?
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG).[1][2][3] Specifically, it is 3,6-di-O-acetyl-2-deoxy-D-glucose.[4] Its mechanism of action involves passive diffusion into cells, where intracellular esterases cleave the acetyl groups, releasing the active compound, 2-DG.[4][5] 2-DG is then phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be further metabolized in the glycolytic pathway. This leads to the inhibition of glycolysis, depriving cancer cells of a key energy source.[1][4][5]
Q2: What are the potential stability issues with WP1122 in cell culture media?
The primary stability concern for WP1122 in aqueous solutions like cell culture media is the hydrolysis of its two acetyl ester groups. This hydrolysis can be catalyzed by the pH of the media and the presence of esterase enzymes, which may be secreted by cells or present in serum supplements.[3][4] Premature hydrolysis of WP1122 in the culture medium, before it enters the cells, will release 2-DG into the medium. While 2-DG is the active drug, its uptake by cells is generally less efficient than that of the prodrug WP1122, potentially leading to reduced efficacy in your experiments.[1][3]
Q3: How should I prepare and store stock solutions of WP1122?
It is recommended to prepare a concentrated stock solution of WP1122 in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions in cell culture media, it is best to do so immediately before use to minimize the time WP1122 is exposed to the aqueous environment.
Q4: What are the visible signs of WP1122 degradation or instability in my cell culture experiments?
Visible signs of degradation are unlikely. However, you may observe a decrease in the expected biological effect of WP1122 over time. For example, if you are performing a multi-day experiment, you might see a reduced cytotoxic or anti-proliferative effect in cells treated with a WP1122 solution that was prepared several days prior compared to a freshly prepared solution. Inconsistent results between experiments can also be an indicator of compound instability.[6]
Troubleshooting Guide
This guide provides solutions to common problems that may be related to WP1122 instability.
| Problem | Possible Cause | Suggested Solution |
| Reduced potency of WP1122 in long-term experiments (e.g., > 24 hours). | Hydrolysis of WP1122 in the cell culture medium over time, leading to a lower effective concentration of the prodrug. | - Prepare fresh WP1122-containing media for each day of a long-term experiment. - Consider a medium change with freshly prepared WP1122 at regular intervals (e.g., every 24 hours). - Perform a time-course experiment to determine the window of maximum WP1122 activity in your specific cell line and media combination. |
| High variability in experimental results between replicates or different experiments. | Inconsistent handling of WP1122 solutions, such as using stock solutions that have undergone multiple freeze-thaw cycles or using working solutions that were not freshly prepared.[1] | - Aliquot stock solutions to minimize freeze-thaw cycles. - Always prepare fresh working solutions of WP1122 in cell culture media immediately before adding to cells. - Ensure thorough mixing of the final working solution before application to cells. |
| Lower than expected efficacy of WP1122 compared to published data. | The specific cell culture medium being used may have a pH or contain components that accelerate WP1122 hydrolysis. The cell line itself may secrete high levels of esterases into the medium.[3][4] | - Test the stability of WP1122 in your specific cell culture medium (see Experimental Protocols section). - If using serum, consider reducing the serum concentration or using a heat-inactivated serum to decrease esterase activity. - If possible, test different cell culture media to see if the stability of WP1122 is improved. |
Experimental Protocols
Protocol: Assessing the Stability of WP1122 in Cell Culture Media
This protocol provides a framework for determining the stability of WP1122 in your specific experimental conditions. The most accurate method for this is using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure the concentration of WP1122 over time.
Materials:
-
WP1122
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system (if available)
Procedure:
-
Prepare a fresh stock solution of WP1122 in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the working solution of WP1122 by diluting the stock solution in your cell culture medium to the final concentration you use in your experiments (e.g., 10 µM). Prepare enough solution for all time points.
-
Aliquot the WP1122-containing medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Store the collected samples at -80°C until analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of intact WP1122 at each time point. A decrease in the peak area corresponding to WP1122 over time indicates degradation.
Data Presentation:
| Time (hours) | WP1122 Concentration (µM) - Medium A | WP1122 Concentration (µM) - Medium B |
| 0 | 10.0 | 10.0 |
| 2 | 9.8 | 9.5 |
| 4 | 9.5 | 8.9 |
| 8 | 8.9 | 7.8 |
| 24 | 7.2 | 5.5 |
| 48 | 5.1 | 3.2 |
This is example data and will vary depending on the experimental conditions.
Visualizations
Caption: Mechanism of action of WP1122.
Caption: Troubleshooting workflow for WP1122 stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Surface Expression of Bacterial Esterase A by Saccharomyces cerevisiae and Its Enhancement by Constitutive Activation of the Cellular Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
overcoming WP 1122 delivery challenges in animal models
Technical Support Center: WP1122 Animal Model Delivery
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WP1122 in animal models. The focus is on overcoming common delivery challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and what is its primary mechanism of action?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG).[1][2][3] It is designed to inhibit glycolysis, a metabolic pathway that cancer cells heavily rely on for energy production—a phenomenon known as the Warburg Effect.[1] Unlike its parent compound 2-DG, WP1122 has improved drug-like properties, including a longer half-life and the ability to cross the blood-brain barrier (BBB).[1][3][4] Once inside a cell, WP1122 is deacetylated by esterases to release 2-DG.[4] This 2-DG is then phosphorylated to 2-DG-6-phosphate, which cannot be further metabolized, leading to the inhibition of glycolysis, ATP depletion, and ultimately, cell death.[1][4]
Q2: Why was WP1122 developed as a prodrug of 2-deoxy-D-glucose (2-DG)?
A2: The parent compound, 2-DG, has several limitations for therapeutic use, including a short half-life and poor ability to cross the BBB.[1][5] To overcome these issues, WP1122 was created as an acetylated analog of 2-DG.[4][5] This modification enhances its lipophilicity, allowing it to passively diffuse across cell membranes and the BBB, rather than depending on glucose transporters.[4][5] This leads to a longer half-life (approximately 6 hours for WP1122 compared to minutes for 2-DG) and results in higher plasma and brain concentrations of 2-DG.[1][4]
Q3: What makes WP1122 a promising candidate for cancers like glioblastoma?
A3: Glioblastoma (GBM) cells are highly glycolytic, making them prime targets for glycolysis inhibitors.[3] A major challenge in treating GBM is the BBB, which prevents many drugs from reaching the tumor. WP1122's enhanced ability to cross the BBB allows for higher accumulation of its active form, 2-DG, in the brain.[1][4] Preclinical studies have shown that WP1122 performs as well as or better than temozolomide, the standard of care for glioblastoma.[3]
Troubleshooting Guide: In Vivo Delivery Challenges
This section addresses specific problems that may be encountered during the administration of WP1122 in animal models.
Issue 1: Poor Solubility and Vehicle Selection
Question: My WP1122 formulation is precipitating or is difficult to dissolve. What vehicle should I use for administration?
Answer: WP1122 is more lipophilic than 2-DG due to its acetyl groups.[4] While this aids in crossing biological membranes, it can present solubility challenges in purely aqueous vehicles.
Troubleshooting Steps:
-
Assess Solubility: Start by determining the solubility of your specific batch of WP1122 in common biocompatible solvents.
-
Consider Co-solvents: For oral or parenteral administration, consider using a co-solvent system. Common systems include:
-
Saline with a small percentage of a biocompatible organic solvent like DMSO or ethanol.
-
Polyethylene glycol (PEG), such as PEG300 or PEG400, often in combination with saline or water.
-
Cyclodextrin-based formulations, which can encapsulate lipophilic drugs to improve aqueous solubility.
-
-
Formulation Optimization: The final concentration of any organic solvent should be kept to a minimum to avoid toxicity in the animal model. Always run a vehicle-only control group to account for any effects of the formulation itself.
Quantitative Data on Vehicle Performance (Hypothetical Example)
| Vehicle Composition | Maximum Soluble Concentration of WP1122 (mg/mL) | Observations |
| 100% Saline | < 1 | Poor solubility, precipitation observed. |
| 10% DMSO in Saline | 10 | Clear solution, suitable for injection. |
| 40% PEG400 in Water | 25 | Clear, slightly viscous solution. |
| 15% Hydroxypropyl-β-cyclodextrin in Water | 20 | Clear solution, good for IV administration. |
Issue 2: Low or Variable Bioavailability After Oral Administration
Question: I am not observing the expected therapeutic effect or plasma concentrations of 2-DG after oral gavage of WP1122. What could be the cause?
Answer: While WP1122 is reported to have good oral bioavailability, several factors can influence its absorption and subsequent conversion to 2-DG.[4][5]
Troubleshooting Workflow:
References
- 1. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. animallifesciences.com [animallifesciences.com]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of WP1122 in Preclinical Studies
Disclaimer: This document provides guidance on managing potential side effects of WP1122 in preclinical research. The information is primarily based on studies of 2-deoxy-D-glucose (2-DG), the active metabolite of WP1122, as specific preclinical toxicology data for WP1122 is not extensively available in the public domain. Researchers should exercise caution and closely monitor subjects for both expected and unexpected adverse events.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and how does it work?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog.[1][2] It is designed to have improved pharmacokinetic properties, including a longer half-life and the ability to cross the blood-brain barrier more effectively than 2-DG.[1] Once inside the body, WP1122 is converted into 2-DG, which inhibits glycolysis, the process by which cells break down glucose for energy.[3] Cancer cells are often highly dependent on glycolysis, and by blocking this pathway, WP1122 aims to selectively starve tumor cells.
Q2: What are the expected side effects of WP1122 in preclinical models?
A2: While specific data for WP1122 is limited, the side effects are expected to be similar to those of its active metabolite, 2-DG. These may include:
-
Hypoglycemia-like symptoms: Sedation, dizziness, and sweating have been noted in human studies with 2-DG.[4]
-
Cardiovascular effects: High doses of 2-DG have been shown to cause a decrease in mean arterial blood pressure in rats.[5] Long-term dietary administration of 2-DG has been associated with cardiac myocyte vacuolation in rats.
-
Respiratory effects: A decrease in respiratory frequency has been observed in both rats and mice at higher doses of 2-DG.[5]
-
General observations: Animals may appear less active.
Q3: At what dose levels are side effects of 2-DG typically observed?
A3: In preclinical studies with 2-DG, cardiovascular and respiratory effects were seen at intravenous doses of 250 mg/kg, 500 mg/kg, and 1000 mg/kg in anesthetized rats.[5] A decrease in respiratory frequency in conscious rats was noted at oral doses of 500 mg/kg and 1000 mg/kg, and in mice at 2000 mg/kg.[5]
Q4: Is there an antidote or rescue strategy for severe side effects?
A4: While a specific antidote is not established, supportive care is crucial. For hypoglycemia-like symptoms, monitoring blood glucose and providing a glucose source may be considered, although this could counteract the intended therapeutic effect. One preclinical study demonstrated that a ketogenic diet could reduce the side effects of 2-DG, including lethality at high doses, by providing an alternative energy source for normal cells.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Lethargy in Animals
-
Possible Cause: Inhibition of glycolysis in the central nervous system.
-
Troubleshooting Steps:
-
Monitor Vital Signs: Immediately assess the animal's heart rate, respiratory rate, and temperature.
-
Blood Glucose Check: If feasible, measure blood glucose levels to rule out severe hypoglycemia.
-
Dose Reduction: Consider reducing the dose of WP1122 in subsequent experiments.
-
Supportive Care: Ensure easy access to food and water. Provide a warm environment if hypothermia is a concern.
-
Consider a Ketogenic Diet: For long-term studies, acclimating animals to a ketogenic diet prior to WP1122 administration may mitigate sedative effects.
-
Issue 2: Cardiovascular or Respiratory Distress
-
Possible Cause: High-dose effects of 2-DG on the cardiovascular and respiratory systems.
-
Troubleshooting Steps:
-
Continuous Monitoring: For acute studies involving high doses, continuous monitoring of blood pressure and respiration is recommended.
-
Dose Fractionation: Consider administering the total daily dose in smaller, more frequent doses to reduce peak plasma concentrations.
-
Route of Administration: Oral administration may lead to a less pronounced acute peak concentration compared to intravenous injection.
-
Cardiotoxicity Monitoring: For chronic studies, periodic echocardiograms or histopathological examination of heart tissue upon study completion can assess for cardiac toxicity.
-
Data Presentation
Table 1: Acute Toxicity of 2-Deoxy-D-Glucose (2-DG) in Rodents
| Species | Route of Administration | LD50 | Observations |
| Mice | Oral | >8000 mg/kg | No deaths observed; animals appeared less active.[5] |
| Rats | Oral | >8000 mg/kg | No deaths observed; animals appeared less active.[5] |
| Mice | Intravenous | 8000 mg/kg | Deaths occurred within 6 hours.[5] |
Table 2: Dose-Dependent Effects of 2-Deoxy-D-Glucose (2-DG) in Rats
| Dose (mg/kg) | Route | Effect |
| 250, 500, 1000 | Intravenous | Time-dependent decrease in mean arterial blood pressure.[5] |
| 500, 1000 | Oral | Significant decrease in respiratory frequency.[5] |
| 500, 1000, 2000 | Oral | Significant increase in body weight.[5] |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment of a Glycolysis Inhibitor (Based on 2-DG Studies)
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females per group.
-
Dose Groups: Establish a control group receiving the vehicle and at least three dose groups of the test article. Doses should be selected based on range-finding studies.
-
Administration: Administer the test article via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Observations:
-
Continuously monitor animals for the first 4 hours post-administration, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, respiration, and any signs of discomfort.
-
Measure body weight and food/water consumption at regular intervals.
-
-
Endpoint: The primary endpoint is the determination of the LD50 or the maximum tolerated dose (MTD). A full histopathological examination of major organs should be performed at the end of the study.
Protocol 2: Cardiovascular and Respiratory Safety Pharmacology (Based on 2-DG Studies)
-
Animal Model: Use anesthetized rats equipped for continuous monitoring of cardiovascular and respiratory parameters.
-
Parameters Monitored:
-
Mean arterial blood pressure
-
Heart rate
-
Respiratory rate
-
-
Procedure:
-
After a baseline recording period, administer the vehicle to the control group and ascending doses of the test article to the experimental groups.
-
Continuously record the monitored parameters for a defined period after each dose administration.
-
-
Analysis: Analyze the data for statistically significant changes from baseline and between dose groups.
Mandatory Visualizations
Caption: Mechanism of WP1122 action in a cancer cell.
Caption: Workflow for managing adverse events.
References
- 1. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity and cardio-respiratory effects of 2-deoxy-D-glucose: a promising radio sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of WP1122 in Resistant Cells
Welcome to the technical support center for WP1122. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and enhancing the efficacy of WP1122 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and what is its primary mechanism of action?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG).[1] It is designed to have improved pharmacokinetic properties over 2-DG, such as an increased half-life and better blood-brain barrier penetration.[2] WP1122 enters cells and is intracellularly converted to 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to the inhibition of glycolysis and subsequent depletion of cellular ATP.[2] This energy deprivation ultimately triggers cancer cell death.
Q2: My cells have developed resistance to WP1122. What are the common mechanisms of resistance to glycolysis inhibitors?
A2: Resistance to glycolysis inhibitors like WP1122 can be multifactorial. Some of the key mechanisms include:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to bypass the glycolytic block. This may involve increased reliance on alternative energy sources like oxidative phosphorylation or glutaminolysis.
-
Upregulation of Anti-apoptotic Pathways: Resistant cells may upregulate pro-survival signaling pathways to counteract the cytotoxic effects of ATP depletion.[3]
-
Induction of Autophagy: Autophagy can be a survival mechanism for cancer cells under metabolic stress, allowing them to recycle cellular components to generate energy.[2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the efflux of various drugs, although the direct efflux of 2-DG is less characterized. However, the ATP required for these pumps is reduced by WP1122.[3]
-
Alterations in Glucose Transporters and Glycolytic Enzymes: Changes in the expression or activity of glucose transporters (GLUTs) or key glycolytic enzymes can affect the uptake and metabolism of WP1122-derived 2-DG.
Troubleshooting Guide: Enhancing WP1122 Efficacy
This section provides strategies and experimental guidance to overcome resistance and enhance the cytotoxic effects of WP1122 in your cell models.
Strategy 1: Synergistic Drug Combinations
Combining WP1122 with other therapeutic agents can overcome resistance by targeting multiple cellular pathways simultaneously.
Issue: WP1122 monotherapy is not effective in my resistant cell line.
Solution: Consider combining WP1122 with inhibitors of other key cancer-related pathways. Below are some validated combination strategies.
-
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can induce changes in gene expression that sensitize cancer cells to glycolysis inhibition.
-
Chemotherapeutic Agents: Standard chemotherapies can be potentiated by the ATP-depleting effects of WP1122.
-
p38 MAPK Inhibitors: The p38 MAPK pathway is involved in cellular stress responses and can contribute to drug resistance.
-
Cell-Cycle Synchronization Agents: Synchronizing cells in a specific phase of the cell cycle can increase their sensitivity to metabolic inhibitors.
The following tables summarize the synergistic effects observed in preclinical studies.
Table 1: Synergistic Effect of WP1122 and HDAC Inhibitors in Glioblastoma Cells [2]
| Cell Line | Drug | IC50 (48h) | IC50 (72h) |
| U-87 MG | WP1122 | 3 mM | 2 mM |
| Sodium Butyrate (NaBt) | 14 mM | 10 mM | |
| Sodium Valproate (NaVPA) | 15 mM | 10 mM | |
| U-251 MG | WP1122 | 1.25 mM | 0.8 mM |
| Sodium Butyrate (NaBt) | 15 mM | 10 mM | |
| Sodium Valproate (NaVPA) | 15 mM | 12.5 mM |
Note: The combination of WP1122 with NaBt or NaVPA resulted in a significant potentiation of cytotoxic action, particularly in U-251 cells.[2]
Table 2: Enhanced Cytotoxicity of 2-DG with Chemotherapy and Other Agents
| Cell Line | Combination | Effect | Reference |
| MDA-MB-231 & T47D (Breast Cancer) | 20 mM 2-DG + 0.1 µM Paclitaxel | Additive toxicity, increased cell killing by 90-95% | [4] |
| FaDu (Head and Neck Cancer) | 2-DG + Cisplatin (B142131) | Significant decrease in cell survival compared to single agents | [5][6] |
| A172 & LN229 (Glioblastoma) | 2-DG + Cisplatin | Synergistic effect in reducing cell viability (Combination Index < 1) | [7] |
| Colon Cancer Cell Lines | Oxaliplatin + 17-AAG (Hsp90 inhibitor) | Additive effect in HCT116, SW480, and DLD1 cells | [8] |
Table 3: Effect of Cell-Cycle Synchronization on 2-DG Efficacy in Breast Cancer Cells (MDA-MB-231) [9]
| Treatment | Cell Viability (% of Control) |
| 10 µM Mibefradil (B1662139) | ~80% |
| 1.0 mM 2-DG | ~97% |
| 2.5 mM 2-DG | ~94% |
| 10 µM Mibefradil + 1.0 mM 2-DG | Significantly lower than 2-DG alone |
| 10 µM Mibefradil + 2.5 mM 2-DG | Significantly lower than 2-DG alone |
Note: Pretreatment with mibefradil significantly enhanced the therapeutic effect of 2-DG.
Experimental Protocols
This protocol is adapted for assessing the synergistic effects of WP1122 and a combination agent.
Materials:
-
Resistant cancer cell line of interest
-
WP1122 (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Combination agent (e.g., HDAC inhibitor, chemotherapeutic drug)
-
96-well plates
-
Complete cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of WP1122 and the combination agent in complete medium.
-
Treat cells with WP1122 alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control.
-
For combination treatments, you can use a fixed-ratio (e.g., based on the IC50 of each drug) or a checkerboard matrix design.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator.
-
MTT/MTS Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.[10]
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.[10]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
This protocol helps to determine if the enhanced cytotoxicity of the combination therapy is due to an increase in apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with WP1122 alone, the combination agent alone, and the combination of both for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflows
Diagram 1: WP1122 Mechanism of Action and Resistance
Caption: Mechanism of WP1122 action and pathways contributing to resistance.
Diagram 2: Synergistic Action of WP1122 and HDAC Inhibitors
Caption: Converging pathways of WP1122 and HDAC inhibitors leading to synergistic cell death.
Diagram 3: Experimental Workflow for Assessing Synergy
Caption: A typical workflow for evaluating the synergistic effects of WP1122 in combination with another drug.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis-induced drug resistance in tumors—A response to danger signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel Combined with Inhibitors of Glucose and Hydroperoxide Metabolism Enhances Breast Cancer Cell Killing Via H2O2-Mediated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-glucose combined with cisplatin enhances cytotoxicity via metabolic oxidative stress in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose Combined with Cisplatin Enhances Cytotoxicity via Metabolic Oxidative Stress in Human Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic increase in efficacy of a combination of 2-deoxy-D-glucose and cisplatin in normoxia and hypoxia: switch from autophagy to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Investigating Potential Resistance to WP1122
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying potential mechanisms of resistance to WP1122. As WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), the information provided is largely based on known resistance mechanisms to 2-DG, a competitive inhibitor of glycolysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WP1122?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG). Unlike 2-DG, which relies on glucose transporters (GLUTs) for cellular entry, WP1122 is more lipophilic and can cross the cell membrane, as well as the blood-brain barrier, via passive diffusion. Once inside the cell, intracellular esterases cleave the acetyl groups from WP1122, releasing 2-DG. 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, leading to the inhibition of glycolysis and subsequent depletion of ATP.
Q2: My cancer cell line is showing reduced sensitivity to WP1122 over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to WP1122 have not been extensively documented, resistance is likely to overlap with those observed for its active metabolite, 2-DG. These potential mechanisms can be broadly categorized as metabolic reprogramming and alterations in signaling pathways.
Potential Mechanisms of Resistance to WP1122/2-DG:
-
Metabolic Reprogramming:
-
Upregulation of Alternative Energy Pathways: Cells may compensate for the inhibition of glycolysis by increasing their reliance on other metabolic pathways for energy production, such as:
-
Glutamine Metabolism: Increased glutaminolysis can fuel the TCA cycle.
-
Fatty Acid Oxidation (FAO): Enhanced FAO can provide an alternative source of acetyl-CoA for the TCA cycle.
-
-
Increased Glucose and Glutamine Demand: Resistant cells may exhibit an increased demand for glucose and glutamine to overcome the metabolic block.
-
Enhanced Pentose Phosphate Pathway (PPP): Upregulation of the PPP can provide necessary biosynthetic precursors and reduce oxidative stress by generating NADPH.
-
-
Alterations in Signaling Pathways:
-
PI3K/Akt/mTOR Pathway Activation: Constitutive activation of this pathway is a known driver of metabolic reprogramming and can promote cell survival, counteracting the effects of glycolysis inhibition.
-
AMPK Signaling: Alterations in the activity of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, can influence the response to metabolic stress induced by 2-DG.
-
-
Reduced Drug Accumulation/Activity:
-
Decreased Hexokinase Activity: Mutations in hexokinase (HXK2) can lead to reduced phosphorylation of 2-DG, preventing its intracellular accumulation and inhibitory effect.
-
Increased 2-DG-6-P Phosphatase Activity: Upregulation of phosphatases that can dephosphorylate 2-DG-6-P would lead to its detoxification.
-
Altered WP1122 Conversion: Although not yet reported, a potential resistance mechanism specific to WP1122 could involve the downregulation or mutation of the intracellular esterases responsible for its conversion to 2-DG.
-
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of various drugs, and while not a primary mechanism for 2-DG, it is a common general mechanism of drug resistance.
Q3: How can I experimentally determine if my cells have developed resistance to WP1122?
A3: The first step is to quantify the level of resistance by comparing the half-maximal inhibitory concentration (IC50) of WP1122 in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance. You can then proceed to investigate the underlying mechanisms using the experimental protocols outlined in this guide.
Troubleshooting Guides for Key Experiments
This section provides troubleshooting for common issues encountered during experiments to investigate WP1122 resistance.
Cell Viability and Proliferation Assays (MTT, Crystal Violet, CellTiter-Glo®)
| Observed Problem | Potential Cause | Suggested Solution |
| High Background Signal | Reagent contamination; Phenol (B47542) red in media interfering with absorbance readings; Incomplete removal of media. | Use fresh reagents; Use phenol red-free media for the assay; Ensure complete aspiration of media before adding reagents. |
| Low Signal/Sensitivity | Insufficient cell number; Reagent instability; Incorrect wavelength reading. | Optimize cell seeding density; Ensure proper storage and handling of reagents; Verify the correct wavelength settings on the plate reader. |
| High Variability Between Replicates | Inconsistent cell seeding; "Edge effect" in multi-well plates; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Calibrate pipettes and ensure consistent technique. |
| Incomplete Formazan Crystal Solubilization (MTT Assay) | Insufficient volume of solubilization solution; Inadequate mixing. | Ensure the entire well is covered with the solubilization solution; Use an orbital shaker to ensure complete dissolution. |
| Uneven Staining (Crystal Violet Assay) | Non-uniform cell attachment; Incomplete washing. | Ensure even cell distribution during seeding; Wash gently to avoid detaching cells. |
Metabolic Assays (Glucose Uptake, Lactate (B86563) Production, Seahorse XF Analysis)
| Observed Problem | Potential Cause | Suggested Solution |
| High Background in Glucose Uptake Assay (2-NBDG) | Incomplete washing of excess 2-NBDG; Autofluorescence of the compound or plate. | Increase the number and rigor of washing steps with ice-cold PBS; Include a "no-cell" control with the compound to measure its intrinsic fluorescence. |
| High Variability in Lactate Assay | Contamination of samples with lactate from external sources; Inconsistent cell numbers. | Use sterile techniques and lactate-free reagents; Normalize lactate production to cell number or protein concentration. |
| Well-to-Well Variation in Seahorse XF Assay | Inconsistent cell seeding; Presence of air bubbles in the sensor cartridge; Temperature fluctuations. | Ensure a uniform single-cell suspension and even distribution in the wells; Carefully inspect the cartridge for bubbles before the assay; Allow the plate and cartridge to equilibrate to the assay temperature. |
| No Change in OCR/ECAR After Drug Injection (Seahorse) | Incorrect drug concentration; Clogged injection ports. | Perform a dose-response experiment to determine the optimal concentration; Ensure proper loading of the injection ports. |
Western Blotting for Signaling Pathways (e.g., PI3K/Akt/mTOR)
| Observed Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Insufficient protein loading; Low antibody concentration; Inactive secondary antibody. | Quantify protein concentration and load a consistent amount (20-30 µg); Optimize primary antibody dilution and incubation time; Use a fresh, properly stored secondary antibody. |
| High Background | Blocking is insufficient; Antibody concentration is too high; Insufficient washing. | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies); Titrate primary and secondary antibodies; Increase the number and duration of wash steps. |
| Multiple Non-Specific Bands | Primary antibody is not specific enough; Protein degradation. | Use a more specific antibody or perform validation experiments (e.g., with knockout/knockdown cells); Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Detailed Experimental Protocols
Generation of WP1122-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to WP1122 through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
WP1122
-
Cell culture flasks/dishes
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Protocol:
-
Determine the initial IC50 of WP1122: Perform a dose-response experiment to determine the concentration of WP1122 that inhibits 50% of cell growth in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing WP1122 at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of WP1122.
-
Dose Escalation: Once the cells have adapted and are growing consistently at the current drug concentration, gradually increase the concentration of WP1122 in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process may take several months.
-
Cryopreserve at Intervals: At each stage of increased resistance, it is advisable to cryopreserve a batch of cells.
-
Confirm Resistance: Once a cell line that can tolerate a significantly higher concentration of WP1122 is established, confirm the level of resistance by performing a cell viability assay to determine the new IC50 and compare it to the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.
Cell Viability Assay: Crystal Violet Staining
This assay is a simple and cost-effective method to assess cell viability based on the staining of adherent cells.
Materials:
-
Cells cultured in a 96-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution in 25% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of WP1122 for the desired duration. Include untreated control wells.
-
Wash: Gently wash the cells twice with PBS to remove dead, floating cells.
-
Fixation: Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixation solution and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash: Gently wash the plate with tap water until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on an orbital shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Metabolic Assay: Glucose Uptake (2-NBDG)
This protocol uses the fluorescent glucose analog 2-NBDG to measure glucose uptake in live cells.
Materials:
-
Cells cultured in a 96-well plate (preferably black with a clear bottom)
-
Glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Ice-cold PBS
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Glucose Starvation: Wash the cells with PBS and then incubate them in glucose-free DMEM for 1-2 hours.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.
-
Measurement: Add PBS to the wells and measure the fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
Western Blotting for p-Akt (Ser473)
This protocol outlines the detection of the phosphorylated (active) form of Akt, a key component of the PI3K/Akt/mTOR pathway.
Materials:
-
Cell lysates from control and WP1122-resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (e.g., rabbit anti-p-Akt Ser473)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total Akt for normalization.
Mandatory Visualizations
Caption: Mechanism of action of WP1122.
Caption: Potential mechanisms of resistance to WP1122.
Caption: Workflow for investigating WP1122 resistance.
Technical Support Center: WP1122 Toxicity Assessment and Management
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing and managing the toxicity of WP1122. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is WP1122 and what is its primary mechanism of action?
A1: WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis.[1][2][3] As a prodrug, WP1122 is designed to have improved pharmacokinetic properties, including a longer half-life and enhanced ability to cross the blood-brain barrier, compared to 2-DG.[1][3][4] Once inside the cell, WP1122 is converted to 2-DG, which is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3] This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of glycolysis.[3]
Q2: What are the known toxicities associated with WP1122 and its parent compound, 2-DG?
Q3: What are the expected off-target effects of WP1122?
A3: As a glycolysis inhibitor, the primary effects of WP1122 are metabolic. Given that glycolysis is a fundamental cellular process, inhibition is not specific to cancer cells. However, cancer cells often exhibit a higher rate of glycolysis (the Warburg effect), which may provide a therapeutic window.[3] Researchers should be aware of potential effects on non-cancerous cells and tissues with high glucose uptake, such as the brain and heart.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue: Inconsistent or unexpected results in MTT assays.
-
Potential Cause 1: Interference of WP1122 with MTT reduction.
-
Explanation: The MTT assay measures cell viability by assessing mitochondrial reductase activity. As a glycolysis inhibitor, WP1122 alters the metabolic state of the cell, which can directly impact the reduction of MTT to formazan (B1609692), independent of cell death.[6][7][8] This can lead to an over- or underestimation of cytotoxicity.
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate WP1122 with MTT reagent in culture medium without cells to check for direct chemical reduction of MTT by the compound.[6]
-
Use an alternative viability assay: Consider using assays that measure different endpoints, such as membrane integrity (e.g., LDH assay or Trypan Blue exclusion) or total protein content (e.g., Sulforhodamine B [SRB] assay).[9]
-
Optimize assay conditions: Shorten the incubation time with WP1122 and/or MTT to minimize metabolic artifacts.
-
-
-
Potential Cause 2: Altered cellular metabolism affecting reductase activity.
-
Explanation: Inhibition of glycolysis by WP1122 can lead to a compensatory shift in cellular metabolism, potentially altering the levels of NADH and other reducing equivalents that contribute to MTT reduction.[8]
-
Troubleshooting Steps:
-
Correlate with a direct cell counting method: Use a method like Trypan Blue exclusion to confirm the number of viable cells and validate the MTT assay results.
-
Measure ATP levels: Assays that measure intracellular ATP levels (e.g., luciferase-based assays) can provide a more direct assessment of cell viability in the context of metabolic inhibitors.
-
-
Issue: Difficulty in interpreting Comet assay results for genotoxicity.
-
Potential Cause: WP1122 may indirectly affect DNA repair mechanisms.
-
Explanation: The Comet assay (single-cell gel electrophoresis) detects DNA strand breaks. While WP1122 is not expected to be directly genotoxic, its impact on cellular metabolism and energy status could potentially influence the cell's ability to repair DNA damage, thereby affecting the outcome of the assay.
-
Troubleshooting Steps:
-
Include positive and negative controls: Use a known genotoxic agent as a positive control and a vehicle-only control to ensure the assay is performing as expected.
-
Assess DNA repair capacity: To investigate if WP1122 affects DNA repair, you can pre-treat cells with a known DNA damaging agent and then monitor the rate of DNA repair in the presence and absence of WP1122 using the Comet assay at different time points.[10]
-
Use a battery of genotoxicity tests: To obtain a comprehensive assessment of genotoxicity, it is recommended to use a panel of assays that measure different endpoints, such as the Ames test for mutagenicity and the micronucleus assay for chromosomal damage.[11][12]
-
-
In Vivo Toxicology Studies
Issue: Animals exhibiting signs of hypoglycemia.
-
Potential Cause: WP1122, as a glycolysis inhibitor, can lead to a decrease in blood glucose levels.
-
Signs and Symptoms: Lethargy, tremors, ataxia (uncoordinated movements), and in severe cases, seizures.[13]
-
Management Protocol:
-
Monitor blood glucose levels: Regularly monitor blood glucose levels using a glucometer, especially during the initial dosing period and at peak drug exposure times.
-
Provide glucose supplementation: If hypoglycemia is observed, administer an oral glucose solution or gel.[13] In severe cases, an intravenous dextrose infusion may be necessary.[14][15] The dose and frequency of glucose supplementation should be determined based on the severity of hypoglycemia and the animal's response.
-
Adjust dosing regimen: If hypoglycemia is recurrent or severe, consider reducing the dose of WP1122 or adjusting the dosing schedule.
-
Ensure access to food: Provide ad libitum access to food, especially around the time of drug administration, to help maintain stable blood glucose levels.
-
Issue: Unexpected mortality or organ toxicity in animal studies.
-
Potential Cause: While generally well-tolerated, high doses or prolonged exposure to WP1122 or its metabolite 2-DG may lead to toxicity. Chronic administration of 2-DG has been linked to cardiotoxicity in rats.[5]
-
Troubleshooting and Monitoring:
-
Conduct dose-range finding studies: Perform preliminary studies with a wide range of doses to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
-
Comprehensive histopathology: At the end of the study, perform a thorough histopathological examination of all major organs and tissues to identify any microscopic changes. Pay close attention to organs with high glucose uptake, such as the heart, brain, and liver.[16]
-
Monitor clinical signs: Observe animals daily for any clinical signs of toxicity, such as changes in body weight, food and water consumption, behavior, and physical appearance.
-
Clinical pathology: Collect blood samples at various time points for hematology and clinical chemistry analysis to monitor for changes in organ function (e.g., liver and kidney enzymes) and hematological parameters.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of WP1122 in Glioblastoma Cell Lines [4]
| Cell Line | IC50 (mM) - 48h | IC50 (mM) - 72h |
| U-87 MG | Not Reported | Not Reported |
| U-251 MG | Not Reported | Not Reported |
Note: Specific IC50 values for U-87 MG and U-251 MG cells at 48h and 72h were not provided in the search results, though the study indicated dose- and time-dependent cytotoxic effects.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of WP1122 and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Alkaline Comet Assay for Genotoxicity
-
Cell Treatment: Treat cells with WP1122, a positive control (e.g., a known mutagen), and a vehicle control.
-
Cell Embedding: Mix a low cell density with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[17]
Mandatory Visualizations
Caption: Mechanism of Glycolysis Inhibition by WP1122.
Caption: General Workflow for an MTT Cell Viability Assay.
Caption: Logical Workflow for Managing Hypoglycemia in Vivo.
References
- 1. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic ingestion of 2-deoxy-D-glucose induces cardiac vacuolization and increases mortality in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scitovation.com [scitovation.com]
- 13. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 14. dvm360.com [dvm360.com]
- 15. vettimes.com [vettimes.com]
- 16. In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: WP1122 and Radiotherapy Combination Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WP1122 in combination with radiotherapy.
Troubleshooting Guides
This section provides solutions to common issues that may arise during preclinical studies of WP1122 and radiotherapy.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent in vitro cytotoxicity of WP1122 | Cell line variability in glycolytic dependence. | - Profile the baseline metabolic activity of your cell lines (e.g., using a Seahorse analyzer to measure ECAR and OCR). - Ensure consistent cell culture conditions, including glucose concentration in the media. |
| Instability of WP1122 in solution. | - Prepare fresh stock solutions of WP1122 for each experiment. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Limited in vivo efficacy of WP1122 and radiotherapy combination | Suboptimal dosing or scheduling. | - Perform a dose-escalation study for WP1122 to determine the maximum tolerated dose (MTD) in your animal model. - Optimize the timing of WP1122 administration relative to radiotherapy. Preclinical studies with 2-DG suggest administration shortly before radiation may be effective[1]. |
| Tumor model resistance. | - Select a tumor model with high glycolytic activity, characteristic of cancers like glioblastoma[2][3]. - Consider using orthotopic xenograft models for brain tumors to better mimic the tumor microenvironment[3]. | |
| Poor bioavailability of WP1122. | - Although WP1122 is designed for improved bioavailability compared to 2-DG, confirm its pharmacokinetic profile in your animal model by measuring plasma and tumor concentrations of 2-DG after WP1122 administration. | |
| Toxicity in animal models | On-target effects on highly glycolytic normal tissues. | - Monitor animals for signs of hypoglycemia, such as lethargy or seizures, especially at higher doses of WP1122. - Consider providing a supplemental glucose source if hypoglycemia is observed. |
| Off-target toxicity. | - Reduce the dose of WP1122 or radiotherapy. - Fractionate the radiotherapy dose to reduce normal tissue damage. | |
| Difficulty in monitoring treatment response in vivo | Insensitive imaging modality. | - Utilize anatomical imaging (e.g., MRI) to monitor changes in tumor volume. - Employ functional imaging techniques like FDG-PET to assess changes in glucose metabolism in the tumor as a pharmacodynamic marker of WP1122 activity. |
| Lack of reliable biomarkers. | - Collect tumor tissue and blood samples at different time points to analyze biomarkers of glycolysis (e.g., lactate (B86563) levels) and radiation response (e.g., DNA damage markers). |
Frequently Asked Questions (FAQs)
1. What is WP1122 and how does it work?
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis. WP1122 is designed to have improved pharmacokinetic properties compared to 2-DG, including better oral bioavailability and the ability to cross the blood-brain barrier. Once inside the cell, WP1122 is converted to 2-DG, which is then phosphorylated to 2-DG-6-phosphate. This molecule cannot be further metabolized and competitively inhibits hexokinase and phosphoglucose (B3042753) isomerase, leading to a shutdown of the glycolytic pathway and subsequent energy depletion in cancer cells.
2. Why combine WP1122 with radiotherapy?
Many aggressive tumors, such as glioblastoma, are highly dependent on glycolysis for their energy production (the Warburg effect). Radiotherapy is a standard treatment for many cancers, but resistance can be an issue. By inhibiting glycolysis with WP1122, the cancer cells' ability to produce ATP is compromised, which can impair their ability to repair radiation-induced DNA damage, thereby sensitizing them to the effects of radiation.
3. What are the expected side effects of WP1122 in combination with radiotherapy in preclinical models?
Based on studies with 2-DG, potential side effects in animal models may include hypoglycemia-like symptoms such as lethargy, restlessness, and at higher doses, seizures. Radiotherapy-related side effects will depend on the irradiated site but can include skin reactions and localized tissue damage. Careful monitoring of animal health and blood glucose levels is recommended.
4. How can I monitor the effectiveness of WP1122 in my in vivo experiments?
The effectiveness of WP1122 can be monitored by assessing its impact on tumor glycolysis. This can be done through:
-
FDG-PET imaging: A reduction in the FDG signal in the tumor would indicate a decrease in glucose uptake.
-
Biochemical analysis: Measuring lactate levels in tumor tissue or blood can provide an indication of glycolytic inhibition.
-
Tumor growth and survival: Ultimately, the efficacy of the combination therapy is determined by measuring tumor growth delay and overall survival of the animals.
Quantitative Data Summary
The following table summarizes in vitro cytotoxicity data for WP1122 in human glioblastoma cell lines.
| Cell Line | Compound | Incubation Time (hours) | IC50 (mM) |
| U-87 | WP1122 | 48 | 3 |
| U-87 | WP1122 | 72 | 2 |
| U-251 | WP1122 | 48 | 1.25 |
| U-251 | WP1122 | 72 | 0.8 |
| U-87 | 2-DG | 48 | 20 |
| U-87 | 2-DG | 72 | 5 |
| U-251 | 2-DG | 48 | 12 |
| U-251 | 2-DG | 72 | 5 |
| Data extracted from a study by Piet-ruszewska et al. (2021). |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Plating: Seed glioblastoma cells (e.g., U-87 MG, U-251 MG) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of WP1122 in complete growth medium. Remove the old medium from the wells and add 100 µL of the WP1122 solutions or control medium.
-
Incubation: Incubate the cells with the compound for 48 or 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
In Vivo Glioblastoma Xenograft Study with Combination Therapy
-
Cell Preparation: Culture a human glioblastoma cell line (e.g., U-87 MG) and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^5 cells/5 µL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates for the striatum.
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, and suture the scalp incision.
-
Provide post-operative care, including analgesics.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or MRI starting 7-10 days after implantation.
-
Treatment Groups: Once tumors are established (e.g., a detectable bioluminescent signal or a tumor volume of ~50 mm³ on MRI), randomize the animals into the following groups (n=8-10 mice/group):
-
Vehicle control
-
WP1122 alone
-
Radiotherapy alone
-
WP1122 + Radiotherapy
-
-
WP1122 Administration: Administer WP1122 orally (e.g., by gavage) at a predetermined dose.
-
Radiotherapy:
-
Anesthetize the mice and shield the rest of the body, exposing only the head.
-
Deliver a single dose or fractionated doses of radiation to the tumor-bearing area of the brain using a small animal irradiator.
-
-
Monitoring:
-
Monitor tumor growth 2-3 times per week using the chosen imaging modality.
-
Monitor the body weight and general health of the animals daily.
-
-
Endpoint: The primary endpoint is typically overall survival. Euthanize animals when they show signs of neurological impairment or when the tumor reaches a predetermined maximum size, according to institutional animal care and use committee guidelines.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare the survival between the different treatment groups using a log-rank test. Analyze tumor growth data using appropriate statistical methods.
Signaling Pathways and Workflows
Caption: Mechanism of action of WP1122 in a cancer cell.
Caption: In vivo experimental workflow for combination therapy.
References
Validation & Comparative
Mechanism of Action: A Shared Pathway with a Critical Difference
A Comparative Guide to WP1122 and 2-Deoxy-D-Glucose (2-DG) for Glioblastoma Treatment
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for many patients. A key metabolic feature of GBM is its reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This has led to the exploration of glycolytic inhibitors as a therapeutic strategy. Among these, 2-deoxy-D-glucose (2-DG) has been extensively studied. More recently, a prodrug of 2-DG, WP1122, has been developed to overcome some of the limitations of its parent compound. This guide provides a detailed comparison of the efficacy of WP1122 versus 2-DG in glioblastoma, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Both 2-DG and WP1122 function by inhibiting glycolysis, a fundamental metabolic pathway for energy production in cancer cells.[1][2] 2-DG, as a glucose analog, is taken up by cells through glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6-P).[1][2] This product cannot be further metabolized in the glycolytic pathway and its accumulation leads to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase, thereby blocking glycolysis.[2]
WP1122 is a prodrug of 2-DG, specifically 3,6-di-O-acetyl-2-deoxy-D-glucose.[2][3] The key advantage of this modification is that it allows WP1122 to enter cells and, crucially, cross the blood-brain barrier (BBB) via passive diffusion, bypassing the reliance on GLUTs.[2][4] Once inside the cell, intracellular esterases cleave the acetyl groups, releasing 2-DG which is then phosphorylated to 2-DG-6-P, exerting its inhibitory effect on glycolysis.[2]
Pharmacokinetics: WP1122 Demonstrates Superior Drug-like Properties
A significant hurdle in the clinical application of 2-DG for glioblastoma is its unfavorable pharmacokinetic profile. It has a short half-life of only a few minutes and limited ability to penetrate the BBB.[1] In contrast, WP1122 was designed to overcome these limitations. Preclinical studies have shown that WP1122 has a half-life of approximately 6 hours.[1] Furthermore, initial pharmacokinetic experiments demonstrated that oral administration of WP1122 resulted in a much higher maximum concentration of 2-DG in the plasma and significantly higher levels of 2-DG in the brains of mice compared to those receiving an equivalent dose of 2-DG.[4]
| Parameter | 2-Deoxy-D-Glucose (2-DG) | WP1122 | Reference |
| Mechanism of Action | Competitive inhibitor of hexokinase | Prodrug of 2-DG (3,6-di-O-acetyl-2-deoxy-D-glucose) | [1][2] |
| Cellular Uptake | Glucose transporters (GLUTs) | Passive diffusion | [2][4] |
| Blood-Brain Barrier Penetration | Limited | Readily crosses | [2][4] |
| Half-life | Minutes | Approximately 6 hours | [1] |
| Clinical Development (GBM) | Phase I/II trials as a radiosensitizer | IND cleared by FDA for Phase 1 trial | [5][6][7] |
Preclinical Efficacy in Glioblastoma Models
In vitro studies have demonstrated the cytotoxic effects of both 2-DG and WP1122 on glioblastoma cell lines. Notably, WP1122 exhibits greater potency at lower concentrations. For instance, in one study, the IC50 (72h) of WP1122 in U-87 and U-251 GBM cell lines was significantly lower than that of 2-DG.[2] This suggests that WP1122 is more efficient at inhibiting glioblastoma cell growth in a laboratory setting.
| Cell Line | IC50 (72h) - 2-DG | IC50 (72h) - WP1122 | Reference |
| U-87 | 5 mM | 2 mM | [2] |
| U-251 | 5 mM | 0.8 mM | [2] |
In vivo studies in orthotopic glioblastoma models have further supported the potential of WP1122. In a study using an orthotopic U87 GBM model, WP1122 was well tolerated and extended the survival of the mice.[4] While 2-DG has also shown anti-tumor activity in animal models, the improved pharmacokinetic profile of WP1122 suggests it may achieve more therapeutically relevant concentrations in the brain, leading to enhanced efficacy.[4][8]
Experimental Protocols
Cell Viability Assay (MTT/MTS)
A common method to determine the cytotoxic effects of these compounds is the MTT or MTS assay.
Detailed Methodology:
-
Cell Seeding: Glioblastoma cells (e.g., U-87, U-251) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 2-DG or WP1122. A control group receives medium without the compounds.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Color Development: The plates are incubated for a further 1-4 hours, during which viable cells metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined from the dose-response curve.
Orthotopic Glioblastoma Mouse Model
To evaluate the in vivo efficacy, an orthotopic mouse model that mimics human glioblastoma is often used.
Detailed Methodology:
-
Cell Implantation: Human glioblastoma cells (e.g., U-87) are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth: The tumors are allowed to establish and grow for a set period, often monitored by bioluminescence or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups. WP1122 or 2-DG is typically administered orally. A control group receives a vehicle solution.
-
Monitoring: The health and body weight of the mice are monitored regularly. Tumor growth is tracked using imaging techniques.
-
Endpoint: The primary endpoint is typically overall survival. The study is concluded when mice show signs of neurological deficit or significant weight loss, at which point they are euthanized. The survival times of the different treatment groups are then compared.
Clinical Perspective and Future Directions
2-DG has been evaluated in several clinical trials, primarily as a radiosensitizer in combination with radiation therapy for glioblastoma.[5][6][9] These trials have shown that 2-DG is generally well-tolerated, but its clinical efficacy has been modest, likely due to its poor pharmacokinetic properties.[5]
WP1122, with its improved ability to cross the BBB and longer half-life, holds the promise of achieving more effective therapeutic concentrations in the brain.[2][4] In December 2021, the U.S. Food and Drug Administration (FDA) cleared an Investigational New Drug (IND) application for a Phase 1 clinical trial of WP1122 for the treatment of glioblastoma.[7] This marks a significant step forward in evaluating the clinical potential of this second-generation glycolytic inhibitor.
Conclusion
In the comparison between WP1122 and 2-DG for the treatment of glioblastoma, WP1122 emerges as a promising next-generation therapeutic with several key advantages. Its design as a prodrug allows it to overcome the significant pharmacokinetic limitations of 2-DG, namely its poor blood-brain barrier penetration and short half-life. Preclinical data strongly suggest that these improvements translate to enhanced anti-cancer activity at lower concentrations. The initiation of clinical trials for WP1122 in glioblastoma will be crucial in determining if its preclinical promise translates into a meaningful clinical benefit for patients. For researchers and drug developers, the story of WP1122 and 2-DG underscores the importance of optimizing drug delivery and pharmacokinetics to effectively target the metabolic vulnerabilities of cancers like glioblastoma.
References
- 1. blogs.shu.edu [blogs.shu.edu]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical studies for improving radiotherapy with 2-deoxy-D-glucose: Present status and future prospects - ProQuest [proquest.com]
- 6. Improving cancer radiotherapy with 2-deoxy-D-glucose: phase I/II clinical trials on human cerebral gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BTF - 2 DG Trial [braintumorfoundation.in]
A Preclinical Showdown in Brain Tumor Models: WP1122 vs. Temozolomide
A Comparative Analysis of Two Distinct Therapeutic Strategies Against Glioblastoma
For researchers and drug development professionals vested in the challenging landscape of neuro-oncology, the quest for more effective treatments for aggressive brain tumors like glioblastoma (GBM) is a relentless pursuit. Temozolomide (B1682018) (TMZ) has long been the standard-of-care frontline chemotherapeutic agent, yet its efficacy is often hampered by resistance. In the preclinical arena, a novel agent, WP1122, has emerged with a fundamentally different mechanism of action, offering a new avenue of attack. This guide provides a detailed comparison of WP1122 and temozolomide, summarizing their mechanisms, presenting available preclinical data, and outlining the experimental context for their evaluation.
Executive Summary
This guide compares WP1122, a glycolysis inhibitor, with temozolomide, a DNA alkylating agent, in the context of preclinical brain tumor models. While extensive peer-reviewed data is available for temozolomide, the direct comparative preclinical data for WP1122 is primarily available through company disclosures. These communications report that WP1122 outperformed temozolomide in preclinical models.[1][2] This guide will present the distinct mechanisms of action and the available data for both compounds.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference between WP1122 and temozolomide lies in their cellular targets and mechanisms of action.
WP1122: Starving the Tumor by Blocking Glycolysis
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG), a molecule that inhibits glycolysis, the metabolic pathway that cancer cells heavily rely on for energy production (a phenomenon known as the Warburg effect).[3] WP1122 is designed to have improved pharmacological properties over 2-DG, including enhanced ability to cross the blood-brain barrier.[3] Once inside the cell, WP1122 is converted to its active form, which disrupts the glycolytic pathway, leading to energy depletion and cell death in cancer cells that are highly dependent on glucose.
Temozolomide: Inducing Cancer Cell Death through DNA Damage
Temozolomide is an oral alkylating agent that functions by methylating DNA, primarily at the O6 and N7 positions of guanine.[4] This DNA damage triggers cell cycle arrest and apoptosis (programmed cell death).[4] However, the efficacy of temozolomide is often limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the DNA methylation induced by the drug, leading to chemoresistance.[5]
Below is a diagram illustrating the distinct signaling pathways targeted by WP1122 and Temozolomide.
Preclinical Performance: A Data-Driven Comparison
Direct, peer-reviewed, head-to-head preclinical studies comparing WP1122 and temozolomide are not publicly available. Moleculin Biotech, the developer of WP1122, has stated in press releases that "preclinical studies in mice transplanted with human brain tumors showed that WP1122 outperformed the standard of care, temozolomide, and performed even better in combination with temozolomide."[1][2]
Without access to the specific data from these studies, this guide will present a summary of available preclinical data for temozolomide in commonly used glioblastoma models to provide a benchmark for its activity.
Table 1: Summary of Temozolomide Preclinical Data in Glioblastoma Models
| Cell Line | Model Type | Temozolomide Treatment | Outcome | Reference |
| U87MG | 3D Spheroid | 100 µM | Significant increase in cytotoxicity starting at 69 hours. | [6] |
| U87MG | 3D Spheroid | 1000 µM | Significant increase in cytotoxicity starting at 41 hours. | [6] |
| GL261 | 3D Spheroid | 100 µM | Significant increase in cytotoxicity starting at 65 hours. | [6] |
| GL261 | 3D Spheroid | 1000 µM | Significant increase in cytotoxicity starting at 33 hours. | [6] |
| U87MG | In vitro | IC50 at 72h: ~230 µM (median) | Dose-dependent reduction in cell viability. | [7] |
| U87MG | In vitro | 2000 µM | Significant reduction in cell viability. | [8] |
| U87-TR (TMZ-Resistant) | In vitro | IC50 at 72h: 58.86 nM (for SN-38) | Demonstrates high resistance to TMZ. | [9] |
| GL261 | Orthotopic Mouse Model | Convection-Enhanced Delivery | 45% survival. | [10] |
Note on WP1122 Data: While quantitative comparative data is not available in peer-reviewed literature, a study on the synergistic effects of glycolysis and histone deacetylase inhibitors reported the IC50 of WP1122 in U-87 and U-251 glioblastoma cell lines, though the exact values were not specified in the abstract.[11]
Experimental Protocols
To provide context for the preclinical data, this section outlines a typical experimental workflow for evaluating and comparing therapeutic agents in brain tumor models.
A detailed experimental protocol for a representative in vivo study of temozolomide in the GL261 mouse glioma model is described as follows:
-
Cell Culture: GL261 glioma cells are cultured in appropriate media.
-
Animal Model: C57BL/6 mice are used for the syngeneic GL261 model.
-
Tumor Implantation: A specific number of GL261 cells are stereotactically implanted into the brains of the mice.
-
Treatment: Once tumors are established, mice are treated with temozolomide, often administered orally or via convection-enhanced delivery (CED).[10]
-
Monitoring: Tumor growth is monitored using methods like magnetic resonance imaging (MRI).[12]
-
Endpoint: The primary endpoint is typically overall survival, with tumor growth inhibition as a secondary endpoint.
Conclusion
WP1122 and temozolomide represent two distinct and potentially complementary approaches to treating glioblastoma. Temozolomide, the established standard of care, directly targets DNA, while WP1122 aims to exploit the metabolic vulnerability of cancer cells. The preclinical data for temozolomide is extensive and demonstrates its activity, as well as the challenges of resistance. The claims for WP1122's superior preclinical performance are compelling; however, the public availability of the detailed, peer-reviewed data is necessary for a comprehensive and independent assessment by the scientific community. Future preclinical and clinical studies should focus on head-to-head comparisons and the potential for synergistic effects when these two agents are combined, which could offer a promising new therapeutic strategy for patients with glioblastoma.
References
- 1. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme [prnewswire.com]
- 2. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 3. Moleculin Receives FDA Orphan Drug Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 4. Current evidence of temozolomide and bevacizumab in treatment of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. Convection-enhanced delivery of temozolomide and whole cell tumor immunizations in GL261 and KR158 experimental mouse gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling response to temozolomide in preclinical GL261 glioblastoma with MRI/MRSI using radiomics and signal source extraction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Glycolytic Effect of WP1122 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WP1122's in vivo anti-glycolytic effects with alternative glycolysis inhibitors. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.
Executive Summary
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG) designed for improved pharmacokinetic properties, including enhanced blood-brain barrier penetration and a longer half-life.[1][2] Preclinical studies demonstrate its potential in treating highly glycolytic tumors, such as glioblastoma and pancreatic cancer.[1][3] In vivo, WP1122 has been shown to be well-tolerated and to extend the survival of mice in an orthotopic U87 glioblastoma multiforme (GBM) model.[4] Notably, oral administration of WP1122 results in significantly higher plasma and brain concentrations of its active form, 2-DG, compared to the administration of 2-DG itself.[4][5] In preclinical brain tumor models, WP1122's performance was comparable to or better than the standard-of-care chemotherapy, temozolomide.[1][3] This guide compares the available in vivo data for WP1122 with other glycolysis inhibitors, namely 2-DG, PFK15, and 3-Bromopyruvate (3-BrPA).
Comparative In Vivo Performance of Glycolysis Inhibitors
The following table summarizes the available quantitative data from in vivo studies of WP1122 and its alternatives. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, which should be considered when interpreting the results.
| Compound | Cancer Model | Animal Model | Key In Vivo Efficacy Data | Administration Route | Reference |
| WP1122 | Glioblastoma (U87) | Orthotopic Mouse Model | - Extended survival - Outperformed temozolomide | Oral | [1][3][4] |
| 2-Deoxy-D-Glucose (2-DG) | Neuroblastoma | NOD/SCID Mice | - Significant reduction in tumor weight at 100 and 500 mg/kg doses | Intraperitoneal | |
| Glioblastoma (Tumorspheres) | Orthotopic Xenograft | - Markedly decreased ¹⁸F-FDG uptake in combination with metformin (B114582) | Not specified | [6] | |
| PFK15 | Gastric Cancer (MKN45) | Nude Mice Xenograft | - 56.10% inhibition of tumor volume and weight at 25 mg/kg | Intraperitoneal | [7] |
| Head and Neck Squamous Cell Carcinoma | Nude Mice Xenograft | - Significant tumor growth inhibition at 10 and 20 mg/kg | Intraperitoneal | [8] | |
| 3-Bromopyruvate (3-BrPA) | Pancreatic Cancer | Orthotopic Xenograft | - Minimal to no tumor progression (assessed by bioluminescence) | Systemic (microencapsulated) | [9] |
| Triple-Negative Breast Cancer | Nude Mice Xenograft | - Inhibited tumor growth - Decreased hexokinase (HK) activity and ATP production in tumor tissues | Not specified | [10] |
Signaling Pathway and Mechanism of Action
WP1122 functions as a prodrug, delivering 2-DG more effectively to tumor cells. Once inside the cell, it is converted to 2-DG and then phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6-P). This molecule cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of both hexokinase and phosphoglucose (B3042753) isomerase, leading to a blockade of glycolysis and subsequent depletion of ATP.
Caption: Mechanism of WP1122-mediated glycolysis inhibition.
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide.
WP1122 In Vivo Glioblastoma Model
-
Animal Model: Immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Orthotopic intracranial injection of human glioblastoma cells (e.g., U87-MG). To monitor tumor growth non-invasively, cells are often transduced with a reporter gene like luciferase for bioluminescence imaging (BLI).[11]
-
Drug Administration: WP1122 is administered orally.
-
Efficacy Assessment:
-
Tumor Growth: Monitored via bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) at regular intervals.[11]
-
Survival: Kaplan-Meier survival analysis is performed to compare the survival rates of treated versus control groups.
-
Anti-glycolytic Effect: Can be assessed in real-time using techniques like hyperpolarized pyruvate (B1213749) magnetic resonance spectroscopy to measure the conversion of pyruvate to lactate.[5]
-
PFK15 In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice (4–5 weeks old).
-
Tumor Implantation: Subcutaneous injection of cancer cells (e.g., MKN45 gastric cancer cells) resuspended in a serum-free medium with a basement membrane matrix.
-
Drug Administration: Intraperitoneal injection of PFK15 (e.g., 25 mg/kg) every three days for a specified period (e.g., 15 days).[7]
-
Efficacy Assessment:
-
Tumor Volume: Measured twice a week using calipers (Volume = (length × width²)/2).
-
Tumor Weight: Measured at the end of the study after sacrificing the animals.
-
Systemic Toxicity: Monitored by measuring the body weight of the mice.
-
3-Bromopyruvate (3-BrPA) In Vivo Pancreatic Cancer Model
-
Animal Model: Orthotopic xenograft mouse model.
-
Tumor Implantation: Surgical implantation of pancreatic cancer cells (e.g., lucMiaPaCa-2, which express luciferase) into the pancreas of the mice.
-
Drug Administration: Systemic delivery of microencapsulated 3-BrPA to improve tolerability.
-
Efficacy Assessment:
Experimental Workflow
The following diagram outlines a general workflow for validating the in vivo anti-glycolytic effect of a compound like WP1122.
References
- 1. animallifesciences.com [animallifesciences.com]
- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 3. Moleculin Granted FDA Fast Track Designation of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- 4. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glioblastoma tumorspheres by combined treatment with 2-deoxyglucose and metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systemic Delivery of Microencapsulated 3-Bromopyruvate for the Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anticancer360.com [anticancer360.com]
- 11. In vivo bioluminescence imaging validation of a human biopsy-derived orthotopic mouse model of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WP1122 and Other Glycolysis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the glycolysis inhibitor WP1122 against other prominent alternatives, supported by experimental data. This analysis focuses on the mechanism of action, efficacy, and key metabolic effects of these compounds in cancer cell models.
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has made the inhibition of this metabolic pathway a promising strategy in oncology. This guide provides a comparative analysis of WP1122, a novel glycolysis inhibitor, with other well-established inhibitors: 2-Deoxy-D-glucose (2-DG), 3-Bromopyruvate (B3434600) (3-BP), and Lonidamine (B1675067).
Mechanism of Action: Targeting Cellular Energy Production
Glycolysis inhibitors disrupt the primary pathway for glucose metabolism in cancer cells, leading to depleted energy stores and ultimately cell death. While all four compounds target glycolysis, their specific mechanisms of action differ.
WP1122 is a prodrug of 2-Deoxy-D-glucose (2-DG). Its di-acetylated form allows for improved cellular uptake and enhanced ability to cross the blood-brain barrier. Once inside the cell, esterases cleave the acetyl groups, releasing 2-DG.[1][2] 2-DG is then phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and acts as a competitive inhibitor of hexokinase and an allosteric inhibitor of phosphoglucose (B3042753) isomerase, effectively halting glycolysis.[1][3] This leads to a reduction in ATP and lactate (B86563) production.[1]
2-Deoxy-D-glucose (2-DG) , the active metabolite of WP1122, is a glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.[1][3] Its polar nature, however, limits its ability to cross cellular membranes and the blood-brain barrier, and it has a short half-life in the body.[3]
3-Bromopyruvate (3-BP) is a potent alkylating agent and a structural analog of pyruvate. It primarily targets and inhibits hexokinase 2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4][5][6] By inhibiting these key glycolytic enzymes, 3-BP leads to a rapid depletion of intracellular ATP.[7][8][9][10]
Lonidamine exerts its anti-glycolytic effects through multiple mechanisms. It is known to inhibit mitochondrially-bound hexokinase and interfere with mitochondrial function.[1][2][3][11][12][13][14] Lonidamine can also inhibit lactate efflux from cells, leading to intracellular acidification.[3]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of WP1122, 2-DG, 3-Bromopyruvate, and Lonidamine across various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Inhibitor | Cancer Cell Line | IC50 Value | Citation |
| WP1122 | U-87 Glioblastoma | 2 mM (72h) | [1] |
| U-251 Glioblastoma | 0.8 mM (72h) | [1] | |
| 2-Deoxy-D-glucose (2-DG) | U-87 Glioblastoma | 5 mM (72h) | [1] |
| U-251 Glioblastoma | 5 mM (72h) | [1] | |
| Nalm-6 Acute Lymphoblastic Leukemia | 0.22 mM (48h) | [4] | |
| MIA PaCa-2 Pancreatic Cancer | 13.34 mM (48h) | [4] | |
| 3-Bromopyruvate (3-BP) | HCC1143 Triple-Negative Breast Cancer | 44.87 µM (24h) | [4][5] |
| MCF-7 Breast Cancer | 111.3 µM (24h) | [4][5] | |
| HCT116 Colon Cancer | < 30 µM | [4] | |
| Lonidamine | A549 Lung Cancer | 232 µM | [3] |
| MCF-7 Breast Cancer | ~170 µM (24h) | [15] |
| Inhibitor | Cancer Cell Line | Effect on Lactate Production | Effect on ATP Levels | Citation |
| WP1122 | U-87 Glioblastoma | Decreased | Not explicitly stated, but implied due to glycolysis inhibition | [1] |
| 2-Deoxy-D-glucose (2-DG) | U-87 Glioblastoma | Decreased | Not explicitly stated, but implied due to glycolysis inhibition | [1] |
| 3-Bromopyruvate (3-BP) | TNBC cells | Suppressed | Decreased | [5][16] |
| Hepatocellular Carcinoma | Not explicitly stated | Depleted | [8][9] | |
| Lonidamine | PC3 Prostate Cancer | Reduced | Diminished | [12][17] |
| Ehrlich Ascites Tumor Cells | Inhibited | Not explicitly stated, but implied due to glycolysis inhibition | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Targeting Cancer Cells using 3-bromopyruvate for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced cancers: eradication in all cases using 3-bromopyruvate therapy to deplete ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lonidamine Induced Selective Acidification and De-Energization of Prostate Cancer Xenografts: Enhanced Tumor Response to Radiation Therapy [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Bromopyruvate Inhibits the Growth and Glucose Metabolism of TNBC Xenografts in Nude Mice by Targeting c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
WP1122: A Comparative Analysis Against Existing Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of WP1122, a novel glycolysis inhibitor, with existing cancer therapies, focusing on preclinical data in glioblastoma (GBM). The information is intended to provide an objective overview to aid in research and development efforts.
Executive Summary
WP1122 is a prodrug of 2-deoxy-D-glucose (2-DG) designed to overcome the pharmacological limitations of its parent compound. By inhibiting glycolysis, a key metabolic pathway often upregulated in cancer cells (the Warburg effect), WP1122 presents a targeted approach to cancer therapy. Preclinical studies, primarily in glioblastoma models, demonstrate that WP1122 has significantly improved pharmacokinetic properties and enhanced cytotoxic effects compared to 2-DG. While direct head-to-head clinical data with other established therapies is not yet available, preclinical evidence suggests comparable or superior efficacy to the current standard-of-care alkylating agent, temozolomide, in certain models.
Mechanism of Action: WP1122 as a Glycolysis Inhibitor
WP1122 is a di-acetylated derivative of 2-DG. This modification allows it to passively diffuse across the cell membrane and the blood-brain barrier, unlike 2-DG which relies on glucose transporters.[1][2] Once inside the cell, intracellular esterases cleave the acetyl groups, releasing 2-DG. The liberated 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of hexokinase and phosphoglucose (B3042753) isomerase, leading to the shutdown of glycolysis, ATP depletion, and ultimately, cell death.[1][2]
References
A Comparative Guide to Validating the Blood-Brain Barrier Penetration of WP1122
For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, particularly for aggressive brain tumors like glioblastoma, overcoming the blood-brain barrier (BBB) is a critical challenge. This guide provides a comprehensive comparison of WP1122, a prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG), with its parent compound, focusing on BBB penetration and anti-cancer efficacy. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of WP1122 in preclinical and clinical research.
Introduction to WP1122: A Strategy to Enhance Brain Delivery
Glioblastoma (GBM) is a highly aggressive brain tumor that relies heavily on glycolysis for energy production, a phenomenon known as the Warburg effect.[1] This metabolic dependency makes glycolysis an attractive therapeutic target. 2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis and has been explored as a potential anti-cancer agent. However, its clinical utility has been hampered by poor drug-like properties, including a short plasma half-life and limited ability to cross the BBB.[2]
To address these limitations, WP1122 was developed as a prodrug of 2-DG.[1] By acetylating 2-DG to create 3,6-di-O-acetyl-2-deoxy-D-glucose (WP1122), the molecule's lipophilicity is increased. This chemical modification is designed to facilitate passive diffusion across the BBB, similar to the way heroin (diacetylmorphine) more readily enters the brain than morphine.[3] Once in the central nervous system (CNS), endogenous esterases are expected to cleave the acetyl groups, releasing 2-DG to exert its inhibitory effect on glycolysis within the brain tumor cells.[2]
Comparative Performance: WP1122 vs. 2-Deoxy-D-glucose
Preclinical studies have demonstrated the superior pharmacokinetic and pharmacodynamic profile of WP1122 compared to 2-DG, particularly in the context of CNS delivery and anti-tumor activity.
In Vivo Blood-Brain Barrier Penetration and Pharmacokinetics
A key advantage of WP1122 is its enhanced ability to deliver 2-DG to the brain. In vivo studies in mice have shown that oral administration of WP1122 results in significantly higher concentrations of 2-DG in both plasma and brain tissue compared to the administration of an equimolar dose of 2-DG.[1] This is attributed to the improved stability and BBB permeability of the acetylated prodrug.
| Parameter | 2-Deoxy-D-glucose (2-DG) | WP1122 | Fold Improvement |
| Maximum Plasma Concentration of 2-DG | Low | ~2-fold higher than 2-DG | ~2x[2] |
| Brain Concentration of 2-DG | Low | Significantly higher than 2-DG | Data suggests substantial increase[1] |
| Plasma Half-life | Short (rapidly metabolized) | ~6 hours | Significant extension[4] |
| Mechanism of BBB Transport | Facilitated transport (via GLUTs)[2] | Passive diffusion[2] | Bypasses reliance on transporters |
In Vitro Anti-Cancer Efficacy
In vitro studies using glioblastoma cell lines have confirmed the potent anti-cancer activity of WP1122, which is often greater than that of 2-DG. This increased potency is likely due to enhanced cellular uptake.
| Cell Line | Compound | IC50 (48h) | IC50 (72h) |
| U-87 MG | 2-Deoxy-D-glucose (2-DG) | 20 mM | 5 mM |
| WP1122 | 3 mM | 2 mM | |
| U-251 MG | 2-Deoxy-D-glucose (2-DG) | 12 mM | 5 mM |
| WP1122 | 1.25 mM | 0.8 mM |
Data sourced from a study on the synergistic effects of glycolysis and histone deacetylase inhibitors in a glioblastoma model.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vivo Assessment of Blood-Brain Barrier Penetration
This protocol outlines a comparative study to determine the brain and plasma concentrations of 2-DG following oral administration of WP1122 or 2-DG in a mouse model.
1. Animal Model:
-
Use adult male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the experiment.
2. Dosing and Administration:
-
Prepare formulations of WP1122 and 2-DG in a suitable vehicle (e.g., sterile water or saline).
-
Administer equimolar doses of WP1122 or 2-DG to respective groups of mice via oral gavage. Include a vehicle control group.
3. Sample Collection:
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.
-
Immediately following blood collection, sacrifice the animals by cervical dislocation and perfuse the vasculature with ice-cold saline to remove blood from the brain tissue.
-
Harvest the brains and store them at -80°C until analysis.
4. Sample Preparation:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer.
5. Quantification of 2-DG by LC-MS/MS:
-
Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 2-DG in plasma and brain homogenates.[5][6]
-
Chromatography: Use a suitable column (e.g., a Pentafluorophenyl column) with a mobile phase gradient.[5]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ions of 2-DG.
-
Standard Curve: Prepare a standard curve of 2-DG in the respective matrix (plasma or brain homogenate) to allow for accurate quantification.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of WP1122 and 2-DG in glioblastoma cell lines.
1. Cell Culture:
-
Culture human glioblastoma cell lines (e.g., U-87 MG, U-251 MG) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare stock solutions of WP1122 and 2-DG in a suitable solvent (e.g., DMSO or sterile media).
-
Treat the cells with a serial dilution of each compound to cover a range of concentrations. Include a vehicle control.
4. Incubation:
-
Incubate the treated cells for a defined period (e.g., 48 or 72 hours).
5. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Workflow for assessing in vivo BBB penetration of WP1122.
Caption: Mechanism of action of WP1122 in brain tumor cells.
Conclusion
The available preclinical data strongly suggests that WP1122 is a promising agent for targeting glycolysis in brain tumors. Its enhanced ability to cross the BBB and deliver higher concentrations of the active drug, 2-DG, to the CNS addresses a major limitation of its parent compound. The superior in vitro potency of WP1122 further supports its potential as a more effective therapeutic for glioblastoma and other highly glycolytic brain cancers. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to further validate and explore the therapeutic potential of WP1122.
References
- 1. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis-mediated control of blood-brain barrier development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 5. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Assessing the Specificity of WP1122 as a Glycolysis Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WP1122's performance as a glycolysis inhibitor against other alternatives, supported by experimental data. The following sections detail the mechanism of action of WP1122, its specificity in comparison to other inhibitors, and comprehensive experimental protocols for assessing glycolytic inhibition.
Introduction to WP1122
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG), a well-known inhibitor of glycolysis.[1] Developed to overcome the pharmacological limitations of 2-DG, such as a short half-life and poor blood-brain barrier penetration, WP1122 exhibits improved pharmacokinetic properties. Its design as a di-acetylated form of 2-DG allows for passive diffusion across cell membranes and the blood-brain barrier.[2][3] Intracellularly, esterases cleave the acetyl groups, releasing 2-DG, which is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[2] This metabolite cannot be further metabolized and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase and a non-competitive inhibitor of hexokinase, effectively halting the glycolytic pathway.
Comparative Analysis of Glycolysis Inhibitors
The efficacy of a glycolysis inhibitor is often determined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce a specific biological activity by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
The following table summarizes the IC50 values of WP1122 and other prominent glycolysis inhibitors across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can significantly influence the results.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 Value | Citation(s) |
| WP1122 | Hexokinase, Phosphoglucose Isomerase | U-87 Glioblastoma | 3 mM (48h), 2 mM (72h) | [2] |
| U-251 Glioblastoma | 1.25 mM (48h), 0.8 mM (72h) | [2] | ||
| 2-Deoxy-D-glucose (2-DG) | Hexokinase, Phosphoglucose Isomerase | U-87 Glioblastoma | 20 mM (48h), 5 mM (72h) | [2] |
| U-251 Glioblastoma | 12 mM (48h), 5 mM (72h) | [2] | ||
| 3-Bromopyruvate | Hexokinase 2, GAPDH | Breast Cancer (MCF-7) | 111.3 µM (24h) | |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Melanoma (MeWo) | 13.3 mM | [4] |
| Shikonin | Pyruvate Kinase M2 (PKM2) | Esophageal Squamous Carcinoma (Eca109) | 19.9 µM (24h) | [5] |
Key Observations:
-
WP1122 consistently demonstrates significantly lower IC50 values compared to its parent compound, 2-DG, in glioblastoma cell lines, indicating higher potency.[2]
-
The potency of different glycolysis inhibitors varies widely depending on their specific molecular target and the cancer cell line being tested.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Glycolysis pathway with points of inhibition.
Caption: Seahorse XF Glycolysis Stress Test Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of glycolysis inhibitors are provided below.
Lactate Production Assay
This assay quantifies the amount of lactate, the end product of aerobic glycolysis, secreted by cells into the culture medium.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells in a 96-well plate to the desired confluency.
-
Treat cells with varying concentrations of the glycolysis inhibitor (e.g., WP1122) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.
-
-
Sample Collection:
-
At the end of the treatment period, carefully collect the cell culture supernatant.
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding a reaction mixture containing lactate dehydrogenase and a probe to the supernatant.
-
Incubate the plate at room temperature for approximately 30 minutes, protected from light.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
The signal is directly proportional to the lactate concentration.
-
Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell viability.
-
Extracellular Flux Analysis (Seahorse Assay)
The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. The Glycolysis Stress Test is a standard assay to assess glycolytic function.
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Instrument and Cartridge Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare the assay medium (e.g., glucose-free DMEM) and warm it to 37°C.
-
-
Assay Execution:
-
Replace the cell culture medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Load the injection ports of the sensor cartridge with the following compounds:
-
Port A: Glucose (to initiate glycolysis)
-
Port B: Oligomycin (an ATP synthase inhibitor to force cells to rely on glycolysis)
-
Port C: 2-Deoxy-D-glucose (a competitive inhibitor of hexokinase to shut down glycolysis)
-
-
Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
-
-
Data Analysis:
-
The instrument software calculates ECAR at baseline and after each injection.
-
The key parameters of glycolytic function (glycolysis, glycolytic capacity, and glycolytic reserve) are determined from the changes in ECAR.
-
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), by cells.
Protocol:
-
Cell Preparation:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with glucose-free medium to remove any residual glucose.
-
-
Inhibitor Treatment:
-
Incubate the cells with the desired concentrations of the glycolysis inhibitor in glucose-free medium for the specified time.
-
-
2-NBDG Incubation:
-
Add 2-NBDG to the medium to a final concentration of approximately 50-100 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Cell Harvesting and Staining (for Flow Cytometry):
-
Wash the cells with ice-cold PBS to stop glucose uptake.
-
Harvest the cells using trypsin and resuspend them in FACS buffer (PBS with 1-2% FBS).
-
-
Data Acquisition and Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the FITC or equivalent channel.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of 2-NBDG taken up by the cells.
-
Compare the MFI of inhibitor-treated cells to that of control cells to determine the percentage of inhibition of glucose uptake.
-
Off-Target Effects and Specificity of WP1122
The primary mechanism of action of WP1122 is the inhibition of glycolysis through its conversion to 2-DG.[2] As a glucose analog, 2-DG can also interfere with other glucose-dependent pathways. The most well-documented off-target effect of 2-DG is the inhibition of N-linked glycosylation. By competing with mannose, 2-DG can disrupt the synthesis of dolichol-linked oligosaccharides, leading to an accumulation of unfolded proteins in the endoplasmic reticulum and subsequent ER stress.
The specificity of WP1122 for glycolysis inhibition is largely inherited from 2-DG. While it is a potent inhibitor of glycolysis, researchers should be aware of its potential effects on other metabolic pathways, particularly when interpreting experimental results. Further studies are needed to fully characterize the off-target profile of WP1122 and compare it to other glycolysis inhibitors that target different enzymes in the pathway.
References
- 1. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Toxicity Profiles of WP1122 and 2-Deoxy-D-Glucose (2-DG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of WP1122 and 2-Deoxy-D-Glucose (2-DG), two prominent inhibitors of glycolysis with therapeutic potential in oncology and other indications. The information presented herein is a synthesis of preclinical and clinical data, intended to inform research and development decisions.
Executive Summary
2-Deoxy-D-Glucose (2-DG) is a glucose analog that competitively inhibits glycolysis, a metabolic pathway often upregulated in cancer cells. While it has shown promise, its clinical utility has been hampered by a short half-life and the need for high concentrations to achieve therapeutic effect. WP1122 is a novel prodrug of 2-DG, designed to overcome these pharmacokinetic limitations by increasing bioavailability and facilitating passage across the blood-brain barrier. This guide delves into a comparative analysis of their toxicity, drawing from in vitro and in vivo studies to provide a comprehensive overview for the scientific community.
In Vitro Cytotoxicity
A direct comparison of the cytotoxic effects of WP1122 and 2-DG in glioblastoma cell lines has demonstrated the superior potency of WP1122. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of WP1122 and 2-DG in Glioblastoma Cell Lines
| Cell Line | Compound | 48h IC50 (mM) | 72h IC50 (mM) |
| U-87 | 2-DG | 20 | 5 |
| WP1122 | 3 | 2 | |
| U-251 | 2-DG | 12 | 5 |
| WP1122 | 1.25 | 0.8 |
Data sourced from a 2021 study on the synergistic anticancer effect of glycolysis and histone deacetylases inhibitors in a glioblastoma model.[1]
These findings indicate that WP1122 is significantly more potent than 2-DG in these cancer cell lines, requiring lower concentrations to achieve a comparable cytotoxic effect.
Studies have also shown that the cytotoxicity of 2-DG is more pronounced in transformed (cancerous) cells compared to their normal counterparts.[2][3] For instance, normal neural precursor cells were found to be relatively resistant to the toxic effects of 2-DG, while neuroblastoma cell lines were sensitive.[2] This differential effect is a desirable characteristic for an anticancer agent. While specific data on the toxicity of WP1122 in a wide range of normal cell lines is not as extensively documented, its mechanism of action, which involves the intracellular release of 2-DG, suggests a similar selectivity profile.
In Vivo Toxicity and Maximum Tolerated Dose
In vivo studies provide critical information on the systemic toxicity and tolerability of drug candidates. Preclinical and clinical data for 2-DG are more extensive than for WP1122, which is at an earlier stage of clinical development.
2-Deoxy-D-Glucose (2-DG)
Preclinical studies in rodents have established the following lethal dose 50 (LD50) values for 2-DG:
Human clinical trials have provided valuable insights into the adverse effects and the clinically tolerable dose of 2-DG. In a Phase I trial, the most common adverse events included fatigue, sweating, dizziness, and nausea, which are consistent with the hypoglycemic effects of the drug.[5] More significant, though reversible, toxicities observed at higher doses (63-88 mg/kg) were hyperglycemia, gastrointestinal bleeding, and grade 3 QTc prolongation.[5] The clinically tolerable dose of 2-DG in combination with weekly docetaxel (B913) was determined to be 63 mg/kg/day.[5]
WP1122
As a newer agent, in vivo toxicity data for WP1122 is emerging. Preclinical studies have indicated that WP1122 is well-tolerated in animals, even with prolonged exposure, and possesses a good toxicity profile.[6] A key advantage of WP1122 is its improved pharmacokinetics; oral administration of WP1122 results in a significantly higher maximum plasma concentration of 2-DG compared to the administration of an equimolar dose of 2-DG itself.[6]
A Phase 1a clinical trial in healthy volunteers has been initiated to formally establish the maximum tolerated dose (MTD) of WP1122.[7] The results of this trial will be crucial for defining the safety profile of WP1122 in humans.
Direct head-to-head in vivo comparative toxicity studies between WP1122 and 2-DG with detailed experimental data are not yet widely available in the public domain. Such studies will be essential for a definitive comparison of their safety profiles.
Mechanisms of Toxicity
The toxicity of both WP1122 and 2-DG is primarily mediated by the intracellular actions of 2-DG. The key mechanisms are:
-
Inhibition of Glycolysis: 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG-6-P). 2-DG-6-P cannot be further metabolized and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, leading to a blockage of the glycolytic pathway.[8] This results in ATP depletion, which can trigger cell death, particularly in highly glycolytic cancer cells.
-
Interference with N-linked Glycosylation: 2-DG can also interfere with the synthesis of glycoproteins by being incorporated into dolichol-linked oligosaccharides. This disruption of N-linked glycosylation leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and the unfolded protein response (UPR).[9][10] Prolonged ER stress can activate apoptotic pathways.
-
Induction of Oxidative Stress: 2-DG treatment has been shown to decrease intracellular glutathione (B108866) levels, a key antioxidant.[3] This disruption of thiol metabolism can lead to an increase in reactive oxygen species (ROS) and oxidative stress, contributing to cytotoxicity.
The following diagram illustrates the primary mechanisms of 2-DG-induced toxicity.
Caption: Mechanisms of 2-DG Induced Toxicity.
WP1122, as a prodrug, is deacetylated intracellularly by esterases to release 2-DG, which then exerts its toxic effects through the same pathways.
Experimental Protocols
Detailed methodologies for the key in vitro cytotoxicity assays cited in this guide are provided below for researchers who wish to conduct similar comparative studies.
MTS Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of WP1122 and 2-DG in culture medium. Replace the medium in the wells with 100 µL of the respective compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 48 and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
SRB Assay for Total Protein Content
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. The dye binds to basic amino acid residues of cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
BrdU Assay for Cell Proliferation
Principle: This immunoassay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into the DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add a BrdU-specific antibody conjugated to an enzyme (e.g., peroxidase). Incubate for 1-2 hours.
-
Substrate Addition: Wash the cells and add the enzyme substrate.
-
Color Development and Measurement: Allow color to develop and then stop the reaction. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of proliferation relative to the untreated control.
The following diagram illustrates a general workflow for these in vitro cytotoxicity assays.
Caption: In Vitro Cytotoxicity Assay Workflow.
Conclusion and Future Directions
The available data indicates that WP1122 is a more potent cytotoxic agent in vitro compared to 2-DG. Its design as a prodrug appears successful in enhancing the delivery and, consequently, the anti-cancer activity of 2-DG. While preclinical data suggests a favorable safety profile for WP1122, comprehensive, direct comparative in vivo toxicity studies against 2-DG are needed to fully delineate their relative therapeutic indices. The ongoing Phase 1a clinical trial for WP1122 will provide critical human safety and MTD data.
For researchers, the choice between WP1122 and 2-DG will depend on the specific research question and experimental model. The enhanced potency and blood-brain barrier penetration of WP1122 make it a particularly attractive candidate for central nervous system malignancies. Future research should focus on head-to-head in vivo toxicity and efficacy studies across a range of cancer models, including those resistant to conventional therapies. Furthermore, detailed investigations into the long-term toxicity of WP1122 and its effects on normal tissue metabolism will be paramount for its successful clinical translation.
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 9. Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating WP1122's Glycolytic Inhibition Across Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WP1122's performance against its parent compound, 2-deoxy-D-glucose (2-DG), and other glycolysis inhibitors. Supported by experimental data, this document details the mechanism of action of WP1122 and its validation in various cancer cell lines, with a focus on glioblastoma, pancreatic, breast, and lung cancer.
WP1122 is a novel prodrug of 2-deoxy-D-glucose (2-DG) engineered for enhanced pharmacokinetic properties, including improved half-life and brain permeability, positioning it as a promising therapeutic agent for highly glycolytic tumors.[1][2][3][4] Its primary mechanism of action involves the inhibition of glycolysis, a key metabolic pathway often upregulated in cancer cells. Upon cellular uptake, WP1122 is converted to 2-DG and subsequently phosphorylated by hexokinase to 2-DG-6-phosphate. This metabolite competitively inhibits hexokinase, a critical enzyme in the glycolytic pathway, leading to a reduction in glucose metabolism and energy depletion within cancer cells.
Comparative Efficacy of WP1122 in Glioblastoma Cell Lines
WP1122 has demonstrated superior potency compared to its parent compound, 2-DG, in glioblastoma multiforme (GBM) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are significantly lower for WP1122, indicating greater efficacy.
| Cell Line | Compound | Incubation Time | IC50 Value |
| U-87 | WP1122 | 48 hours | 3 mM[5] |
| 72 hours | 2 mM[5] | ||
| 2-DG | 48 hours | 20 mM[5] | |
| 72 hours | 5 mM[5] | ||
| U-251 | WP1122 | 48 hours | 1.25 mM[5] |
| 72 hours | 0.8 mM[5] | ||
| 2-DG | 48 hours | 12 mM[5] | |
| 72 hours | 5 mM[5] |
Mechanism of Action and Signaling Pathways
The anticancer effect of WP1122 is primarily attributed to its ability to disrupt cellular metabolism by inhibiting glycolysis. This metabolic stress can induce apoptosis, or programmed cell death, in cancer cells.
Caption: Mechanism of action of WP1122 in inhibiting glycolysis.
While the direct impact of WP1122 on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is still under investigation, it is known that glycolysis and STAT3 signaling are interconnected in cancer. Constitutively active STAT3 can promote aerobic glycolysis.[1][6][7] Therefore, by inhibiting glycolysis, WP1122 may indirectly affect STAT3 signaling.
Performance in Other Cancer Cell Lines
While extensive data is available for glioblastoma, research into the efficacy of WP1122 in other cancer types is ongoing. One preclinical study has indicated that a related compound, WP1234, which shares characteristics with WP1122, demonstrates a 20 to 50-fold greater ability to kill pancreatic cancer cell lines compared to traditional glycolysis inhibitors.[2][8] Further research is needed to establish specific IC50 values for WP1122 in pancreatic, breast, and lung cancer cell lines.
Comparison with Other Glycolysis Inhibitors
Several other molecules are known to inhibit glycolysis, including 3-bromopyruvate (B3434600) (3-BrPA) and dichloroacetate (B87207) (DCA).
-
3-Bromopyruvate (3-BrPA): This compound is a potent inhibitor of hexokinase II and has shown significant anticancer activity.[9][10] In glioma cell lines, the IC50 value for 3-BrPA was reported to be in the range of 15.8–25.5 μM at 48 hours.[6]
-
Dichloroacetate (DCA): DCA works by inhibiting pyruvate (B1213749) dehydrogenase kinase, which indirectly shifts cancer cell metabolism away from glycolysis towards oxidative phosphorylation.[3][11][12] The IC50 values for DCA in glioma cell lines at 48 hours were found to be 24.2 mM for F98 and 33.7 mM for 9L cells.[6]
Direct comparative studies of WP1122 with 3-BrPA and DCA in the same cancer cell lines are limited, making a head-to-head comparison of potency challenging. However, the available data suggests that WP1122 is a potent glycolysis inhibitor with promising therapeutic potential.
Experimental Protocols
Cell Viability Assays
The cytotoxic effects of WP1122 and other glycolysis inhibitors are commonly determined using cell viability assays such as the MTS, BrdU, and SRB assays.[5]
Caption: General workflow for cell viability assays.
MTS Assay: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to form a colored formazan (B1609692) product.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
BrdU Assay: This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells.
-
Follow steps 1-3 of the MTS assay protocol.
-
Add BrdU to each well and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells and add an anti-BrdU antibody conjugated to an enzyme.
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance to quantify the amount of BrdU incorporation.
SRB Assay: This assay is based on the ability of the sulforhodamine B (SRB) dye to bind to protein components of cells.
-
Follow steps 1-3 of the MTS assay protocol.
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance to determine the total protein mass, which is proportional to the cell number.
Glycolysis Inhibition Assay (Extracellular Acidification Rate - ECAR)
The inhibition of glycolysis can be measured by monitoring the extracellular acidification rate (ECAR), which is an indicator of lactate (B86563) production.[5]
-
Seed cells in a specialized microplate for use with an extracellular flux analyzer.
-
Incubate the cells overnight to allow for attachment and equilibration.
-
Replace the culture medium with a low-buffered assay medium.
-
Measure the baseline ECAR.
-
Inject the test compound (e.g., WP1122) and monitor the change in ECAR over time. A decrease in ECAR indicates inhibition of glycolysis.
Conclusion
WP1122 is a promising glycolysis inhibitor that demonstrates superior potency to its parent compound, 2-DG, in glioblastoma cell lines. Its enhanced pharmacokinetic profile makes it a compelling candidate for the treatment of highly glycolytic tumors. While further research is needed to fully elucidate its effects on the STAT3 signaling pathway and to establish its efficacy in a broader range of cancer cell lines, the existing data highlights the potential of WP1122 as a valuable tool in the arsenal (B13267) of anticancer therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further validate and compare the mechanism of action of WP1122 and other glycolysis inhibitors in various cellular contexts.
References
- 1. A STAT3-mediated metabolic switch is involved in tumour transformation and STAT3 addiction | Aging [aging-us.com]
- 2. Frontiers | STAT3-Mediated Metabolic Reprograming in Cellular Transformation and Implications for Drug Resistance [frontiersin.org]
- 3. WP1122 - Moleculin [moleculin.com]
- 4. animallifesciences.com [animallifesciences.com]
- 5. Targeted inhibition of STAT3 induces immunogenic cell death of hepatocellular carcinoma cells via glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of STAT3 Inhibition on the Metabolic Switch in a Highly STAT3-activated Lymphoma Cell Line | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 7. STAT3 regulates glycolysis via targeting hexokinase 2 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 9. Molecular characterization of breast cancer cell response to metabolic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. STAT3 Signaling in Cancer - Journal of Cancer Therapy - SCIRP [scirp.org]
Comparative Analysis of WP1122 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WP1122 is a novel prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) currently under preclinical development for the treatment of aggressive cancers, primarily glioblastoma and pancreatic cancer.[1][2] Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.[2] WP1122 is designed to exploit this metabolic vulnerability by delivering 2-DG more effectively to tumor cells. As a prodrug, WP1122 has an improved pharmacokinetic profile compared to 2-DG, including a longer half-life and the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[2] This guide provides a comparative analysis of WP1122's performance against other therapeutic agents in various cancer models, supported by available preclinical data.
Mechanism of Action
WP1122 is a di-acetylated derivative of 2-DG.[3] This modification allows it to passively diffuse across cell membranes, including the blood-brain barrier.[3] Once inside the cell, esterases cleave the acetyl groups, releasing 2-DG.[2] 2-DG is then phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[2] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, effectively blocking glycolysis and leading to ATP depletion and cell death.[2][3]
Comparative In Vitro Efficacy
Glioblastoma Cell Lines
Studies have demonstrated the superior in vitro potency of WP1122 compared to its parent compound, 2-DG, in human glioblastoma cell lines.
| Cell Line | Compound | IC50 (48h) | IC50 (72h) |
| U-87 | WP1122 | 3 mM | 2 mM |
| 2-DG | 20 mM | 5 mM | |
| U-251 | WP1122 | 1.25 mM | 0.8 mM |
| 2-DG | 12 mM | 5 mM | |
| Data from a study on the synergistic anticancer effect of glycolysis and histone deacetylases inhibitors in a glioblastoma model.[3] |
These results clearly indicate that WP1122 is significantly more potent than 2-DG at inhibiting the viability of glioblastoma cells, with lower IC50 values at both 48 and 72 hours of treatment.[3]
Comparative Preclinical In Vivo Efficacy
Glioblastoma Models
Preclinical studies in animal models of glioblastoma have suggested that WP1122 is at least as effective, and potentially more effective, than the current standard-of-care chemotherapy, temozolomide (B1682018).[4] In some brain tumor models, the combination of WP1122 and temozolomide showed even better performance than either drug alone.[4] However, specific quantitative data from these head-to-head in vivo comparisons are not yet publicly available.
Pancreatic Cancer Models
In preclinical models of pancreatic cancer, WP1122 has shown a significantly greater ability to kill cancer cells compared to traditional glycolysis inhibitors, with reports of a 20 to 50-fold greater potency.[2] As with the glioblastoma models, the specific "traditional inhibitors" used for comparison and the detailed quantitative data from these studies are not yet published.
Signaling Pathways and Downstream Effects
The primary signaling pathway affected by WP1122 is the glycolytic pathway. By inhibiting this central metabolic route, WP1122 is expected to have several downstream effects on cancer cells.
Inhibition of glycolysis by WP1122 is also expected to impact the pentose phosphate pathway (PPP), another crucial metabolic pathway for cancer cells that branches from glycolysis.[5] The PPP is responsible for producing NADPH, which is essential for antioxidant defense and the synthesis of nucleotides.[6] By limiting the substrate for the PPP, WP1122 may indirectly inhibit this pathway, leading to increased oxidative stress and reduced nucleotide biosynthesis, further contributing to its anti-cancer effects.[5]
Experimental Protocols
In Vitro Cytotoxicity Assays (Glioblastoma Cell Lines)
The following protocols are based on a study evaluating the cytotoxic effects of WP1122 and 2-DG in U-87 and U-251 glioblastoma cell lines.[3]
1. Cell Culture:
-
U-87 and U-251 cells were cultured in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
2. MTS Viability Assay:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, cells were treated with various concentrations of WP1122 or 2-DG for 48 or 72 hours.
-
Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions.
-
Absorbance was measured at 490 nm using a microplate reader.
3. BrdU Proliferation Assay:
-
Cell proliferation was measured using a colorimetric BrdU Cell Proliferation ELISA Kit.
-
Cells were seeded and treated as described for the MTS assay.
-
BrdU was added to the cells for the final 2-4 hours of incubation.
-
The assay was performed according to the manufacturer's protocol, and absorbance was measured at 450 nm.
4. Lactate (B86563) Production Assay:
-
To confirm glycolysis inhibition, lactate levels in the cell culture medium were measured.
-
Cells were treated with WP1122 or 2-DG for 72 hours.
-
Lactate concentration in the supernatant was determined using a Lactate Assay Kit.
Conclusion
The available preclinical data strongly suggest that WP1122 is a potent inhibitor of glycolysis with significant therapeutic potential in highly glycolytic tumors such as glioblastoma and pancreatic cancer. Its improved pharmacokinetic properties give it a distinct advantage over 2-DG. While direct, quantitative in vivo comparative data against standard-of-care agents are still emerging, the initial findings are promising and warrant further investigation. The detailed experimental protocols provided here for in vitro studies can serve as a valuable resource for researchers in the field. As more data from ongoing preclinical and upcoming clinical studies become available, a more comprehensive picture of WP1122's clinical utility will emerge.
References
- 1. mdpi.com [mdpi.com]
- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 3. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animallifesciences.com [animallifesciences.com]
- 5. oncotarget.com [oncotarget.com]
- 6. The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of WP1122: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of WP1122 with other anti-cancer agents, supported by available experimental data. The focus is on providing a clear understanding of the methodologies used in key experiments and the underlying signaling pathways.
WP1122, a pro-drug of 2-deoxy-D-glucose (2-DG), is an inhibitor of glycolysis that has shown promise in cancer therapy, particularly for aggressive brain tumors like glioblastoma.[1][2] Its enhanced ability to cross the blood-brain barrier and its improved pharmacokinetic profile compared to 2-DG make it a compelling candidate for combination therapies.[1][2] This guide delves into the synergistic potential of WP1122 when combined with other therapeutic agents, providing a framework for evaluating its efficacy.
Synergistic Effects with Histone Deacetylase (HDAC) Inhibitors in Glioblastoma
Preclinical studies have demonstrated a significant synergistic cytotoxic effect when WP1122 is combined with histone deacetylase (HDAC) inhibitors, such as sodium butyrate (B1204436) (NaBt) and sodium valproate (NaVPA), in glioblastoma cell lines U-87 and U-251.[3][4] This synergy is attributed to the dual targeting of two critical cellular processes in cancer: metabolism and gene transcription.[3]
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for WP1122 and the HDAC inhibitors when used as single agents in glioblastoma cell lines. While the primary study demonstrating synergy refers to supplementary tables (S2 and S3) for the Combination Index (CI) values, this data was not publicly available during the compilation of this guide. The Chou-Talalay method is the standard for calculating the CI, where a value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: IC50 Values of WP1122 in Glioblastoma Cell Lines [3]
| Cell Line | Treatment Duration | IC50 (mM) |
| U-87 | 48h | 3 |
| U-87 | 72h | 2 |
| U-251 | 48h | 1.25 |
| U-251 | 72h | 0.8 |
Table 2: IC50 Values of HDAC Inhibitors in Glioblastoma Cell Lines [3]
| Agent | Cell Line | Treatment Duration | IC50 (mM) |
| Sodium Butyrate (NaBt) | U-87 | 48h | 14 |
| Sodium Butyrate (NaBt) | U-87 | 72h | 10 |
| Sodium Butyrate (NaBt) | U-251 | 48h | 15 |
| Sodium Butyrate (NaBt) | U-251 | 72h | 10 |
| Sodium Valproate (NaVPA) | U-87 | 48h | 15 |
| Sodium Valproate (NaVPA) | U-87 | 72h | 10 |
| Sodium Valproate (NaVPA) | U-251 | 48h | 15 |
| Sodium Valproate (NaVPA) | U-251 | 72h | 12.5 |
Synergistic Potential with Temozolomide (B1682018)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the synergistic effects of WP1122.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of WP1122, the combination agent (e.g., HDAC inhibitor or TMZ), or the combination of both for 48 or 72 hours.
-
Following treatment, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Seed cells in 6-well plates and treat with the compounds as described for the MTS assay.
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
HDAC Activity Colorimetric Assay
This assay measures the activity of histone deacetylases in cell lysates.
Protocol:
-
Prepare nuclear extracts from treated and untreated cells.
-
In a 96-well plate, add the nuclear extract to the wells containing the HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.
-
Add the developer solution to each well and incubate for 15-30 minutes at 37°C.
-
Measure the absorbance at 405 nm. A lower absorbance in the treated samples compared to the control indicates HDAC inhibition.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-cancer effect of WP1122 in combination with other agents can be attributed to the simultaneous disruption of multiple critical cellular pathways.
WP1122 and HDAC Inhibitors: A Dual Assault on Cancer Cells
The combination of WP1122 and HDAC inhibitors creates a powerful two-pronged attack on glioblastoma cells. WP1122 inhibits glycolysis, leading to a reduction in ATP production and inducing cellular stress.[3] Concurrently, HDAC inhibitors alter gene expression by increasing histone acetylation, leading to the transcription of tumor suppressor genes and the induction of apoptosis.[3] This combined action pushes the cancer cells beyond their threshold for survival.
Caption: Dual targeting of glycolysis and HDACs by WP1122 and HDAC inhibitors, leading to apoptosis.
Experimental Workflow for Synergy Assessment
The evaluation of synergistic effects follows a structured workflow, from initial cell culture to data analysis.
Caption: A typical experimental workflow for determining drug synergy.
Potential Synergy of WP1122 and Temozolomide
The combination of WP1122 and temozolomide could potentially lead to a synergistic effect by targeting two distinct cancer hallmarks: metabolic reprogramming and genomic instability.
Caption: Proposed dual mechanism of WP1122 and Temozolomide leading to enhanced cancer cell death.
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. scielo.br [scielo.br]
- 5. Synergistic effects of combined treatment with histone deacetylase inhibitor suberoylanilide hydroxamic acid and TRAIL on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of WP1122 in Glioblastoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term efficacy of WP1122 in preclinical animal models of glioblastoma (GBM), juxtaposed with established and alternative therapeutic agents. WP1122, a novel prodrug of 2-deoxy-D-glucose (2-DG), is designed to overcome the pharmacological limitations of 2-DG by enhancing its ability to cross the blood-brain barrier and increasing its half-life, thereby offering a promising new avenue for targeting the metabolic vulnerabilities of brain tumors.
Executive Summary
Glioblastoma is a notoriously aggressive and difficult-to-treat primary brain tumor. A key metabolic feature of GBM is its reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This has led to the exploration of glycolysis inhibitors as a therapeutic strategy. WP1122 has emerged as a significant candidate in this class. Preclinical studies indicate that WP1122 demonstrates superior or equivalent efficacy to the current standard-of-care chemotherapy, temozolomide, in animal models of glioblastoma. This guide synthesizes the available long-term efficacy data for WP1122 and its comparators, providing a clear overview for researchers in the field.
Data Presentation: Comparative Efficacy in Glioblastoma Animal Models
The following tables summarize the quantitative data from in vitro and in vivo preclinical studies, offering a direct comparison of WP1122 with its parent compound, 2-DG, and the standard chemotherapeutic agent, temozolomide.
Table 1: In Vitro Cytotoxicity in Human Glioblastoma Cell Lines
| Compound | Cell Line | IC50 (48h) | IC50 (72h) | Citation |
| WP1122 | U-87 | 3 mM | 2 mM | [1] |
| U-251 | 1.25 mM | 0.8 mM | [1] | |
| 2-Deoxy-D-Glucose (2-DG) | U-87 | 20 mM | 5 mM | [1] |
| U-251 | 12 mM | 5 mM | [1] |
Table 2: In Vivo Efficacy in Orthotopic Glioblastoma Mouse Models
| Treatment | Animal Model | Efficacy Endpoint | Result | Citation |
| WP1122 | Orthotopic U87 GBM model (mice) | Survival | Extended survival | [2] |
| Temozolomide | U87MG xenograft (mice) | Median Survival | 41.75 ± 11.68 days (vehicle) vs. 47.00 ± 9.17 days (TMZ) | [3] |
| U87-luc xenograft (mice) | Tumor Volume Inhibition (TVI) | 92% (at day +56) | [4] | |
| U87-luc xenograft (mice) | Survival Rate (at day +90) | 37.5% | [4] | |
| 2-Deoxy-D-Glucose (2-DG) + Metformin (B114582) | Orthotopic xenograft (mice) | Survival | Increased survival vs. control and single agents | [5] |
| 2-Deoxy-D-Glucose (2-DG) + BCNU | Tumor-bearing mice | Tumor Growth | Significantly suppressed tumor growth vs. BCNU alone | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols cited in this guide.
Orthotopic Glioblastoma Mouse Model
A widely used and clinically relevant model for studying brain tumor therapies involves the direct implantation of human glioblastoma cells into the brains of immunocompromised mice.
Cell Culture:
-
Human glioblastoma cell lines (e.g., U-87 MG, U-251) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
Stereotactic Intracranial Injection:
-
Mice (e.g., athymic nude mice) are anesthetized.
-
The head is secured in a stereotactic frame.
-
A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
A suspension of glioblastoma cells (typically 1 x 10^5 to 5 x 10^5 cells in a small volume of saline or media) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
The burr hole is sealed with bone wax, and the incision is sutured.
Tumor Growth Monitoring and Efficacy Evaluation:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cell lines) or magnetic resonance imaging (MRI).
-
Animal well-being, including body weight and neurological symptoms, is monitored regularly.
-
Efficacy of the therapeutic agent is assessed by measuring tumor volume over time and by determining the median and overall survival of the treated animals compared to a control group.
Mandatory Visualization
Signaling Pathway of WP1122 Action
Caption: Mechanism of action of WP1122 in cancer cells.
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P08.10 Efficacy of Temozolomide and Aldoxorubicin combination in U87-luc glioblastoma xenograft mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glioblastoma tumorspheres by combined treatment with 2-deoxyglucose and metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and ERS pathways: In vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of WP1122 and 2-Deoxyglucose (2-DG)
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of the glycolysis inhibitor 2-Deoxyglucose (2-DG) and its prodrug, WP1122. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.
In the landscape of metabolic therapies for oncology and other diseases, the inhibition of glycolysis has emerged as a promising strategy. 2-Deoxyglucose (2-DG), a glucose analog, competitively inhibits glycolysis, leading to energy depletion and cell stress. However, its clinical utility has been hampered by a suboptimal pharmacokinetic profile. To address these limitations, WP1122, a prodrug of 2-DG, was developed. This guide offers a detailed comparison of the pharmacokinetic profiles of WP1122 and 2-DG, providing researchers with essential data to inform their studies.
Executive Summary
WP1122 is an acetylated prodrug of 2-DG designed to improve its drug-like properties. Preclinical studies have demonstrated that WP1122 exhibits a significantly improved pharmacokinetic profile compared to 2-DG. Key advantages of WP1122 include a longer plasma half-life and enhanced bioavailability, leading to higher and more sustained plasma concentrations of the active compound, 2-DG. This improved pharmacokinetic profile suggests that WP1122 may offer a more effective and clinically viable approach to glycolysis inhibition.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of WP1122 and 2-DG from preclinical and clinical studies. It is important to note that direct head-to-head comparative data for all parameters under identical conditions is limited. The data presented is compiled from various sources to provide a comprehensive overview.
| Pharmacokinetic Parameter | WP1122 (preclinical, mice) | 2-DG (clinical, human) | 2-DG (preclinical, dogs) |
| Administration Route | Oral | Oral | Oral |
| Dose | Not explicitly stated | 30 mg/kg, 45 mg/kg, 60 mg/kg | 5, 30, and 90 mg/kg BID |
| Maximum Concentration (Cmax) | Results in a two-fold higher plasma concentration of 2-DG compared to 2-DG administration[1] | 276.7 ± 18.6 µM, 449.2 ± 168.5 µM, 744.0 ± 289.1 µM | ~7.8 µg/mL, 39.5 µg/mL, 114 µg/mL |
| Time to Cmax (Tmax) | Not explicitly stated | Not explicitly stated | ~0.5–0.9 hr |
| Area Under the Curve (AUC) | Leads to higher overall exposure of 2-DG | 821.2 ± 236.2 µmol/Lhr, 1107.7 ± 213.3 µmol/Lhr, 2086.2 ± 743.2 µmol/Lhr | 12.2 hrµg/mL, 70.8 hrµg/mL, 202 hrµg/mL |
| Half-life (t1/2) | Approximately 6 hours[2] | Rapidly metabolized, short half-life[2] | ~3.8–5.4 hr |
| Bioavailability | Good oral bioavailability[1] | Poor drug-like properties[3] | Dose-dependent increases in Cmax and AUC |
| Blood-Brain Barrier (BBB) Permeability | Designed to cross the BBB | Limited ability to cross the BBB[2] | Not explicitly stated |
Mechanism of Action and Signaling Pathways
Both WP1122 and 2-DG exert their therapeutic effects by inhibiting glycolysis. As a prodrug, WP1122 is first metabolized to 2-DG. 2-DG is then taken up by cells through glucose transporters (GLUTs). Inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway. Its accumulation leads to the inhibition of hexokinase and phosphoglucose (B3042753) isomerase, thereby blocking glycolysis and depleting cellular ATP. This disruption of cellular energy metabolism can induce cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on glycolysis (the Warburg effect).
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained from a combination of preclinical and clinical studies. While specific protocols vary between studies, the general methodologies are outlined below.
Preclinical Pharmacokinetic Studies in Rodents (General Protocol)
-
Animal Models: Studies are typically conducted in mice (e.g., CD2F1, C57BL/6) or rats (e.g., Sprague Dawley).
-
Drug Administration:
-
Oral (p.o.): WP1122 or 2-DG is administered via oral gavage. The vehicle is typically an aqueous solution.
-
Intravenous (i.v.): A solution of the compound is administered as a bolus injection into a tail vein to determine absolute bioavailability.
-
-
Dosing: Doses are calculated based on the body weight of the animal (e.g., mg/kg).
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital sinus, tail vein, or cardiac puncture at the terminal time point. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of WP1122 and 2-DG are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Clinical Pharmacokinetic Studies in Humans (General Protocol)
-
Study Design: Phase I, open-label, dose-escalation studies are conducted in patients with advanced solid tumors or other relevant indications.
-
Drug Administration: 2-DG is administered orally, typically as a solution in water, after an overnight fast.
-
Dosing: Patients receive escalating doses of 2-DG in cohorts.
-
Blood Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 1, 2, 3, 4, 5, 6, and 24 hours) on specified days of the treatment cycle.
-
Bioanalysis: Plasma concentrations of 2-DG are quantified using a validated HPLC method with fluorescence detection after pre-column derivatization.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods.
Conclusion
The development of WP1122 as a prodrug of 2-DG represents a significant advancement in the pursuit of effective glycolysis inhibitors for therapeutic use. Its superior pharmacokinetic profile, characterized by a longer half-life and improved bioavailability, addresses key limitations of 2-DG. These enhancements are expected to translate into a more favorable safety and efficacy profile in clinical settings. This guide provides a foundational understanding of the comparative pharmacokinetics of WP1122 and 2-DG, offering valuable insights for researchers and clinicians working in the field of metabolic therapies. Further head-to-head clinical studies are warranted to fully elucidate the therapeutic potential of WP1122.
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
- 3. animallifesciences.com [animallifesciences.com]
Safety Operating Guide
Navigating the Disposal of WP1122: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like WP1122 are paramount to ensuring laboratory safety and environmental compliance. WP1122, a prodrug of the glycolysis inhibitor 2-deoxy-D-glucose (B1664073) (2-DG), is under investigation for its potential in treating glioblastoma and other cancers, as well as viral infections.[1][2][3][4][5] This guide provides a comprehensive overview of the essential procedures for the safe disposal of WP1122 in a laboratory setting.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE):
When handling WP1122 in solid or solution form, the following PPE is mandatory:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Operations involving the generation of dust or aerosols should be conducted in a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Protocol
The disposal of WP1122 must be carried out in accordance with federal, state, and local regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification: All materials contaminated with WP1122, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels), should be classified as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid WP1122 waste in a clearly labeled, sealed, and chemically compatible container. Avoid mixing with other waste streams.
-
Liquid Waste: Aqueous solutions of WP1122 should be collected in a designated, leak-proof hazardous waste container. Do not dispose of WP1122 solutions down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with WP1122 must be disposed of in a designated sharps container.
-
Contaminated Labware: All disposable items that have come into contact with WP1122 should be collected in a designated hazardous waste bag or container.
-
-
Labeling and Storage: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucopyranose)," and the date of accumulation. Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently.
Data Presentation
The following table summarizes key chemical and physical properties of WP1122.
| Property | Value | Reference |
| Chemical Name | 3,6-di-O-acetyl-2-deoxy-D-glucopyranose | [6] |
| Molecular Formula | C₁₀H₁₆O₇ | [7] |
| Molecular Weight | 248.23 g/mol | [7] |
| Appearance | Beige Powder Solid (for 2-DG) | [8] |
| Solubility | Water-soluble | [9] |
Experimental Protocols
As WP1122 is an investigational drug, specific experimental protocols are proprietary. However, its mechanism of action involves the inhibition of glycolysis.[7][10] A general protocol for assessing the anti-proliferative effects of WP1122 in cancer cell lines would typically involve the following steps:
-
Cell Culture: Cancer cell lines of interest (e.g., glioblastoma) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of WP1122 for a specified duration.
-
Cell Viability Assay: A cell viability assay (e.g., MTT, XTT) is performed to determine the effect of WP1122 on cell proliferation.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of WP1122.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of WP1122 in a laboratory setting.
Caption: Logical workflow for the proper disposal of WP1122.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. WP1122 - Moleculin [moleculin.com]
- 3. Moleculin Announces New Annamycin Collaboration in Brain Tumors - Moleculin [moleculin.com]
- 4. Moleculin Biotech, Inc. Announces Immediate Exercise of Warrants for Gross Proceeds of Approximately $6.5 Million [quiverquant.com]
- 5. Moleculin Announces Completion of Treatment for the 45 Patients in Pivotal “MIRACLE” Phase 3 AML Trial on Pace for Q1 2026 | MarketScreener [marketscreener.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. fishersci.com [fishersci.com]
- 9. d-Glucose- and d-mannose-based antimetabolites. Part 4: Facile synthesis of mono- and di-acetates of 2-deoxy-d-glucose prodrugs as potentially useful antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]
Essential Safety and Logistical Information for Handling WP 1122
For researchers, scientists, and drug development professionals, this guide provides immediate, essential information for the safe handling, operation, and disposal of WP 1122.
This compound is identified as 3,6-di-O-acetyl-2-deoxy-D-glucopyranose, a small-molecule glycolysis inhibitor and a prodrug of 2-deoxy-D-glucose (2-DG). Developed by Moleculin Biotech, it is under investigation for the treatment of pancreatic cancer, glioblastoma, and other cancers. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for its active metabolite, 2-deoxy-D-glucose, and general principles for handling acetylated sugar compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the safety data for 2-deoxy-D-glucose.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if ventilation is inadequate or if dusts are generated. | To prevent inhalation of airborne particles. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Dispose of as chemical waste. Do not allow it to enter drains or sewers.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be treated as chemical waste and disposed of accordingly.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Disclaimer: The information provided is based on the safety data for 2-deoxy-D-glucose. As no specific Safety Data Sheet for this compound is publicly available, users should exercise caution and consult with their institution's safety officer for further guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
